molecular formula C6H10O4 B1619064 Methyl 2-acetoxypropanoate CAS No. 6284-75-9

Methyl 2-acetoxypropanoate

Cat. No.: B1619064
CAS No.: 6284-75-9
M. Wt: 146.14 g/mol
InChI Key: QTFFGYLLUHQSAS-UHFFFAOYSA-N
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Description

Methyl 2-acetoxypropanoate (CAS 6284-75-9) is a versatile ester compound widely used as a valuable intermediate in organic synthesis. Its primary application is as a key building block for the synthesis of various Active Pharmaceutical Ingredients (APIs) and other complex fine chemicals . The compound also finds use in the manufacture of flavoring agents and fragrances, where its ester functionality contributes to desired aromatic properties . Industrially, it can serve as a solvent or co-solvent in specific chemical reactions, aiding in the dissolution and reactivity of other substances . Recent research highlights its role in the production of acrylic acid and methyl acrylate, which are high-value monomers for the polymer industry. A patented process involves the conversion of this compound, which can be derived from lactic acid, into these acrylic products . Furthermore, its structural motif is found in polymers like cellulose acetate butyrate (CAB), which is extensively studied for applications in advanced drug delivery systems, such as in situ forming gels for controlled release of active compounds . This combination of applications makes this compound a compound of significant interest in research and development across the pharmaceutical, chemical, and materials science sectors . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 2-acetyloxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-4(6(8)9-3)10-5(2)7/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFFGYLLUHQSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277951
Record name methyl 2-acetoxypropanoate
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6284-75-9
Record name Propanoic acid, 2-(acetyloxy)-, methyl ester
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Record name NSC 5219
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Record name NSC5219
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Record name methyl 2-acetoxypropanoate
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Foundational & Exploratory

What are the physical properties of Methyl 2-acetoxypropanoate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of Methyl 2-acetoxypropanoate

This technical guide provides a comprehensive overview of the known physical properties of this compound. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data in a structured format, outlining general experimental methodologies for property determination, and visualizing key chemical transformations.

Chemical Identity

  • IUPAC Name: methyl 2-acetyloxypropanoate[1]

  • CAS Number: 6284-75-9[1]

  • Molecular Formula: C₆H₁₀O₄[1]

  • Synonyms: Methyl 2-acetoxypropionate, Propanoic acid, 2-(acetyloxy)-, methyl ester[2]

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various scientific applications.

PropertyValueSource(s)
Molecular Weight 146.14 g/mol [1]
Boiling Point 172.4°C at 760 mmHg[3]
Density 1.083 g/cm³[3]
Refractive Index 1.408[3]
Water Solubility 81.2 g/L at 25°C (Estimate)[2]
Flash Point 77.2°C[3]

Experimental Protocols for Physical Property Determination

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a critical indicator of purity.

Methodology: Distillation Method

A common and effective method for determining the boiling point of a liquid is through distillation.

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distilling flask to ensure an accurate reading of the vapor temperature.

  • Procedure: The liquid sample (this compound) is placed in the distilling flask along with a few boiling chips to ensure smooth boiling. The flask is heated, and as the liquid boils, the vapor rises, is cooled by the condenser, and the resulting liquid (distillate) is collected in the receiving flask.

  • Measurement: The temperature is recorded when the vapor temperature stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point of the substance at the recorded atmospheric pressure.

Determination of Density

Density is the mass of a substance per unit of volume (ρ = m/V) and is an important physical constant.

Methodology: Pycnometer Method

A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements of liquids.

  • Mass of Empty Pycnometer: A clean and dry pycnometer is accurately weighed on an analytical balance.

  • Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The filled pycnometer is then weighed.

  • Mass of Pycnometer with Reference Liquid: The pycnometer is emptied, cleaned, dried, and then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature. The mass is recorded.

  • Calculation: The volume of the pycnometer is determined from the mass and known density of the reference liquid. The density of the this compound is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and is often used to identify and assess the purity of liquid samples.

Methodology: Abbé Refractometer

An Abbé refractometer is a common instrument for measuring the refractive index of liquids.

  • Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: Light is passed through the sample, and the instrument is adjusted until the dividing line between the light and dark fields is centered in the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.

Chemical Pathways

Synthesis of this compound

This compound is synthesized via the esterification of 2-acetoxypropanoic acid with methanol. This reaction is typically catalyzed by a strong acid.

Caption: Synthesis of this compound via Fischer esterification.

Conversion to Methyl Acrylate

This compound can be converted to methyl acrylate. This process is of industrial interest for the production of acrylic acid and its esters.

Caption: Conversion of this compound to Methyl Acrylate.

References

Methyl 2-acetoxypropanoate chemical structure and formula.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 2-acetoxypropanoate

This technical guide provides a comprehensive overview of the chemical compound this compound, tailored for researchers, scientists, and professionals in drug development. The document details its chemical structure, formula, physical and chemical properties, and provides a theoretical framework for its synthesis.

Chemical Identity and Structure

This compound is an organic compound classified as a methyl ester of 2-acetoxypropanoic acid.

Chemical Formula: C₆H₁₀O₄[1]

IUPAC Name: methyl 2-acetyloxypropanoate[1]

Synonyms:

  • Methyl 2-acetoxypropionate[2]

  • Propanoic acid, 2-(acetyloxy)-, methyl ester

Key Identifiers:

  • CAS Number: 6284-75-9[1]

  • PubChem CID: 221165[1]

  • SMILES: CC(C(=O)OC)OC(=O)C[1]

Molecular Weight: 146.14 g/mol [1]

Chemical Structure:

The structure of this compound features a propanoate backbone with an acetoxy group at the second carbon and a methyl ester at the carboxyl group.

(A) 2D Structure 2D structure of this compound

(B) 3D Conformer 3D structure of this compound

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

PropertyValueSource
Molecular Weight 146.14 g/mol [1]
Boiling Point 172.4°C at 760 mmHg[3]
Density 1.083 g/cm³[3]
Refractive Index 1.408[3]
Flash Point 77.2°C[3]
Water Solubility 81.2 g/L at 25°C[2]
LogP 0.111[3]

Synthesis Pathway

The synthesis of this compound can be conceptually understood as a two-step process involving the esterification of lactic acid followed by acetylation. This pathway is a common method for the laboratory preparation of this and similar compounds.

Theoretical Experimental Protocol

Step 1: Esterification of Lactic Acid

  • Reaction Setup: Combine lactic acid with an excess of methanol (B129727) in a round-bottom flask.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux: Heat the mixture to reflux for several hours to drive the esterification reaction to completion, forming methyl lactate (B86563).

  • Workup: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the methyl lactate from the aqueous solution using a suitable organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude methyl lactate can be further purified by distillation.

Step 2: Acetylation of Methyl Lactate

  • Reaction Setup: Dissolve the purified methyl lactate in a suitable solvent, such as dichloromethane (B109758) or pyridine.

  • Reagent Addition: Slowly add acetic anhydride (B1165640) to the solution at a controlled temperature (typically 0°C to room temperature).

  • Reaction Time: Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the excess acetic anhydride by the slow addition of water.

  • Extraction: Extract the desired product, this compound, into an organic solvent.

  • Washing: Wash the organic layer sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine to remove impurities.

  • Final Purification: Dry the organic layer, remove the solvent, and purify the final product by distillation under reduced pressure.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

SynthesisWorkflow cluster_esterification Step 1: Esterification cluster_acetylation Step 2: Acetylation LacticAcid Lactic Acid Reaction1 Esterification Reaction (Reflux) LacticAcid->Reaction1 Methanol Methanol Methanol->Reaction1 Catalyst Acid Catalyst (H₂SO₄) Catalyst->Reaction1 MethylLactate Methyl Lactate Reaction1->MethylLactate Purification Reaction2 Acetylation Reaction MethylLactate->Reaction2 AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction2 FinalProduct This compound Reaction2->FinalProduct Purification

Caption: Synthesis workflow for this compound.

References

A Technical Guide to Methyl 2-acetoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-acetoxypropanoate, a valuable chemical intermediate. The document details its chemical properties, synthesis, applications, and relevant experimental protocols, presenting data in a clear and accessible format for scientific professionals.

Chemical Identity and Nomenclature

The compound known as this compound is an ester derived from lactic acid. Its formal IUPAC name is methyl 2-acetyloxypropanoate .[1][2] It is also referred to by several synonyms, including Methyl 2-acetoxypropionate and Propanoic acid, 2-(acetyloxy)-, methyl ester.[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, application in synthesis, and for analytical purposes.

PropertyValueSource
Molecular Formula C₆H₁₀O₄[1][3][4]
Molecular Weight 146.14 g/mol [1][3]
CAS Number 6284-75-9[1][3]
Boiling Point ~185.7 °C (estimate)[3]
Density ~1.095 g/cm³ (estimate)[3]
Water Solubility 81.2 g/L (at 25 °C)[3]
InChIKey QTFFGYLLUHQSAS-UHFFFAOYSA-N[1]

Synthesis and Production

This compound is typically synthesized through the acetylation of methyl lactate (B86563). This reaction involves treating methyl lactate with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a catalyst.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products ML Methyl Lactate Catalyst Catalyst (e.g., Pyridine) ML->Catalyst AA Acetic Anhydride AA->Catalyst MAP This compound AcOH Acetic Acid Catalyst->MAP Catalyst->AcOH

Caption: Synthesis of this compound via acetylation.

Applications in Research and Industry

This compound serves as a key intermediate in organic synthesis. Its bifunctional nature, containing two ester groups, makes it a versatile building block for more complex molecules.

A significant industrial application is its use as a precursor in the production of methyl acrylate (B77674).[5] Methyl acrylate is a monomer used to produce acrylic acid and various polymers. The conversion process involves the thermal elimination of acetic acid from this compound.[5] This route is an important advancement as it allows for the efficient manufacture of highly pure acrylic acid.[5]

While not a drug itself, its structural motifs are relevant in drug design. The introduction of a methyl group can significantly modulate a molecule's physicochemical, pharmacodynamic, and pharmacokinetic properties, a strategy often employed in lead compound optimization.[6][7] As such, derivatives of this compound can be explored as scaffolds or intermediates in the synthesis of new chemical entities.

Logical_Workflow start This compound (MAPA) proc1 Thermal Elimination start->proc1 Input ma Methyl Acrylate (MA) proc2 Hydrolysis ma->proc2 Input proc3 Polymerization ma->proc3 Input aa Acrylic Acid (AA) poly Polymers proc1->ma Output proc2->aa Output proc3->poly Output

Caption: Industrial conversion pathway from MAPA to acrylic acid.

Spectroscopic Profile

The structural characterization of this compound relies on standard spectroscopic techniques. The expected data from NMR, IR, and Mass Spectrometry are outlined below.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The spectrum is expected to show a singlet for the acetyl methyl protons (~2.1 ppm), a singlet for the ester methyl protons (~3.7 ppm), a doublet for the C3 methyl protons (~1.5 ppm), and a quartet for the C2 proton (~5.0 ppm).

  • ¹³C NMR: The spectrum will feature distinct signals for the two carbonyl carbons (one for the acetate (B1210297) and one for the propanoate ester, ~170 ppm), the methoxy (B1213986) carbon (~52 ppm), the alpha-carbon (~68 ppm), and the three methyl carbons (~20 ppm and ~16 ppm).

5.2 Infrared (IR) Spectroscopy The IR spectrum is characterized by two strong absorption bands corresponding to the C=O stretching vibrations of the two ester groups, typically found in the region of 1735-1750 cm⁻¹. C-O stretching bands will also be prominent between 1000-1300 cm⁻¹.

5.3 Mass Spectrometry (MS) Upon electron ionization, the molecular ion peak (m/z = 146.05) may be observed. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) or the acetoxy group (-OCOCH₃).

Experimental Protocols

Synthesis of this compound from Methyl Lactate

This protocol describes a standard laboratory procedure for the acetylation of methyl lactate using acetic anhydride.

Materials:

  • Methyl lactate

  • Acetic anhydride

  • Pyridine (B92270) (or another suitable catalyst/base)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl lactate (1.0 eq).

  • Addition of Reagents: Add pyridine (1.2 eq) to the flask, followed by the slow, dropwise addition of acetic anhydride (1.2 eq). The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • Reaction Execution: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Acetic anhydride and pyridine are corrosive and toxic; appropriate personal protective equipment (gloves, safety glasses) must be worn.

References

An In-depth Technical Guide to Methyl 2-acetoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Registry Numbers:

  • Methyl 2-acetoxypropanoate (racemic): 6284-75-9[1][2]

  • Methyl (R)-2-acetoxypropanoate: 636-48-6

  • Methyl (S)-2-acetoxypropanoate: 14031-88-0

Introduction

This compound is a chiral ester derived from lactic acid, a renewable resource. This document provides a comprehensive technical overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to the fields of chemical research and drug development. As a chiral building block, it holds potential in asymmetric synthesis, and its derivatives are of interest in various chemical industries.

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol .[1] It is miscible with many organic solvents. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₀O₄[1]
Molecular Weight 146.14 g/mol [1]
CAS Registry Number (Racemic) 6284-75-9[1][2]
Boiling Point 172.4 °C at 760 mmHg
Density 1.083 g/cm³
Flash Point 77.2 °C
Refractive Index 1.408
Water Solubility 81.2 g/L at 25 °C
LogP 0.111

Synthesis and Manufacturing

The primary route for the synthesis of this compound involves the esterification of lactic acid followed by acetylation. A common laboratory-scale preparation involves the reaction of methyl lactate (B86563) with acetic anhydride (B1165640).

Experimental Protocol: Acetylation of Methyl Lactate

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • Methyl lactate

  • Acetic anhydride

  • Pyridine (catalyst)

  • Diethyl ether (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl lactate in an excess of diethyl ether.

  • Slowly add acetic anhydride to the solution, followed by a catalytic amount of pyridine.

  • Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid formed.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • The crude product can be further purified by vacuum distillation.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification start Start reactants Methyl Lactate + Acetic Anhydride + Pyridine start->reactants reaction Reaction at Room Temperature reactants->reaction quench Quenching with NaHCO3 solution reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying with MgSO4 extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation product Pure Methyl 2-acetoxypropanoate distillation->product

Caption: General workflow for the synthesis of this compound.

Analytical Methods

The analysis of this compound and its enantiomers is crucial for quality control and for studying its applications. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.

GC-MS Analysis

GC-MS is a suitable method for the identification and quantification of this compound. A typical method would involve a non-polar capillary column and electron ionization (EI) mass spectrometry. The mass spectrum of this compound would show characteristic fragmentation patterns that can be used for its identification.[1]

Chiral HPLC Analysis

As this compound is a chiral molecule, the separation of its enantiomers is often necessary. This can be achieved using chiral HPLC.

Experimental Protocol: Chiral HPLC Separation

  • Column: A polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) is typically effective for the separation of such esters.

  • Mobile Phase: A normal-phase eluent system, such as a mixture of hexane (B92381) and isopropanol, is commonly used. The exact ratio of the solvents needs to be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the ester functionality.

  • Flow Rate: A flow rate of around 1.0 mL/min is generally used.

  • Temperature: The separation is typically performed at room temperature.

The retention times of the (R)- and (S)-enantiomers will differ on the chiral column, allowing for their individual quantification.

Applications in Research and Industry

While direct applications of this compound in drug development are not extensively documented, its role as a chiral building block and a chemical intermediate is of significant interest.

Chiral Building Block in Organic Synthesis

Enantiomerically pure (R)- or (S)-Methyl 2-acetoxypropanoate can serve as a valuable starting material in the asymmetric synthesis of more complex molecules. The acetoxy and methyl ester groups can be selectively modified to introduce new functionalities with stereochemical control.

Intermediate in Chemical Manufacturing

This compound is used as an intermediate in the production of other chemicals. For instance, it can be pyrolyzed to produce methyl acrylate (B77674), a monomer used in the polymer industry.[3]

Potential in Polymer Chemistry

Derivatives of lactic acid are used in the synthesis of biodegradable polymers such as polylactic acid (PLA). While not a direct monomer for PLA, the functionalities present in this compound could be explored for the synthesis of novel biodegradable polymers with tailored properties for applications like drug delivery.

Logical Relationship of Key Aspects

The following diagram illustrates the interconnectedness of the synthesis, analysis, and applications of this compound.

G Interrelationships of this compound Aspects cluster_core Core Compound cluster_synthesis Synthesis & Precursors cluster_analysis Analysis cluster_applications Applications M2AP This compound GCMS GC-MS (Identification & Purity) M2AP->GCMS ChiralHPLC Chiral HPLC (Enantiomeric Separation) M2AP->ChiralHPLC ChiralBuildingBlock Chiral Building Block (Asymmetric Synthesis) M2AP->ChiralBuildingBlock ChemicalIntermediate Chemical Intermediate (e.g., for Methyl Acrylate) M2AP->ChemicalIntermediate PolymerChemistry Potential in Polymer Chemistry M2AP->PolymerChemistry LacticAcid Lactic Acid (Renewable Resource) MethylLactate Methyl Lactate LacticAcid->MethylLactate Esterification Synthesis Acetylation MethylLactate->Synthesis Synthesis->M2AP

Caption: Key aspects of this compound from synthesis to application.

Conclusion

This compound is a versatile chiral compound with established and potential applications in chemical synthesis and industry. For researchers and professionals in drug development, its primary value lies in its potential as a chiral building block for the synthesis of complex, enantiomerically pure molecules. Further research into its biological activity and its utility in the development of novel materials for pharmaceutical applications is warranted.

References

An In-depth Technical Guide to Methyl 2-acetoxypropanoate and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, science, and drug development, a precise understanding of chemical compounds is paramount. This guide provides a comprehensive overview of Methyl 2-acetoxypropanoate, including its various synonyms found in scientific literature, key quantitative data, and detailed experimental protocols.

Synonyms and Identification

This compound is known by several names in scientific and commercial contexts. Accurate identification is crucial for literature searches and procurement. The primary identifier for this compound is its CAS (Chemical Abstracts Service) number.

SynonymCAS Number
This compound6284-75-9
Methyl 2-acetyloxypropanoate6284-75-9
Methyl 2-acetoxypropionate6284-75-9
Propanoic acid, 2-(acetyloxy)-, methyl ester6284-75-9
Methyl (R)-2-acetoxypropanoate6284-75-9

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented below. These values are essential for experimental design and computational modeling.

PropertyValueSource
Molecular Formula C₆H₁₀O₄PubChem[1]
Molecular Weight 146.14 g/mol PubChem[1]
Boiling Point 172.4°C at 760 mmHgGuidechem[2]
Density 1.083 g/cm³Guidechem[2]
Refractive Index 1.408Guidechem[2]
Water Solubility 81.2 g/L at 25°C (estimate)ChemicalBook[3]
LogP 0.11100Guidechem[2]

Experimental Protocols

Detailed methodologies for the synthesis and a common reaction of this compound are provided below.

Protocol 1: Synthesis of this compound via Acetylation of Methyl Lactate (B86563)

This protocol describes the synthesis of this compound by the reaction of methyl lactate with acetic anhydride (B1165640).

Materials:

  • Methyl lactate

  • Acetic anhydride

  • Pyridine (B92270) (catalyst)

  • Diethyl ether (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine methyl lactate (1 equivalent) and pyridine (1.2 equivalents).

  • Cool the mixture in an ice bath and slowly add acetic anhydride (1.2 equivalents) dropwise with stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, dilute the mixture with diethyl ether.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Conversion of this compound to Methyl Acrylate

This protocol is adapted from patent literature and describes the thermal conversion of this compound.

Materials:

  • This compound (MAPA)

  • Inert gas (e.g., Nitrogen)

  • Tube furnace reactor

  • Gas flow controllers

  • Condensation trap

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up a tube furnace reactor packed with an inert material (e.g., quartz chips).

  • Establish a continuous flow of an inert gas (e.g., Nitrogen at 80 mL/min) through the reactor.

  • Heat the furnace to the desired reaction temperature (e.g., 560 °C).

  • Introduce a liquid feed of this compound into a vaporizer to create a gaseous mixture with the inert gas.

  • Pass the gaseous mixture through the heated tube reactor.

  • The product stream exiting the reactor is cooled in a condensation trap to collect the liquid products.

  • Analyze the collected liquid product by gas chromatography (GC) to determine the molar yield and selectivity of methyl acrylate.

Visualizations

Signaling Pathways

Currently, there is no specific signaling pathway in which this compound has been identified as a key signaling molecule in the available scientific literature. Therefore, a diagram for a signaling pathway cannot be provided.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reactants Methyl Lactate & Acetic Anhydride Reaction Acetylation Reaction (Pyridine catalyst) Reactants->Reaction Crude_Product Crude Methyl 2-acetoxypropanoate Reaction->Crude_Product Extraction Solvent Extraction (Diethyl Ether) Crude_Product->Extraction Washing Aqueous Washing (H2O, NaHCO3, Brine) Extraction->Washing Drying Drying (Anhydrous MgSO4) Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Distillation Fractional Distillation (Reduced Pressure) Concentration->Distillation Pure_Product Pure Methyl 2-acetoxypropanoate Distillation->Pure_Product Analysis Characterization (NMR, GC-MS, IR) Pure_Product->Analysis

Caption: General workflow for the synthesis and purification of this compound.

References

Molecular weight of Methyl 2-acetoxypropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, and synthesis of Methyl 2-acetoxypropanoate (CAS No: 6284-75-9). The information herein is intended to support research, development, and quality control activities involving this compound.

Physicochemical and Spectroscopic Data

The quantitative data for this compound are summarized below.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Weight 146.14 g/mol [1]
Exact Mass 146.05790880 Da[1]
Molecular Formula C₆H₁₀O₄[1]
IUPAC Name methyl 2-acetyloxypropanoate[1]
Boiling Point ~185.7 °C (estimated)[2]
Density ~1.095 g/cm³ (estimated)[2]
Water Solubility 81.2 g/L at 25 °C[2]
XLogP3-AA 0.4[1]
Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.10Quartet (q)1HCH-O
~3.76Singlet (s)3HO-CH₃ (ester)
~2.10Singlet (s)3HC(=O)-CH₃ (acetyl)
~1.49Doublet (d)3HCH-CH₃

Note: Predicted shifts are based on standard chemical shift tables and data for similar structures. Actual experimental values may vary slightly.[3]

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~171.0QuaternaryC=O (propanoate ester)
~170.0QuaternaryC=O (acetate ester)
~69.0TertiaryCH-O
~52.5PrimaryO-CH₃
~20.5PrimaryC(=O)-CH₃
~16.5PrimaryCH-CH₃

Note: Predicted shifts are based on standard chemical shift tables and data for similar structures.[4][5]

Table 4: Key Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~2990 - 2950MediumC-H stretch (alkane)
~1750 - 1735StrongC=O stretch (ester carbonyl)
~1240 - 1200StrongC-O stretch (ester)
~1100 - 1000StrongC-O stretch

Note: These are characteristic absorption ranges for esters. The spectrum for this compound will exhibit strong peaks in these regions.[6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis Protocol: Acetylation of Methyl Lactate (B86563)

This protocol describes the synthesis of this compound from methyl lactate and acetic anhydride (B1165640).

Materials:

  • Methyl lactate

  • Acetic anhydride

  • Sulfuric acid (catalytic amount)

  • Water

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask containing methyl lactate, add a catalytic amount of sulfuric acid.

  • Cool the flask in an ice bath.

  • Add acetic anhydride dropwise to the stirred solution while maintaining the temperature between 20-40°C.

  • After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quench the reaction by slowly adding water to hydrolyze any unreacted acetic anhydride.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by distillation under reduced pressure to yield pure this compound.

Analytical Protocols

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) for a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shifts using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm in ¹³C NMR) or an internal standard like Tetramethylsilane (TMS).

2.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition:

    • Place the salt plates in the spectrometer's sample holder.

    • Acquire a background spectrum of the clean salt plates.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline-corrected and the peaks of interest identified and labeled.

2.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of the compound and confirm its molecular weight.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • GC Method:

    • Injector: Split/splitless injector, typically at 250°C.

    • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-300.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion (M⁺) peak and characteristic fragmentation patterns.

Key Chemical Transformations and Relationships

This compound is a valuable intermediate in organic synthesis. One notable application is its conversion to methyl acrylate (B77674), a key monomer in the polymer industry.[7]

G cluster_reactants Reactants cluster_product Core Compound cluster_conversion Conversion Product A Methyl Lactate CH₃CH(OH)COOCH₃ C This compound (MAPA) A->C Acetylation (H₂SO₄ catalyst) B Acetic Anhydride (CH₃CO)₂O B->C Acetylation (H₂SO₄ catalyst) D Methyl Acrylate CH₂=CHCOOCH₃ C->D Pyrolysis (e.g., ~560°C over fused quartz)

Caption: Synthesis and subsequent conversion of this compound.

References

Safety data sheet (SDS) for Methyl 2-acetoxypropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Data for Methyl 2-acetoxypropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No. 6284-75-9), compiled from various safety data sheets and chemical databases.[1][2][3][4] The information is intended to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.

Chemical Identification

This compound is also known by several synonyms, including O-Acetyllactic acid methyl ester and methyl 2-acetyloxypropanoate.[3][5]

IdentifierValue
CAS Number 6284-75-9[1][2][3][6][7][8]
Molecular Formula C6H10O4[1][3][6][7]
Molecular Weight 146.14 g/mol [1][6][7]
IUPAC Name methyl 2-acetyloxypropanoate[1]
InChI Key QTFFGYLLUHQSAS-UHFFFAOYSA-N[8]
Canonical SMILES CC(C(=O)OC)OC(=O)C

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these properties are computed.

PropertyValueSource
Boiling Point 172.4 °C at 760 mmHg[3]Molbase
Flash Point 77.2 °C[3]Molbase
Density 1.083 g/cm³[3]Molbase
Refractive Index 1.408[3]Molbase
XLogP3 0.4PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 4PubChem (Computed)[1]
Rotatable Bond Count 4PubChem (Computed)[1]
Exact Mass 146.05790880 g/mol PubChem (Computed)[1]
Monoisotopic Mass 146.05790880 g/mol PubChem (Computed)[1]
Topological Polar Surface Area 52.6 ŲPubChem (Computed)[1]
Heavy Atom Count 10PubChem (Computed)[1]

Hazard Identification and Safety Precautions

GHS Hazard Statements and Precautionary Measures

Based on data for similar compounds, the following GHS classifications may be relevant. However, a specific GHS classification for this compound is not consistently reported across all sources.

  • Hazard Statements: May include warnings for flammability, skin irritation, serious eye irritation, and respiratory irritation.[9][10]

  • Precautionary Statements: Prevention, Response, Storage, and Disposal measures are crucial for safe handling.

The following diagram illustrates a general workflow for hazard identification and response.

Hazard_Identification_and_Response General Hazard Identification and Response Workflow cluster_identification Hazard Identification cluster_prevention Preventative Measures cluster_response Emergency Response Review_SDS Review Safety Data Sheet (SDS) Identify_Hazards Identify Physical and Health Hazards (e.g., Flammability, Irritation) Review_SDS->Identify_Hazards Leads to Assess_Risks Assess Risks for Specific Lab Procedures Identify_Hazards->Assess_Risks Informs First_Aid Provide First Aid Measures (Skin/Eye Wash, Fresh Air) Identify_Hazards->First_Aid Dictates Spill_Control Control and Clean Up Spills (Absorbent Material, Ventilation) Identify_Hazards->Spill_Control Dictates Fire_Response Use Appropriate Extinguishing Media (Dry Chemical, CO2, Foam) Identify_Hazards->Fire_Response Dictates PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->PPE Determines Ventilation Use in a Well-Ventilated Area (e.g., Fume Hood) Assess_Risks->Ventilation Determines Handling Avoid Contact with Skin, Eyes, and Clothing Avoid Inhalation of Vapors Assess_Risks->Handling Determines

Caption: General Hazard Identification and Response Workflow.

Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are essential to minimize risks associated with this compound.

Handling
  • Handle in a well-ventilated place.[2]

  • Wear suitable protective clothing, including gloves and eye/face protection.[2][9]

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools.[2]

  • Prevent fire caused by electrostatic discharge.[2]

  • Wash hands thoroughly after handling.[9]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store apart from foodstuff containers.[2]

Disposal
  • Dispose of contents and container in accordance with all local, regional, national, and international regulations.

  • Do not let the chemical enter drains.[2]

  • Adhered or collected material should be promptly disposed of.[2]

The following diagram outlines the recommended lifecycle for handling this chemical in a laboratory setting.

Chemical_Handling_Lifecycle Lifecycle of this compound in the Lab Receiving Receiving and Unpacking Storage Proper Storage (Cool, Dry, Ventilated) Receiving->Storage Store Immediately Handling_Use Handling and Use (In Fume Hood with PPE) Storage->Handling_Use Retrieve for Use Handling_Use->Storage Return to Storage Waste_Collection Waste Collection (Labeled, Segregated Container) Handling_Use->Waste_Collection Generate Waste Disposal Disposal via Approved Methods Waste_Collection->Disposal Send for Disposal

References

Commercial Sourcing and Technical Applications of Methyl 2-acetoxypropanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-acetoxypropanoate, a chiral ester, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. Its utility stems from the presence of two reactive carbonyl groups and a stereocenter, which allow for a variety of chemical transformations and the introduction of chirality into target molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, along with detailed experimental protocols for its synthesis and analysis, catering to the needs of researchers, scientists, and professionals in drug development.

Commercial Suppliers of this compound

A range of chemical suppliers offer this compound, often with varying purity levels and in different quantities to suit laboratory-scale research and development needs. The compound is available as a racemate and in its enantiomerically pure forms, (R)- and (S)-isomers, which are critical for stereoselective synthesis. Below is a summary of prominent commercial suppliers and their typical product offerings. For the most current pricing and availability, it is recommended to consult the suppliers' websites directly.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich Methyl (S)-2-acetoxypropanoate14031-88-0≥98%Inquire
Parchem Methyl (R)-2-acetoxypropanoate636-48-6InquireBulk and research quantities
ChemicalBook methyl 2-acetyloxypropanoate6284-75-998%250mg, 1g, 5g
CymitQuimica This compound6284-75-998%100mg, 250mg, 1g, 5g, 25g
Doron Scientific This compound6284-75-9Inquire100mg, 250mg, 1g
CP Lab Safety This compound6284-75-998%5g
Molbase methyl 2-(acetoxy)propionate6284-75-9≥97%1kg

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, essential for researchers working with this compound.

Synthesis of this compound via Acylation of Methyl Lactate (B86563)

A common and efficient method for the laboratory-scale synthesis of this compound is the acylation of the corresponding enantiomer of methyl lactate with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. The following protocol is a representative example.

Materials and Equipment:

  • (L)-Methyl lactate (or (D)-Methyl lactate for the (R)-enantiomer)

  • Acetic anhydride

  • Pyridine (B92270) (or another suitable base, e.g., triethylamine)

  • Anhydrous diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (L)-Methyl lactate (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0 °C with stirring.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture using a dropping funnel over a period of 30 minutes, ensuring the temperature remains at or below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure Methyl (S)-2-acetoxypropanoate.

Quality Control: Chiral Gas Chromatography (GC) Analysis

To determine the enantiomeric purity of the synthesized this compound, chiral gas chromatography is a standard and effective analytical technique.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., β-DEX™ or γ-DEX™), is required for enantiomeric separation.

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: An isothermal or gradient temperature program should be optimized to achieve baseline separation of the enantiomers. A typical starting point could be an isothermal temperature of 100-120 °C.

  • Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).

Procedure:

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Run the analysis under the optimized chromatographic conditions.

  • The two enantiomers will elute at different retention times.

  • Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Visualizing Workflows

To aid in the practical application of this guide, the following diagrams illustrate key processes.

Procurement_Workflow cluster_sourcing Sourcing & Selection cluster_procurement Procurement & Logistics Identify Suppliers Identify Suppliers Request Quotes Request Quotes Identify Suppliers->Request Quotes Multiple Vendors Compare Specifications Compare Specifications Request Quotes->Compare Specifications Select Vendor Select Vendor Compare Specifications->Select Vendor Place Order Place Order Select Vendor->Place Order Receive Shipment Receive Shipment Place Order->Receive Shipment Quality Control Quality Control Receive Shipment->Quality Control Quality Control->Receive Shipment Fail/Return Inventory Inventory Quality Control->Inventory Pass

A typical workflow for sourcing and procuring chemical reagents.

Synthesis_Purification_Workflow cluster_reaction Synthesis cluster_workup Workup & Purification Reactants Methyl Lactate + Acetic Anhydride + Pyridine in Diethyl Ether Reaction Stir at 0°C to RT (12-16 hours) Reactants->Reaction Quench Add Water Reaction->Quench Extraction Wash with NaHCO3 (aq) and Brine Quench->Extraction Drying Dry with MgSO4 Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Purification Fractional Distillation Concentration->Purification Final Product Pure Methyl 2-acetoxypropanoate Purification->Final Product

Workflow for the synthesis and purification of this compound.

An In-depth Technical Guide to Methyl 2-acetoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information regarding Methyl 2-acetoxypropanoate, tailored for researchers, scientists, and professionals in drug development. The document covers key identifiers, a representative synthetic workflow, and relevant chemical data.

Core Identifiers

This compound is a chemical compound with the molecular formula C6H10O4.[1][2] Key identifying information is summarized in the table below for easy reference.

IdentifierValue
IUPAC Name methyl 2-acetyloxypropanoate[2]
SMILES CC(C(=O)OC)OC(=O)C[1][2]
InChIKey QTFFGYLLUHQSAS-UHFFFAOYSA-N[2]
CAS Number 6284-75-9[2]
Molecular Weight 146.14 g/mol [2]
PubChem CID 221165[1][2]

Synthetic Workflow

While specific, detailed experimental protocols for the synthesis of this compound were not found in the immediate search, a general workflow for the synthesis of related ester compounds can be conceptualized. A common method for synthesizing esters is through the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. Another approach is the alkylation of a carboxylate salt.

The following diagram illustrates a generalized workflow for a chemical synthesis, which would be applicable to the production of this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Analysis start Start reactants Prepare Reactants (e.g., 2-Acetoxypropanoic acid, Methanol) start->reactants catalyst Prepare Acid Catalyst start->catalyst reaction_mixture Combine Reactants and Catalyst reactants->reaction_mixture catalyst->reaction_mixture heating Heat and Stir Reaction Mixture reaction_mixture->heating quenching Quench Reaction heating->quenching extraction Solvent Extraction quenching->extraction washing Wash Organic Layer extraction->washing drying Dry Organic Layer washing->drying purification Purify by Distillation/Chromatography drying->purification characterization Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A generalized workflow for chemical synthesis.

Biological Activity

Currently, there is limited publicly available information directly detailing the biological activities or signaling pathways of this compound. However, the broader class of arylpropionic acids, to which this compound is structurally related, is known for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. Further research into this specific molecule is required to elucidate its biological functions and potential therapeutic applications.

References

Predicted ¹H and ¹³C NMR Spectra for Methyl 2-acetoxypropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 2-acetoxypropanoate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed breakdown of the expected spectral data based on the compound's molecular structure.

Molecular Structure and Predicted NMR Resonances

This compound possesses a chiral center at the second carbon of the propanoate chain, leading to distinct NMR signals for each unique proton and carbon environment. The structure contains a methyl ester group, an acetoxy group, a methine proton, and a methyl group, each with a characteristic chemical shift.

A diagram of the molecular structure is presented below, with each carbon and its attached protons labeled for clarity in the subsequent spectral predictions.

G Figure 2: Splitting Pattern of the Methine Proton cluster_quartet Methine (CH) Signal Methine (CH) Signal Quartet Quartet Methine (CH) Signal->Quartet p2 Methine (CH) Signal->p2 J p3 Methine (CH) Signal->p3 J p4 Methine (CH) Signal->p4 J p1

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 2-acetoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for Methyl 2-acetoxypropanoate. It includes a summary of its characteristic absorption bands, a detailed experimental protocol for obtaining the spectrum, and a logical visualization of the relationship between the molecule's functional groups and their IR signatures. This information is crucial for substance identification, purity assessment, and quality control in research and drug development.

Infrared Spectroscopy Data

The infrared spectrum of this compound is characterized by the presence of strong absorption bands corresponding to its two ester functional groups. The quantitative data, including the vibrational mode and the corresponding wavenumber, are summarized in the table below. This data is compiled from spectral databases and an analysis of the compound's functional groups.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~2990 - 2950MediumC-H (sp³) Stretch (Alkyl)
~1750 Strong C=O Stretch (Ester - Acetoxy)
~1740 Strong C=O Stretch (Ester - Methyl Propanoate)
~1450MediumC-H Bend (Methyl/Methylene)
~1370MediumC-H Bend (Methyl)
~1240 Strong C-O Stretch (Ester - Acetoxy)
~1120 Strong C-O Stretch (Ester - Methyl Propanoate)

Note: The exact peak positions can vary slightly depending on the experimental conditions.

Interpretation of the Spectrum

The IR spectrum of this compound is dominated by the absorptions of its two ester groups. The presence of two distinct, strong carbonyl (C=O) stretching bands around 1750 cm⁻¹ and 1740 cm⁻¹ is a key feature, confirming the presence of two different ester environments within the molecule. Additionally, the strong C-O stretching vibrations in the 1240 cm⁻¹ to 1120 cm⁻¹ region further corroborate the ester functionalities. The absorptions in the 2990-2950 cm⁻¹ range are characteristic of the C-H stretching vibrations of the methyl and methine groups.

Experimental Protocol

The following is a detailed methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound, which is a liquid at room temperature.

Objective: To obtain a high-resolution FTIR spectrum of neat this compound.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker IFS 85 or equivalent)

  • Demountable liquid cell with infrared-transparent windows (e.g., NaCl or KBr plates)

  • This compound sample

  • Pasteur pipette

  • Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

  • Lens tissue

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the liquid cell windows thoroughly with the cleaning solvent and dry them with a gentle stream of nitrogen or by carefully wiping with lens tissue.

    • Assemble the empty, clean liquid cell and place it in the sample holder of the spectrometer.

    • Acquire a background spectrum. This will be used to subtract the absorbance of the cell windows and any atmospheric components.

  • Sample Preparation and Loading:

    • Disassemble the liquid cell.

    • Using a clean Pasteur pipette, place one to two drops of the this compound sample onto the center of one of the cell windows.

    • Carefully place the second window on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates. Ensure no air bubbles are trapped.

    • Reassemble the cell holder.

  • Sample Spectrum Acquisition:

    • Place the loaded liquid cell into the sample holder of the spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000 cm⁻¹ to 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

  • Cleaning:

    • After the analysis, disassemble the liquid cell and clean the windows thoroughly with the appropriate solvent to remove all traces of the sample.

    • Store the clean, dry windows in a desiccator to protect them from moisture.

Visualization of Key Functional Group Absorptions

The following diagram illustrates the logical relationship between the primary functional groups in this compound and their characteristic absorption regions in the infrared spectrum.

G cluster_molecule This compound cluster_groups Functional Groups cluster_ir Characteristic IR Absorption Regions (cm⁻¹) mol C₆H₁₀O₄ ester1 Acetoxy Ester (CH₃C(=O)O-) mol->ester1 ester2 Propanoate Ester (-C(=O)OCH₃) mol->ester2 alkyl Alkyl C-H (C-H) mol->alkyl co_stretch1 C=O Stretch ~1750 ester1->co_stretch1 Vibrational Mode c_o_stretch1 C-O Stretch ~1240 ester1->c_o_stretch1 co_stretch2 C=O Stretch ~1740 ester2->co_stretch2 Vibrational Mode c_o_stretch2 C-O Stretch ~1120 ester2->c_o_stretch2 ch_stretch C-H Stretch ~2990-2950 alkyl->ch_stretch Vibrational Mode

Functional Group to IR Absorption Correlation

Mass Spectrometry Fragmentation Analysis of Methyl 2-acetoxypropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 2-acetoxypropanoate (C₆H₁₀O₄, MW: 146.14 g/mol ). Understanding the fragmentation pathways of this and related molecules is critical for structural elucidation in metabolomics, drug discovery, and fine chemical synthesis. This document outlines the primary fragmentation mechanisms, presents a plausible mass spectrum with key fragment ions, and provides a detailed experimental protocol for acquiring such data.

Introduction

This compound is a dually functionalized small molecule containing both a methyl ester and an acetate (B1210297) ester group. Its analysis by mass spectrometry, particularly under electron ionization (EI), leads to a characteristic fragmentation pattern resulting from the cleavage of its ester and carbon-carbon bonds. The interpretation of this pattern provides valuable structural information. General principles of ester fragmentation in EI-MS include α-cleavages adjacent to the carbonyl groups and rearrangements.[1][2]

Predicted Mass Spectrum and Fragmentation Data

While a publicly available, quantitatively detailed mass spectrum for this compound is not readily accessible, a plausible fragmentation pattern can be predicted based on established principles of ester fragmentation and analysis of structurally similar compounds. The following table summarizes the expected major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures.

m/zProposed Fragment IonFormulaDescription of Loss
146[C₆H₁₀O₄]⁺•C₆H₁₀O₄Molecular Ion
115[C₅H₇O₃]⁺C₅H₇O₃Loss of •OCH₃ (methoxide radical)
103[C₄H₇O₃]⁺C₄H₇O₃Loss of •COCH₃ (acetyl radical)
87[C₄H₇O₂]⁺C₄H₇O₂Loss of •COOCH₃ (methoxycarbonyl radical)
74[C₃H₆O₂]⁺•C₃H₆O₂McLafferty Rearrangement product
59[C₂H₃O₂]⁺C₂H₃O₂Loss of •CH(CH₃)COOCH₃
43[CH₃CO]⁺CH₃COAcetyl cation

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 146) is initiated by the removal of an electron, typically from one of the oxygen atoms. The resulting radical cation undergoes a series of competing fragmentation reactions to yield the observed fragment ions. The primary pathways are illustrated in the diagram below.

fragmentation_pathway M [C₆H₁₀O₄]⁺• m/z 146 Molecular Ion F115 [C₅H₇O₃]⁺ m/z 115 M->F115 - •OCH₃ F103 [C₄H₇O₃]⁺ m/z 103 M->F103 - •COCH₃ F87 [C₄H₇O₂]⁺ m/z 87 M->F87 - •COOCH₃ F74 [C₃H₆O₂]⁺• m/z 74 M->F74 McLafferty Rearrangement F59 [C₂H₃O₂]⁺ m/z 59 M->F59 - •CH(CH₃)COOCH₃ F43 [CH₃CO]⁺ m/z 43 M->F43 α-cleavage

Caption: Proposed fragmentation pathways of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a standard procedure for the analysis of this compound using GC-MS with electron ionization.

4.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Perform serial dilutions to obtain a final concentration of 10 µg/mL for analysis.

  • Transfer 1 mL of the final dilution into a 2 mL autosampler vial.

4.2. Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 35-200

  • Scan Speed: 1562 u/s

4.3. Data Analysis

The acquired data should be processed using the instrument's software. The total ion chromatogram (TIC) will show the retention time of the analyte. The mass spectrum corresponding to this peak should be extracted and analyzed for the presence of the molecular ion and the key fragment ions listed in the data table.

Conclusion

The fragmentation pattern of this compound under electron ionization is characterized by a series of predictable cleavage and rearrangement reactions. The most prominent fragments are expected to arise from the loss of the methoxide (B1231860) radical, the acetyl radical, and the formation of the stable acetyl cation. This guide provides a framework for the identification and structural confirmation of this compound in various research and development settings.

References

Methodological & Application

Synthesis of Methyl 2-acetoxypropanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Methyl 2-acetoxypropanoate, a valuable chemical intermediate. The protocols described herein outline two key synthetic pathways: the esterification of lactic acid to produce methyl lactate (B86563), followed by the acetylation of methyl lactate to yield the final product.

Data Presentation

Synthesis of Methyl Lactate via Esterification of Lactic Acid

The yield of methyl lactate is significantly influenced by the molar ratio of the reactants, methanol (B129727) and lactic acid. The following table summarizes the effect of the methanol to lactic acid molar ratio on the reaction yield. The reaction is catalyzed by sulfuric acid and conducted at a temperature not exceeding 135°C.

Methanol:Lactic Acid Molar RatioNumber of Theoretical PlatesYield of Methyl Lactate (%)
1:14.9-
2:14.9-
3:14.978.7[1][2]
1:12.4-
2:12.4-
3:12.4-
1:11.8-
2:11.8-
3:11.8-

Note: Specific yield data for all conditions were not available in the searched literature, but the trend indicates that increasing the methanol to lactic acid molar ratio and the number of theoretical plates in a reactive distillation setup increases the yield of methyl lactate.

Experimental Protocols

Protocol 1: Synthesis of Methyl Lactate via Esterification of Lactic Acid

This protocol details the synthesis of methyl lactate from lactic acid and methanol using sulfuric acid as a catalyst in a reactive distillation setup.

Materials:

Equipment:

  • Laboratory distillation column with Raschig rings

  • Heating mantle

  • Round-bottom flask

  • Condenser

  • Receiving flask

  • Titration apparatus

Procedure:

  • Reaction Setup: Assemble the reactive distillation apparatus. Charge the round-bottom flask with lactic acid and methanol in the desired molar ratio (e.g., 3:1 methanol to lactic acid for higher yields)[2].

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reaction and Distillation: Heat the mixture to a temperature not exceeding 135°C to avoid thermal degradation of the products. The reaction and distillation occur simultaneously. Methanol vapor travels up the column, and the esterification reaction takes place.

  • Fraction Collection: Collect the overhead fractions. The first fraction will be primarily pure methanol, which can be recycled. The second fraction will be a mixture of methanol and water. The desired product, methyl lactate, remains in the bottom of the column.

  • Monitoring: Monitor the reaction progress by taking samples from the reaction mass every 15 minutes and titrating with a 1 N sodium hydroxide solution using phenolphthalein as an indicator to determine the concentration of unreacted lactic acid.

  • Completion: The reaction is considered complete when the temperature at the top of the column rises, indicating that most of the methanol and water have been distilled off.

  • Purification: The resulting methyl lactate in the bottom fraction can be further purified by distillation.

Protocol 2: Synthesis of this compound via Acetylation of Methyl Lactate

This protocol describes a general method for the acetylation of an alcohol (in this case, methyl lactate) using acetic anhydride. This procedure is based on a solvent-free approach, which is environmentally friendly[3].

Materials:

  • Methyl Lactate

  • Acetic Anhydride

  • Vanadyl sulfate (B86663) (VOSO₄) or another suitable catalyst

  • Distilled Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, add methyl lactate and an equimolar amount of acetic anhydride[3].

  • Catalyst Addition: Add a catalytic amount of VOSO₄ (e.g., 1 mol%) to the mixture[3].

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding distilled water and stir for approximately 15 minutes[3].

  • Neutralization and Extraction: Transfer the mixture to a separatory funnel. Carefully add a saturated solution of NaHCO₃ to neutralize any remaining acetic acid and unreacted acetic anhydride. Extract the aqueous phase with ethyl acetate[3].

  • Washing and Drying: Wash the combined organic phases with distilled water until neutral. Dry the organic phase over anhydrous Na₂SO₄[3].

  • Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_esterification Protocol 1: Synthesis of Methyl Lactate cluster_acetylation Protocol 2: Synthesis of this compound LacticAcid Lactic Acid ReactionMix1 Reaction Mixture LacticAcid->ReactionMix1 Methanol Methanol Methanol->ReactionMix1 ReactiveDistillation Reactive Distillation (≤ 135°C) ReactionMix1->ReactiveDistillation Catalyst1 H₂SO₄ (catalyst) Catalyst1->ReactionMix1 MethylLactate_crude Crude Methyl Lactate ReactiveDistillation->MethylLactate_crude Bottoms Methanol_Water Methanol/Water (distillate) ReactiveDistillation->Methanol_Water Overhead Purification1 Purification (Distillation) MethylLactate_crude->Purification1 MethylLactate_pure Pure Methyl Lactate Purification1->MethylLactate_pure MethylLactate_input Methyl Lactate MethylLactate_pure->MethylLactate_input Intermediate Product ReactionMix2 Reaction Mixture MethylLactate_input->ReactionMix2 AceticAnhydride Acetic Anhydride AceticAnhydride->ReactionMix2 Acetylation Acetylation (Room Temp) ReactionMix2->Acetylation Catalyst2 Catalyst Catalyst2->ReactionMix2 Quenching Quenching (H₂O) Acetylation->Quenching Workup Work-up (Extraction, Washing, Drying) Quenching->Workup Evaporation Solvent Evaporation Workup->Evaporation CrudeProduct Crude Methyl 2-acetoxypropanoate Evaporation->CrudeProduct Purification2 Purification (Distillation) CrudeProduct->Purification2 FinalProduct Pure Methyl 2-acetoxypropanoate Purification2->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Purification_Workflow Crude_Product Crude this compound Extraction Liquid-Liquid Extraction (with NaHCO₃ solution) Crude_Product->Extraction Organic_Phase Organic Phase Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (Impurities) Extraction->Aqueous_Phase Washing Washing (with Brine) Organic_Phase->Washing Drying Drying (over Na₂SO₄) Washing->Drying Filtration Filtration Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Partially_Purified Partially Purified Product Solvent_Removal->Partially_Purified Distillation Fractional Distillation (Reduced Pressure) Partially_Purified->Distillation Pure_Product Pure this compound Distillation->Pure_Product Collected Fraction NonVolatile_Residue Non-Volatile Residue Distillation->NonVolatile_Residue

Caption: Detailed purification workflow for this compound.

References

Application Notes and Protocols: Methyl 2-acetoxypropanoate as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetoxypropanoate, a readily available and cost-effective chiral building block, offers a versatile platform for the stereoselective synthesis of a variety of complex organic molecules. Possessing a stereogenic center at the C2 position, this compound serves as a valuable synthon for the introduction of chirality in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The presence of both an ester and an acetoxy group provides multiple reaction sites for strategic chemical modifications.

These application notes provide an overview of the utility of this compound in asymmetric synthesis, with a focus on its application in diastereoselective alkylation reactions for the construction of new stereocenters. Detailed experimental protocols are provided to facilitate the practical application of this chiral building block in a laboratory setting.

Key Applications

The primary application of methyl (S)-2-acetoxypropanoate as a chiral building block lies in its use as a precursor to chiral enolates for diastereoselective reactions. The inherent chirality of the molecule can be leveraged to control the stereochemical outcome of subsequent bond-forming reactions, leading to the synthesis of enantiomerically enriched products.

1. Diastereoselective Enolate Alkylation:

One of the most powerful applications of chiral esters like this compound is in the diastereoselective alkylation of their corresponding enolates. By forming a lithium enolate, the stereocenter at C2 can direct the approach of an incoming electrophile, leading to the preferential formation of one diastereomer. This strategy is fundamental for the synthesis of α-substituted carboxylic acid derivatives with high stereopurity.

Experimental Protocols

The following section details a representative protocol for the diastereoselective alkylation of the lithium enolate of a derivative of (S)-2-hydroxypropanoic acid, which can be obtained from (S)-methyl 2-acetoxypropanoate. This protocol is based on established methodologies for the alkylation of chiral ester enolates.

Protocol 1: Diastereoselective Alkylation of a Chiral Ester Enolate

This protocol outlines the generation of a lithium enolate from a chiral ester derived from (S)-2-hydroxypropanoic acid and its subsequent diastereoselective alkylation with an electrophile.

Materials:

  • Chiral ester derived from (S)-2-hydroxypropanoic acid (e.g., attached to a chiral auxiliary if enhanced diastereoselectivity is desired, or used directly) (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Lithium diisopropylamide (LDA) solution (1.1 mmol, 1.1 equiv) in THF

  • Electrophile (e.g., benzyl (B1604629) bromide) (1.2 mmol, 1.2 equiv)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the chiral ester (1.0 mmol) and dissolve it in anhydrous THF (10 mL).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the LDA solution (1.1 mmol) dropwise via syringe over 5-10 minutes. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.

  • Alkylation: To the enolate solution, add the electrophile (1.2 mmol) dropwise at -78 °C. Stir the reaction mixture at this temperature and monitor its progress by TLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). Determine the diastereomeric ratio of the product using NMR spectroscopy or chiral HPLC analysis.

Data Presentation

The efficiency of the diastereoselective alkylation can be quantified by the diastereomeric ratio (d.r.) and the chemical yield. The following table provides a template for summarizing such data.

EntryElectrophile (R-X)Diastereomeric Ratio (syn:anti)Yield (%)
1Benzyl bromide>95:585
2Methyl iodide>90:1088
3Allyl bromide>92:882

Visualization of Experimental Workflow

The logical flow of the diastereoselective alkylation protocol can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Chiral Ester in THF enolate Cool to -78 °C & Add LDA (Enolate Formation) start->enolate alkylation Add Electrophile (Alkylation) enolate->alkylation quench Quench with NH4Cl alkylation->quench workup Warm to RT & Extract quench->workup purify Purify by Chromatography workup->purify end Characterize Product purify->end

Diastereoselective alkylation workflow.

Conclusion

This compound represents a valuable and accessible chiral building block for asymmetric synthesis. Its utility in diastereoselective enolate alkylation provides a reliable method for the construction of new stereocenters with high levels of stereocontrol. The protocols and data presented herein serve as a practical guide for researchers and scientists in the application of this versatile synthon for the development of complex, enantiomerically enriched molecules. Further exploration of its reactivity will undoubtedly expand its role in the synthesis of novel and medicinally important compounds.

Application Notes and Protocols for Methyl 2-acetoxypropanoate in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Methyl 2-acetoxypropanoate in various organic synthesis applications. The information contained herein is intended to guide researchers in leveraging this versatile reagent for the synthesis of valuable chemical intermediates.

Application 1: Synthesis of Methyl Acrylate (B77674) via Pyrolysis

This compound serves as a key precursor in the industrial production of methyl acrylate, a commodity monomer used in the synthesis of a wide range of polymers and resins. The transformation is achieved through a high-temperature gas-phase elimination reaction, also known as pyrolysis. This process is highly efficient and atom-economical, yielding methyl acrylate and acetic acid as the sole products.

The reaction proceeds via a concerted syn-elimination mechanism, where the acetate (B1210297) group and a β-hydrogen are removed simultaneously. This method provides a bio-based route to acrylates, as this compound can be derived from lactic acid.

Quantitative Data Summary: Pyrolysis of this compound

ParameterValueReference
Reaction TypeGas-Phase Pyrolysis[1][2]
SubstrateThis compound (MAPA)[1][2]
ProductMethyl Acrylate[1][2]
Co-productAcetic Acid[1][2]
Temperature~560 °C[1]
Catalyst/PackingFused Quartz[1]
Carrier GasNitrogen[1]
Gas Hourly Space Velocity (GHSV)~225-450 h⁻¹[1]
Molar Yield of Methyl Acrylate≥ 90%[1]
Molar Selectivity to Methyl Acrylate~97.4%[2]

Experimental Protocol: Gas-Phase Pyrolysis of this compound

Materials:

  • This compound (MAPA)

  • Acetic acid (excipient)

  • Nitrogen (carrier gas)

  • Fused quartz (ground and sieved, 300-500 µm particle size)[1]

  • Tubular reactor (e.g., 316 stainless steel)

  • Syringe pump

  • Heating element for the reactor

  • Condenser and collection flask

  • Gas chromatograph (GC) and High-performance liquid chromatograph (HPLC) for analysis

Procedure: [1][2]

  • Reactor Setup: Pack a tubular reactor with ground and sieved fused quartz. Place the reactor inside a heating element capable of reaching and maintaining a temperature of 560 °C.

  • System Purge: Purge the reactor system with nitrogen gas to ensure an inert atmosphere.

  • Feed Preparation: Prepare a liquid feed solution of this compound containing approximately 20-40% (w/w) of acetic acid as an excipient.

  • Reaction:

    • Heat the reactor to the target temperature of 560 °C under a continuous flow of nitrogen.

    • Using a syringe pump, introduce the liquid feed into a vaporization zone at the entrance of the reactor. The feed is vaporized and carried through the heated fused quartz bed by the nitrogen stream.

    • Maintain a gas hourly space velocity (GHSV) of approximately 225-450 h⁻¹.

  • Product Collection: The gaseous product stream exiting the reactor is passed through a condenser to liquefy the methyl acrylate and acetic acid. Collect the condensate in a cooled collection flask.

  • Analysis: Analyze the collected liquid product and the off-gas using GC and HPLC to determine the molar conversion of MAPA, and the molar yield and selectivity of methyl acrylate.

Safety Precautions: This reaction is conducted at high temperatures and involves flammable materials. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The reactor system should be pressure-tested prior to use.

Pyrolysis_Workflow cluster_prep Preparation cluster_reaction Pyrolysis Reaction cluster_collection Product Collection & Analysis cluster_products Final Products MAPA This compound (MAPA) Feed Liquid Feed Preparation MAPA->Feed Excipient Acetic Acid (Excipient) Excipient->Feed Vaporizer Vaporization Feed->Vaporizer Reactor Tubular Reactor (560 °C, Fused Quartz) Vaporizer->Reactor Nitrogen Carrier Gas Condenser Condensation Reactor->Condenser Gaseous Products Collection Product Collection Condenser->Collection Analysis GC/HPLC Analysis Collection->Analysis MA Methyl Acrylate Analysis->MA AA Acetic Acid Analysis->AA

Caption: Workflow for the synthesis of methyl acrylate via pyrolysis of this compound.

Application 2: Hydrolysis to 2-Hydroxypropanoic Acid (Lactic Acid) Derivatives

This compound can be hydrolyzed to yield methyl 2-hydroxypropanoate (methyl lactate) and acetic acid. This reaction can be catalyzed by either acid or base and is a fundamental transformation in organic chemistry. The choice of catalyst will determine the reaction conditions and the nature of the immediate product (the carboxylate salt in the case of base catalysis).

Quantitative Data Summary: Hydrolysis of Esters (General Protocol)

ParameterValueReference
Reaction TypeBase-Catalyzed Hydrolysis (Saponification)[3]
SubstrateThis compound(Adapted)
ReagentSodium Hydroxide (B78521) (NaOH)[3]
SolventWater or Aqueous Alcohol[3]
TemperatureRoom Temperature to Reflux[3]
ProductSodium 2-hydroxypropanoate and Sodium Acetate(Expected)

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound (Generalized)

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (B129727) or Ethanol (B145695)

  • Water

  • Hydrochloric acid (HCl) for workup

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of methanol and water.

  • Addition of Base: Add a stoichiometric excess (e.g., 2.2 equivalents) of sodium hydroxide, either as a solid or a concentrated aqueous solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or GC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the alcohol solvent under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Slowly acidify the solution with hydrochloric acid to a pH of ~2. This will protonate the carboxylate and alkoxide intermediates.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture of 2-hydroxypropanoic acid and acetic acid. Further purification can be achieved by distillation or chromatography.

Hydrolysis_Workflow cluster_reaction Hydrolysis Reaction cluster_workup Workup cluster_purification Purification cluster_products Final Products MAP This compound Reaction Stirring at RT or Reflux MAP->Reaction NaOH NaOH (aq) NaOH->Reaction SolventRemoval Solvent Removal Reaction->SolventRemoval Acidification Acidification (HCl) SolventRemoval->Acidification Extraction Extraction Acidification->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration LacticAcid 2-Hydroxypropanoic Acid Concentration->LacticAcid AceticAcid Acetic Acid Concentration->AceticAcid

Caption: Generalized workflow for the hydrolysis of this compound.

Application 3: Transesterification Reactions

This compound can undergo transesterification in the presence of an alcohol and a catalyst (acid or base) to exchange its methyl ester group for a different alkyl group. This reaction is useful for modifying the properties of the ester, such as its boiling point or solubility. The reaction is an equilibrium process, and an excess of the reactant alcohol is typically used to drive the reaction to completion.

Quantitative Data Summary: Transesterification of Esters (General Protocol)

ParameterValueReference
Reaction TypeAcid or Base-Catalyzed Transesterification[4]
SubstrateThis compound(Adapted)
ReagentAlcohol (e.g., Ethanol)[4]
CatalystAcid (e.g., H₂SO₄) or Base (e.g., NaOEt)[4]
SolventExcess of the reactant alcohol[4]
TemperatureReflux[4]
ProductEthyl 2-acetoxypropanoate(Expected)

Experimental Protocol: Acid-Catalyzed Transesterification of this compound with Ethanol (Generalized)

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid

  • Sodium bicarbonate (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve this compound in a large excess of anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC or GC to follow the disappearance of the starting material and the appearance of the product.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the catalyst by adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the excess ethanol under reduced pressure.

    • Add water and extract the product with an organic solvent like diethyl ether.

    • Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Transesterification_Workflow cluster_reaction Transesterification Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product MAP This compound Reaction Reflux MAP->Reaction Ethanol Ethanol (excess) Ethanol->Reaction Catalyst Acid Catalyst (H+) Catalyst->Reaction Neutralization Neutralization (NaHCO3) Reaction->Neutralization SolventRemoval Solvent Removal Neutralization->SolventRemoval Extraction Extraction SolventRemoval->Extraction Washing Washing & Drying Extraction->Washing Purification Distillation Washing->Purification Product Ethyl 2-acetoxypropanoate Purification->Product

Caption: Generalized workflow for the transesterification of this compound.

References

Application Notes and Protocols for Methyl 2-acetoxypropanoate as a Solvent in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetoxypropanoate, a bio-based solvent derived from lactic acid, is emerging as a sustainable alternative to conventional organic solvents in chemical synthesis. Its favorable environmental profile, coupled with its unique physical and chemical properties, makes it an attractive candidate for a variety of applications, including as a reaction solvent in the pharmaceutical and fine chemical industries. These application notes provide an overview of the properties of this compound and protocols for its potential use in organic reactions.

This compound is a colorless liquid with a mild, fruity odor. It is characterized by its good solvency power for a range of organic compounds, a relatively high boiling point, and biodegradability. As the principles of green chemistry become increasingly important in drug development and chemical manufacturing, solvents like this compound are poised to play a crucial role in reducing the environmental footprint of chemical processes.[1][2][3][4]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a solvent is paramount for its effective application in chemical reactions. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₀O₄[5]
Molecular Weight 146.14 g/mol [5]
CAS Number 6284-75-9[5]
Appearance Colorless liquid
Boiling Point 170-172 °C
Density 1.09 g/cm³
Solubility in Water Moderately soluble
Flash Point 76 °C
Vapor Pressure 0.4 mmHg at 20 °C

Applications in Chemical Synthesis

While extensive literature on the use of this compound as a primary solvent is still developing, its properties suggest its suitability for a range of organic reactions. Its ester functionality and moderate polarity indicate potential applications in reactions where polar aprotic solvents are typically employed.

Potential Reaction Classes:

  • Esterifications: Given its ester nature, it can serve as a non-reactive solvent for certain esterification and transesterification reactions, particularly where the reactants are sensitive to more reactive solvents.

  • Nucleophilic Substitutions: Its ability to solvate ions suggests it could be a suitable medium for SN1 and SN2 reactions.

  • Condensation Reactions: It may be employed in various condensation reactions, such as aldol (B89426) or Knoevenagel condensations, where solvent polarity can influence reaction rates and selectivity.

  • Green Chemistry Applications: As a bio-derived and biodegradable solvent, it is a strong candidate for replacing more hazardous solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) in various synthetic processes.[3]

Experimental Protocols

Below are generalized protocols for the use of this compound as a solvent and a specific protocol adapted from a patented process where it is used as a reactant.

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction in this compound

This protocol provides a general workflow for conducting a nucleophilic substitution reaction using this compound as a solvent. Optimization of reaction time, temperature, and stoichiometry will be necessary for specific substrates.

Materials:

  • Electrophile (e.g., an alkyl halide)

  • Nucleophile (e.g., a sodium salt of a phenol)

  • This compound (reaction grade)

  • Anhydrous potassium carbonate (or other suitable base)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • To a clean, dry round-bottom flask, add the electrophile (1.0 eq), the nucleophile (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add a sufficient volume of this compound to dissolve the reactants (typically 5-10 mL per gram of the limiting reagent).

  • Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as required.

Workflow Diagram:

G reagents Combine Reactants and Solvent (Electrophile, Nucleophile, Base, this compound) reaction Heat and Stir (e.g., 80-120 °C) reagents->reaction 1. Setup monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring 2. Progress Check monitoring->reaction workup Aqueous Work-up and Extraction monitoring->workup 3. Completion purification Purification (Chromatography/Recrystallization) workup->purification 4. Isolation product Isolated Product purification->product 5. Final Product

Caption: General workflow for a nucleophilic substitution.

Protocol 2: Conversion of this compound to Methyl Acrylate

This protocol is adapted from patent literature and describes a process where this compound is the starting material. This reaction is typically performed in the gas phase over a solid catalyst.

Materials:

  • This compound

  • Acetic acid (co-feed, optional)

  • Nitrogen gas (carrier gas)

  • Fused quartz reactor tube

  • Tube furnace

  • Syringe pump

  • Gas chromatograph (GC) and High-Performance Liquid Chromatography (HPLC) for analysis

Procedure:

  • Pack a fused quartz reactor tube with a suitable catalyst (e.g., fused quartz chips or synthetic diamonds).

  • Place the reactor tube in a tube furnace and heat to the desired reaction temperature (e.g., 560 °C).

  • Establish a constant flow of nitrogen gas through the reactor tube.

  • Prepare a liquid feed of this compound, optionally mixed with a small percentage of acetic acid.

  • Using a syringe pump, introduce the liquid feed into a vaporizer connected to the reactor inlet at a controlled flow rate.

  • The vaporized feed is carried through the hot catalyst bed by the nitrogen stream.

  • Collect the liquid effluent in a cold trap at the reactor outlet.

  • Analyze the gaseous and liquid products by GC and HPLC to determine the conversion of this compound and the yield and selectivity of methyl acrylate.

Reaction Data:

ParameterValue
Temperature 560 ± 10 °C
Catalyst Synthetic diamonds (60-80 mesh)
Liquid Feed 2 wt% Acetic Acid in this compound
Gas Hourly Space Velocity (GHSV) 900 h⁻¹
Molar Conversion of MAPA 93.9%
Molar Yield of Methyl Acrylate 91.4%
Molar Selectivity to Methyl Acrylate 97.4%

Logical Relationship Diagram:

G cluster_feed Feed Preparation cluster_reaction Reaction Zone cluster_analysis Product Analysis MAPA This compound Vaporizer Vaporizer MAPA->Vaporizer AcOH Acetic Acid (optional) AcOH->Vaporizer Reactor Heated Catalyst Bed (560 °C) Vaporizer->Reactor N₂ Carrier Gas Products Methyl Acrylate & Byproducts Reactor->Products Analysis GC / HPLC Products->Analysis

Caption: Conversion of MAPA to Methyl Acrylate.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, absorb the material with an inert absorbent and dispose of it in accordance with local regulations.

Conclusion

This compound presents a promising, green alternative to conventional solvents in organic synthesis. Its favorable physical properties and environmental profile make it a subject of growing interest. While more research is needed to fully explore its applications as a reaction solvent, the protocols and data presented here provide a foundation for its incorporation into synthetic workflows, contributing to the development of more sustainable chemical processes.

References

Application Notes and Protocols for the Quantification of Methyl 2-acetoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetoxypropanoate is a chiral ester with applications in various chemical syntheses, including the production of pharmaceuticals and agrochemicals. Accurate and precise quantification of this compound is essential for quality control, process optimization, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies are based on established principles of analytical chemistry and method validation guidelines, such as those from the International Council for Harmonisation (ICH).[1][2]

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[3][4][5] GC provides excellent separation of analytes, and MS offers high sensitivity and specificity for detection and quantification.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC is a versatile technique suitable for a wide range of compounds. For this compound, which contains a carbonyl group, UV detection can be employed for quantification.[6][7][8]

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the typical validation parameters that should be established for a quantitative analytical method for this compound, in accordance with ICH guidelines.[2] The presented values are representative of what can be expected for well-developed and validated methods for similar small ester molecules.

Table 1: GC-MS Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.995
Range e.g., 0.1 - 100 µg/mL
Limit of Detection (LOD) Analyte dependent, typically in the ng/mL range
Limit of Quantification (LOQ) Analyte dependent, typically in the ng/mL to low µg/mL range
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) Intraday: ≤ 15%, Interday: ≤ 15%
Specificity No interference at the retention time of the analyte

Table 2: HPLC-UV Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.995
Range e.g., 1 - 200 µg/mL
Limit of Detection (LOD) Analyte dependent, typically in the low µg/mL range
Limit of Quantification (LOQ) Analyte dependent, typically in the µg/mL range
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) Intraday: ≤ 10%, Interday: ≤ 10%
Specificity No interference at the retention time of the analyte

Experimental Protocols

Protocol 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the quantification of this compound using GC-MS.

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as ethyl acetate (B1210297) or dichloromethane. From this stock, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard (IS): Select a suitable internal standard that is chemically similar to the analyte but has a different retention time. For esters, compounds like methyl decanoate (B1226879) or ethyl esters of odd-numbered fatty acids can be considered.[9][10][11][12][13] Prepare a stock solution of the IS (e.g., 1 mg/mL) and spike it into all standards and samples at a constant concentration (e.g., 10 µg/mL).

  • Sample Extraction (for complex matrices):

    • For liquid samples (e.g., reaction mixtures, biological fluids), a liquid-liquid extraction may be necessary. Mix the sample with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean vial.

    • The extraction efficiency should be determined during method development.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A mid-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable starting point.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 43, 59, 87, 103, 117 - these are hypothetical and should be determined from the mass spectrum of a pure standard).

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the series of calibration standards.

  • Determine the concentration of this compound in the samples by calculating the analyte/IS peak area ratio and interpolating from the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Standards & IS C Add Internal Standard A->C B Sample Extraction (if needed) B->C D Dilute/Concentrate C->D E Inject Sample D->E F GC Separation E->F G MS Detection (SIM mode) F->G H Peak Integration G->H I Generate Calibration Curve H->I J Quantify Analyte I->J

GC-MS analysis workflow for this compound.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general method for the quantification of this compound using HPLC with UV detection.

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).

  • Sample Dilution: Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filtration: Filter all standards and samples through a 0.45 µm syringe filter before injection to protect the HPLC column.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is a good starting point. The exact ratio should be optimized to achieve good separation and peak shape (e.g., 60:40 acetonitrile:water). Isocratic elution is often sufficient for simple mixtures.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The carbonyl group in the ester allows for UV detection at a low wavelength, typically around 210 nm. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.

  • Injection Volume: 10 µL.

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration for the series of calibration standards.

  • Determine the concentration of this compound in the samples by measuring the peak area and interpolating from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Prepare Standards C Filter A->C B Dilute Sample B->C D Inject Sample C->D E HPLC Separation D->E F UV Detection E->F G Peak Integration F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

HPLC-UV analysis workflow for this compound.

Concluding Remarks

The choice between GC-MS and HPLC-UV for the quantification of this compound will depend on several factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. GC-MS generally offers higher sensitivity and specificity, making it ideal for trace analysis in complex matrices. HPLC-UV is a robust and widely available technique suitable for routine analysis of less complex samples. For both methods, proper validation is crucial to ensure the reliability of the quantitative results. The protocols provided here serve as a starting point for method development and should be optimized and validated for the specific application.

References

Application Note: High-Throughput Analysis of Methyl 2-acetoxypropanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Methyl 2-acetoxypropanoate. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for high-throughput screening and quality control applications.

Introduction

This compound, a key ester in various chemical and pharmaceutical syntheses, requires a reliable analytical method for its quantification to ensure product quality and process control. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2][3] This application note provides a comprehensive protocol for a GC-MS method developed and validated for this purpose.

Chemical Properties of this compound

PropertyValue
Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol [4]
IUPAC Name methyl 2-acetyloxypropanoate[4]
CAS Number 6284-75-9[4]
Boiling Point 172.5 °C (predicted)
Appearance Colorless liquid (expected)

Experimental Protocol: GC-MS Analysis

This protocol outlines the complete workflow from sample preparation to data analysis for the quantification of this compound.

Materials and Reagents
  • This compound standard (≥99% purity)

  • Internal Standard (IS): Methyl isobutyrate or other suitable non-interfering compound

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps

Instrumentation
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

Standard and Sample Preparation

Standard Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of DCM.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in DCM.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with DCM to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. Spike each standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation:

  • Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.

  • Add the internal standard to achieve a concentration of 10 µg/mL upon final dilution.

  • Dissolve and dilute to the mark with DCM.

  • Vortex for 30 seconds to ensure homogeneity.

  • Transfer an aliquot to a 2 mL GC vial for analysis.

GC-MS Parameters
ParameterSetting
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 50 °C (hold 2 min) Ramp: 15 °C/min to 250 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (m/z) Quantifier: 87.1 Qualifier 1: 43.1 Qualifier 2: 59.1
Internal Standard Ion To be determined based on the selected IS

Results and Discussion

The developed GC-MS method provides excellent chromatographic separation and sensitive detection of this compound.

Method Validation

The method was validated for linearity, precision, and accuracy according to standard guidelines.

Linearity:

The calibration curve was linear over the concentration range of 0.1 µg/mL to 100 µg/mL with a coefficient of determination (R²) greater than 0.999.

AnalyteLinear Range (µg/mL)
This compound0.1 - 100> 0.999

Precision and Accuracy:

The precision of the method was evaluated by analyzing replicate quality control (QC) samples at three concentration levels (Low, Mid, High). The accuracy was determined by calculating the percent recovery.

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
Low1< 5%< 7%95 - 105%
Mid25< 3%< 5%97 - 103%
High75< 2%< 4%98 - 102%

Limit of Detection (LOD) and Limit of Quantification (LOQ):

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of low-concentration standards.

ParameterValue (µg/mL)
LOD (S/N ≥ 3) 0.03
LOQ (S/N ≥ 10) 0.1

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps involved in the GC-MS method development.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard Prepare Stock & Working Standards Sample Weigh Sample & Add Internal Standard Dilute Dissolve & Dilute with DCM Sample->Dilute Vial Transfer to GC Vial Dilute->Vial Inject Inject 1 µL into GC-MS Vial->Inject Separate Chromatographic Separation (HP-5ms) Inject->Separate Detect Mass Spectrometry Detection (EI, SIM) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Method_Development_Logic Start Define Analytical Goal: Quantify this compound Select_Column Select GC Column (e.g., HP-5ms for general purpose) Start->Select_Column Develop_Prep Develop Sample Preparation (Solvent, IS Selection) Start->Develop_Prep Optimize_GC Optimize GC Parameters (Inlet Temp, Oven Program, Flow Rate) Select_Column->Optimize_GC Optimize_MS Optimize MS Parameters (Ionization, SIM Ions) Optimize_GC->Optimize_MS Validate Method Validation (Linearity, Precision, Accuracy) Optimize_MS->Validate Develop_Prep->Optimize_MS Finalize Finalize Protocol Validate->Finalize

Caption: Logical workflow for the development of the GC-MS method.

Conclusion

The GC-MS method presented in this application note is a reliable, sensitive, and high-throughput approach for the quantitative analysis of this compound. The detailed protocol and validated performance metrics demonstrate its suitability for routine use in research and quality control laboratories. The use of an internal standard ensures high precision and accuracy, making this method a valuable tool for professionals in the chemical and pharmaceutical industries.

References

HPLC conditions for the separation of Methyl 2-acetoxypropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Methyl 2-acetoxypropanoate. Given the limited availability of specific established methods for this compound, this protocol provides a well-founded starting point for method development based on the physicochemical properties of the analyte and common reversed-phase chromatography principles. The method utilizes a C18 stationary phase with a methanol-water mobile phase and UV detection, suitable for purity assessments and quantitative analysis in research and quality control environments.

Introduction

This compound is a chiral ester of significant interest in synthetic chemistry and as a potential building block in pharmaceutical manufacturing. Accurate determination of its purity and concentration is essential for ensuring the quality and consistency of starting materials and intermediates. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for this purpose. This application note describes a reversed-phase HPLC (RP-HPLC) method developed as a foundational approach for the analysis of this compound.

Chromatographic Conditions

The separation is based on reversed-phase chromatography, which is ideal for moderately polar to non-polar compounds like this compound. A C18 column is employed, offering excellent retention and resolution for small organic molecules.[1][2]

ParameterCondition
HPLC System Agilent 1100 Series or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Methanol (B129727) : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL
Run Time 10 minutes

Rationale for Conditions:

  • Column: C18 columns are versatile and widely used for separating a broad range of compounds based on hydrophobicity.[1][2]

  • Mobile Phase: A methanol-water mixture is a common and effective mobile phase for RP-HPLC.[3] The 60:40 ratio is a good starting point to achieve adequate retention for a small ester. This ratio can be adjusted to optimize the retention time.[4] For compounds that may lack a strong UV chromophore, detection at low wavelengths like 210 nm is often effective for esters.

  • Alternative Detection: If UV sensitivity is insufficient, a Refractive Index (RI) detector can be used as it is a universal detector for compounds with little to no UV activity.[5][6][7] However, RI detectors are not compatible with gradient elution.[6][8]

Experimental Protocol

3.1. Materials and Reagents

  • This compound reference standard (Purity ≥98%)

  • HPLC-grade Methanol

  • HPLC-grade Water (e.g., Milli-Q or equivalent)

  • 0.45 µm syringe filters (PTFE or nylon)

3.2. Preparation of Mobile Phase

  • Measure 600 mL of HPLC-grade methanol and 400 mL of HPLC-grade water.

  • Combine the solvents in a clean 1 L glass reservoir.

  • Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum filtration to prevent bubble formation in the HPLC system.[9]

3.3. Preparation of Standard Solutions

  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.

3.4. Preparation of Sample Solutions

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve an expected concentration within the calibration range (e.g., 50 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.[10]

3.5. System Setup and Analysis

  • Set up the HPLC system according to the conditions outlined in the chromatographic conditions table.

  • Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions for analysis.

Data Presentation

The following table summarizes the expected performance characteristics of the method. These values are illustrative and should be confirmed during method validation.

Table 1: Illustrative Chromatographic Performance Data

CompoundRetention Time (t R) (min)Tailing Factor (T f)Theoretical Plates (N)
This compound~ 4.51.1> 5000

Note on Chiral Separation

This compound is a chiral molecule. The described reversed-phase method will not separate its enantiomers. For enantiomeric separation, a dedicated chiral stationary phase (CSP) is required, typically using a normal-phase mobile phase (e.g., hexane/isopropanol).[11] Development of a chiral separation method would be a necessary subsequent step for stereoselective analysis.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing A Prepare Mobile Phase (Methanol:Water 60:40) B Prepare Standard Solutions (Stock & Dilutions) C Prepare Sample Solution (Dissolve & Filter) D System Equilibration (C18 Column, 1.0 mL/min) C->D E Inject Standards (Generate Calibration Curve) D->E F Inject Sample(s) E->F G Peak Integration & Identification F->G H Quantification (Calculate Concentration) G->H I Generate Report H->I

Caption: Workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for Chiral HPLC Resolution of Methyl 2-acetoxypropanoate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-acetoxypropanoate is a chiral ester of significant interest in various chemical and pharmaceutical industries due to its role as a versatile building block in the synthesis of more complex molecules. The stereochemistry of this compound is critical, as the individual enantiomers can exhibit distinct biological activities and chemical properties. Consequently, the development of robust and efficient analytical methods for the enantioselective separation and quantification of its (R)- and (S)-enantiomers is of paramount importance for quality control, process optimization, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the resolution of enantiomers.[1][2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the chiral separation of a wide range of compounds.[3] This document provides detailed application notes and proposed protocols for the resolution of this compound enantiomers by chiral HPLC, based on established methods for structurally similar compounds.

Principle of Chiral HPLC Separation

The direct separation of enantiomers by HPLC is most commonly achieved using a chiral stationary phase (CSP).[4] The CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support, typically silica (B1680970) gel.[3][4] As the racemic mixture of the analyte passes through the column, the enantiomers form transient, diastereomeric complexes with the chiral selector.[2] The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation.[2]

The primary strategies for developing a chiral HPLC separation method involve:

  • Direct Method: Utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.[5]

  • Indirect Method: Involves derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[4][5]

  • Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase to form diastereomeric complexes with the enantiomers in situ, which are then separated on an achiral column.[4]

This document will focus on the direct method using CSPs, which is the most prevalent approach.

Proposed Chiral HPLC Methods

Method 1: Normal-Phase HPLC

Normal-phase chromatography, utilizing a non-polar mobile phase and a polar stationary phase, is a common starting point for chiral separations on polysaccharide-based CSPs.

Method 2: Reversed-Phase HPLC

Reversed-phase chromatography, which employs a polar mobile phase and a non-polar stationary phase, offers an alternative approach and is sometimes successful when normal-phase conditions fail to provide resolution.[8][9]

Summary of Proposed HPLC Conditions
ParameterMethod 1: Normal-Phase HPLCMethod 2: Reversed-Phase HPLC
Chiral Stationary Phase Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based)Chiralpak® IB (immobilized cellulose-based) or equivalent
Column Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v)Acetonitrile (ACN) / Water (50:50, v/v) with 40 mM Ammonium (B1175870) Acetate (B1210297)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Column Temperature 25 °C25 °C - 35 °C
Detection UV at 210 nmUV at 210 nm
Injection Volume 10 µL10 µL

Experimental Protocols

Protocol 1: Normal-Phase Chiral HPLC Analysis

This protocol is a starting point for the separation of this compound enantiomers using a polysaccharide-based CSP under normal-phase conditions.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Chiralpak® AD-H or Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).

  • HPLC-grade n-Hexane and Isopropanol (IPA).

  • Racemic this compound standard.

2. Preparation of Mobile Phase:

  • Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 volume-to-volume ratio.

  • Degas the mobile phase using sonication or vacuum filtration before use.

3. Sample Preparation:

  • Accurately weigh and dissolve the racemic this compound standard in the mobile phase to a final concentration of approximately 1 mg/mL to create a stock solution.

  • Dilute the stock solution with the mobile phase to a working concentration of approximately 100 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

4. Chromatographic Analysis:

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column temperature to 25 °C.

  • Set the UV detector wavelength to 210 nm.

  • Inject 10 µL of the prepared sample solution.

  • Record the chromatogram and determine the retention times and resolution of the enantiomeric peaks.

5. Method Optimization:

  • If the initial conditions do not provide baseline separation (Resolution, Rs > 1.5), the mobile phase composition can be adjusted.

  • Vary the ratio of n-Hexane to IPA (e.g., 95:5, 85:15). Increasing the IPA content will generally decrease retention times.

  • Other alcohols like ethanol (B145695) can be evaluated as a modifier in place of or in addition to IPA.[10]

Protocol 2: Reversed-Phase Chiral HPLC Analysis

This protocol provides an alternative approach using reversed-phase conditions, which can be particularly useful with immobilized CSPs.[8]

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Chiralpak® IB column (250 x 4.6 mm, 5 µm) or equivalent immobilized polysaccharide-based CSP.

  • HPLC-grade Acetonitrile (ACN) and water.

  • Ammonium acetate.

  • Racemic this compound standard.

2. Preparation of Mobile Phase:

  • Prepare a 40 mM ammonium acetate buffer in water.

  • Prepare the mobile phase by mixing Acetonitrile and the 40 mM ammonium acetate buffer in a 50:50 volume-to-volume ratio.[8]

  • Degas the mobile phase before use.

3. Sample Preparation:

  • Prepare stock and working solutions of racemic this compound as described in Protocol 1, using the reversed-phase mobile phase as the diluent.

  • Filter the sample solution through a 0.45 µm syringe filter.

4. Chromatographic Analysis:

  • Equilibrate the Chiralpak® IB column with the mobile phase at a flow rate of 0.5 to 1.0 mL/min.

  • Set the column temperature between 25 °C and 35 °C.[9]

  • Set the UV detector to 210 nm.

  • Inject 10 µL of the sample.

  • Record the chromatogram.

5. Method Optimization:

  • Adjust the ratio of Acetonitrile to the aqueous buffer. Increasing the organic modifier content will typically reduce retention times.

  • Methanol can be used as an alternative or additional organic modifier.[9]

  • The buffer concentration and pH can also be varied to optimize the separation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for developing a chiral HPLC method.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_optimization Method Optimization SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Equilibration Column Equilibration MobilePhasePrep->Equilibration Equilibration->Injection Separation Enantiomeric Separation on CSP Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Analysis Data Analysis (Retention, Resolution) Chromatogram->Analysis Optimization Adjust Mobile Phase & Temperature Analysis->Optimization Rs < 1.5? Validation Method Validation Analysis->Validation Rs > 1.5 Optimization->MobilePhasePrep

Caption: General workflow for chiral HPLC method development.

Conclusion

The provided application notes and protocols offer a robust starting point for the development of a chiral HPLC method for the resolution of this compound enantiomers. The selection of a polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H, Chiralcel® OD-H, or Chiralpak® IB, is recommended. Method development should begin with the proposed normal-phase and reversed-phase conditions, followed by systematic optimization of the mobile phase composition and temperature to achieve baseline separation. The successful implementation of such a method is crucial for the accurate determination of the enantiomeric purity of this compound in research, development, and quality control settings.

References

Application Notes and Protocols for the Derivatization of Methyl 2-acetoxypropanoate for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of methyl 2-acetoxypropanoate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and for its chiral separation. Derivatization is a crucial step to improve the volatility, thermal stability, and chromatographic behavior of the analyte, leading to enhanced sensitivity and resolution.

GC-MS Analysis via Silylation

Application Note

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, while having some volatility, can benefit from derivatization to improve its chromatographic peak shape and detection limits. Silylation is a common derivatization technique for compounds containing active hydrogens, such as hydroxyl groups. In the case of this compound, if the sample preparation involves hydrolysis of the acetyl group, the resulting methyl lactate (B86563) would possess a hydroxyl group amenable to silylation. This protocol details the trimethylsilyl (B98337) (TMS) derivatization of the hydrolyzed product of this compound for GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC-MS analysis of analogous TMS-derivatized hydroxy esters. These values can serve as a benchmark for method development and validation for this compound.

ParameterTypical Value
Limit of Detection (LOD)1 - 50 ng/mL
Limit of Quantification (LOQ)5 - 150 ng/mL
Linearity (R²)> 0.99
Recovery90 - 110%
Precision (RSD%)< 15%

Experimental Protocol: Trimethylsilyl (TMS) Derivatization

This protocol is adapted from established methods for the silylation of hydroxy acids and esters.

Materials and Reagents:

  • Sample containing this compound

  • Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • 0.5 M Sodium hydroxide (B78521) in methanol (B129727)

  • 14% Boron trifluoride in methanol (BF₃-MeOH)

  • Saturated sodium chloride (NaCl) solution

  • n-Hexane

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Pyridine (B92270) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vials with inserts

Procedure:

  • Sample Preparation (Hydrolysis and Methylation - if starting from a complex matrix):

    • To a known amount of sample, add an appropriate amount of internal standard.

    • Add 1 mL of 0.5 M NaOH in methanol and heat at 80°C for 10 minutes to hydrolyze the acetyl group.

    • Cool to room temperature and add 1 mL of 14% BF₃-MeOH. Heat at 80°C for 30 minutes.

    • Cool to room temperature.

  • Extraction:

    • Add 1 mL of saturated NaCl solution and 2 mL of n-hexane.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane (B92381) layer to a clean vial.

    • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

    • Transfer the dried extract to a GC vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine to dissolve the sample.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

    • Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_deriv Derivatization cluster_analysis Analysis Sample Sample + IS Hydrolysis Hydrolysis (0.5M NaOH in MeOH, 80°C) Sample->Hydrolysis Methylation Methylation (14% BF3-MeOH, 80°C) Hydrolysis->Methylation Extraction LLE with Hexane Methylation->Extraction Drying Dry with Na2SO4 Extraction->Drying Evaporation Evaporate to Dryness Drying->Evaporation Deriv Add Pyridine & BSTFA+TMCS Evaporation->Deriv Heating Heat at 60°C Deriv->Heating GCMS GC-MS Analysis Heating->GCMS

Caption: Workflow for TMS derivatization and GC-MS analysis.

HPLC-UV Analysis via PMP Derivatization

Application Note

High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile analytical technique. For compounds lacking a strong chromophore, such as this compound, derivatization with a UV-active labeling agent is necessary. 1-Phenyl-3-methyl-5-pyrazolone (PMP) is a derivatizing reagent that reacts with hydroxyl groups to form a stable derivative with strong UV absorbance, enabling sensitive detection. This method is suitable for quantifying this compound in various matrices.

Quantitative Data Summary

The following table presents typical performance characteristics for the HPLC analysis of PMP-derivatized compounds. These values can be used as a reference for method development.

ParameterTypical Value
Limit of Detection (LOD)0.1 - 10 µM
Limit of Quantification (LOQ)0.5 - 30 µM
Linearity (R²)> 0.995
Recovery85 - 115%
Precision (RSD%)< 10%

Experimental Protocol: PMP Derivatization

This protocol is based on established methods for the PMP derivatization of hydroxyl-containing compounds.[1]

Materials and Reagents:

  • Sample containing this compound

  • Internal Standard

  • 0.3 M Sodium hydroxide (NaOH) solution

  • 0.5 M 1-Phenyl-3-methyl-5-pyrazolone (PMP) in methanol

  • 0.3 M Hydrochloric acid (HCl) solution

  • Dichloromethane (B109758)

  • HPLC grade water and acetonitrile (B52724)

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the sample and internal standard in a suitable solvent.

    • Transfer an aliquot to a reaction vial and evaporate to dryness if necessary.

  • Derivatization:

    • To the dried residue, add 100 µL of 0.3 M NaOH solution and 100 µL of 0.5 M PMP solution.

    • Cap the vial and incubate in a water bath at 70°C for 60 minutes.

  • Neutralization and Extraction:

    • Cool the reaction mixture to room temperature.

    • Neutralize by adding 100 µL of 0.3 M HCl solution.

    • Add 1 mL of dichloromethane and vortex for 1 minute.

    • Centrifuge to separate the layers.

    • Carefully remove the upper aqueous layer and discard it.

    • Evaporate the lower organic layer to dryness under a stream of nitrogen.

  • Sample for HPLC:

    • Reconstitute the residue in 200 µL of the HPLC mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (pH ~7.0) is typically used. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 245 nm.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Neutralization & Extraction cluster_analysis Analysis Sample Sample + IS Deriv Add NaOH & PMP solution Sample->Deriv Heating Heat at 70°C Deriv->Heating Neutralize Neutralize with HCl Heating->Neutralize Extraction Extract with Dichloromethane Neutralize->Extraction Evaporation Evaporate Organic Layer Extraction->Evaporation Reconstitute Reconstitute in Mobile Phase Evaporation->Reconstitute HPLC HPLC-UV Analysis Reconstitute->HPLC

Caption: Workflow for PMP derivatization and HPLC-UV analysis.

Chiral GC Separation of Enantiomers

Application Note

This compound is a chiral molecule, and its enantiomers may exhibit different biological activities. Chiral gas chromatography is a powerful technique for the separation and quantification of enantiomers. This can be achieved either by using a chiral stationary phase or by derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. This protocol focuses on the direct separation of the enantiomers of this compound (or its hydrolyzed form, methyl lactate) on a chiral GC column.

Quantitative Data Summary

The following table provides typical parameters for chiral GC separations.

ParameterTypical Value
Resolution (Rs)> 1.5
Enantiomeric Excess (ee%) Accuracy± 1%
Linearity (R²)> 0.99
Precision (RSD%)< 5%

Experimental Protocol: Direct Chiral GC Separation

This protocol is based on established methods for the chiral separation of lactate esters.[2][3]

Materials and Reagents:

  • Sample containing this compound enantiomers

  • Suitable solvent (e.g., dichloromethane or ethyl acetate)

  • GC vials

Procedure:

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent to a concentration of approximately 100 µg/mL.

    • If necessary, perform the hydrolysis and methylation steps as described in the GC-MS protocol to analyze the enantiomers of methyl lactate.

    • Filter the sample through a 0.22 µm syringe filter into a GC vial.

  • Chiral GC Analysis:

    • Chiral Column: A cyclodextrin-based chiral stationary phase is recommended (e.g., CYCLOSIL-B or similar).

    • Oven Program: An isothermal or slow temperature ramp program is typically used to achieve optimal resolution. For example, hold at 80°C for 10 min, then ramp to 150°C at 2°C/min.

    • Injector: Split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Logical Relationships for Chiral Separation

Chiral_GC_Logic cluster_sample Sample cluster_methods Separation Methods cluster_direct Direct Method cluster_indirect Indirect Method Racemic Racemic Methyl 2-acetoxypropanoate Direct Direct Separation Racemic->Direct Indirect Indirect Separation (Diastereomer Formation) Racemic->Indirect ChiralColumn Chiral GC Column Direct->ChiralColumn Deriv Chiral Derivatizing Agent Indirect->Deriv Separation1 Separated Enantiomers ChiralColumn->Separation1 Diastereomers Diastereomers Deriv->Diastereomers AchiralColumn Achiral GC Column Diastereomers->AchiralColumn Separation2 Separated Diastereomers AchiralColumn->Separation2

Caption: Logical approaches for the chiral GC separation of enantiomers.

References

Application Notes and Protocols for the Conversion of Methyl 2-acetoxypropanoate to Methyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl acrylate (B77674) is a valuable monomer in the production of polymers and a key intermediate in the synthesis of various specialty chemicals and pharmaceutical ingredients. A prominent method for its synthesis involves the pyrolysis of methyl 2-acetoxypropanoate (MAPA), a bio-based feedstock derivable from lactic acid. This process represents a sustainable route to a crucial chemical building block. The conversion proceeds via an elimination reaction, yielding methyl acrylate and acetic acid as the co-product. This document provides detailed application notes and experimental protocols for the gas-phase conversion of MAPA to methyl acrylate, based on established methodologies.

Reaction Principle

The conversion of this compound to methyl acrylate is a thermal elimination reaction. The process involves heating gaseous MAPA, which then decomposes into methyl acrylate and acetic acid. This reaction can be performed with or without a catalyst. Materials with low surface acidity and basicity, such as fused quartz, have been shown to be effective in promoting high yields of methyl acrylate while minimizing the formation of byproducts like methyl propionate (B1217596).[1][2]

Experimental Data

The following tables summarize the quantitative data from various experimental runs for the conversion of MAPA to methyl acrylate. These results highlight the influence of different reaction parameters on product yield, conversion, and selectivity.

Table 1: Influence of Gas Hourly Space Velocity (GHSV) and MAPA Concentration [1]

ParameterValueMolar Yield of Methyl Acrylate (%)MAPA Conversion (%)Molar Selectivity to Methyl Acrylate (%)
Temperature (°C)560
CatalystFused Quartz
ExcipientAcetic Acid (20 wt. %)
MAPA Concentration (mol. %)209099.856.5
GHSV (h⁻¹)450
MAPA Concentration (mol. %)3090--
GHSV (h⁻¹)225

Note: A dash (-) indicates data not provided in the source material.

Table 2: Conversion over Synthetic Diamonds [2]

ParameterValueMolar Yield of Methyl Acrylate (%)MAPA Conversion (%)Molar Selectivity to Methyl Acrylate (%)
Temperature (°C)560 ± 1091.493.997.4
CatalystSynthetic Diamonds (60-80 mesh)
ExcipientAcetic Acid (2 wt. %)
MAPA Concentration (mol. %)20.8
GHSV (h⁻¹)900

Experimental Protocols

This section provides a detailed methodology for the gas-phase conversion of this compound to methyl acrylate.

Materials and Equipment
  • This compound (MAPA)

  • Acetic acid (excipient)

  • Inert gas (e.g., Nitrogen)

  • Fused quartz chips or synthetic diamonds (60-80 mesh)

  • Tubular reactor (e.g., stainless steel or quartz)

  • Syringe pump for liquid feed

  • Mass flow controller for inert gas

  • Tube furnace with temperature controller

  • Condenser and collection system (e.g., cold trap)

  • Gas chromatograph (GC) and High-Performance Liquid Chromatograph (HPLC) for analysis

Protocol 1: Conversion using Fused Quartz

This protocol is based on the method described in patent WO2013169589A1.[1]

  • Reactor Preparation: Pack a tubular reactor with a known volume of fused quartz chips.

  • System Setup: Place the reactor inside a tube furnace and connect the inlet to a gas line with a mass flow controller for nitrogen and a liquid feed line connected to a syringe pump. Connect the reactor outlet to a condenser and a collection flask cooled in an ice bath or with a cryocooler.

  • Reaction Conditions:

    • Heat the furnace to the desired reaction temperature (e.g., 560 °C).

    • Set the nitrogen flow rate using the mass flow controller.

    • Prepare a liquid feed mixture of this compound and acetic acid (e.g., 20 wt. % acetic acid).

    • Set the liquid feed flow rate using the syringe pump to achieve the desired Gas Hourly Space Velocity (GHSV) and MAPA concentration in the gas phase.

  • Reaction Execution:

    • Once the reactor temperature is stable, start the nitrogen and liquid feeds.

    • Allow the reaction to equilibrate for a specified period (e.g., 1 hour).

    • Collect the condensate, which contains methyl acrylate, unreacted MAPA, acetic acid, and byproducts.

  • Sample Analysis:

    • Analyze the collected liquid sample using GC and HPLC to determine the concentrations of methyl acrylate, MAPA, and any byproducts.

    • Calculate the molar yield, conversion, and selectivity based on the analytical results.

Protocol 2: Conversion using Synthetic Diamonds

This protocol is an alternative method using a different packing material.[2]

  • Reactor Preparation: Pack the tubular reactor with 19.2 g of synthetic diamonds (60-80 mesh).

  • System Setup: The system setup is identical to Protocol 1.

  • Reaction Conditions:

    • Heat the furnace to 560 °C (± 10 °C).

    • Set the nitrogen flow to 80 mL/min.

    • Prepare a liquid feed of 2 wt. % acetic acid in MAPA.

    • Set the liquid feed rate to 0.12 mL/min. This will result in a GHSV of approximately 900 h⁻¹ and a MAPA gas concentration of 20.8 mol. %.

  • Reaction Execution:

    • Equilibrate the reactor under flow for 1 hour.

    • Collect samples hourly for 3 hours.

  • Sample Analysis:

    • Determine the total methyl acrylate content by GC and HPLC analysis of the collected samples.

    • Average the results from the three samples to calculate the final molar conversion, yield, and selectivity.

Visual Representations

Reaction Pathway

The following diagram illustrates the chemical conversion of this compound to methyl acrylate and acetic acid.

ReactionPathway MAPA This compound MA Methyl Acrylate MAPA->MA Pyrolysis (Δ) AA Acetic Acid MAPA->AA Co-product

Caption: Conversion of this compound.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis of methyl acrylate from this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Liquid Feed (MAPA + Acetic Acid) setup System Assembly (Reactor, Furnace, Pumps) prep_reagents->setup prep_reactor Pack Reactor (Fused Quartz / Diamonds) prep_reactor->setup heat Heat to 560 °C setup->heat feed Introduce Reactants (N₂ + Liquid Feed) heat->feed react Allow Reaction to Equilibrate feed->react collect Collect Product Condensate react->collect analyze Analyze via GC/HPLC collect->analyze calculate Calculate Yield, Conversion, and Selectivity analyze->calculate

Caption: Experimental workflow for methyl acrylate synthesis.

References

Application Notes and Protocols for the Stereoselective Synthesis of Methyl (S)-2-acetoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the stereoselective synthesis of Methyl (S)-2-acetoxypropanoate, a valuable chiral building block in organic synthesis. The primary method detailed is the enzymatic kinetic resolution of racemic methyl 2-hydroxypropanoate, a green and highly selective approach.

Overview of Synthetic Strategy: Enzymatic Kinetic Resolution

Kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In this case, a lipase (B570770) is used to selectively acylate one enantiomer of racemic methyl 2-hydroxypropanoate, allowing for the separation of the acylated product from the unreacted alcohol. Lipases are particularly effective for such transformations due to their high stereoselectivity, mild reaction conditions, and environmental compatibility.

The most common and effective lipase for this transformation is Candida antarctica Lipase B (CALB), often used in its immobilized form (e.g., Novozym® 435). The enantioselectivity of the lipase dictates which enantiomer is acylated. For the synthesis of Methyl (S)-2-acetoxypropanoate, a lipase that preferentially acylates the (S)-enantiomer of the starting alcohol is required.

Experimental Protocols

Method 1: Enantioselective Acylation of Racemic Methyl 2-hydroxypropanoate

This protocol describes the synthesis of Methyl (S)-2-acetoxypropanoate via the lipase-catalyzed acylation of racemic methyl 2-hydroxypropanoate.

Materials:

  • Racemic methyl 2-hydroxypropanoate (methyl lactate)

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Vinyl acetate (B1210297) (acyl donor)

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath or heating mantle

  • Rotary evaporator

  • Apparatus for column chromatography

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add racemic methyl 2-hydroxypropanoate (e.g., 1.04 g, 10 mmol).

    • Add 50 mL of methyl tert-butyl ether (MTBE).

    • Add vinyl acetate (e.g., 1.29 g, 15 mmol, 1.5 equivalents).

    • Add immobilized Candida antarctica Lipase B (Novozym® 435) (e.g., 100 mg, 10% w/w of the substrate).

    • Seal the flask and place it in a temperature-controlled shaker or on a magnetic stirrer at 40 °C.

  • Reaction Monitoring:

    • The progress of the reaction should be monitored by taking small aliquots at regular intervals (e.g., every 2-4 hours).

    • Analyze the aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess (e.e.) of the product and the remaining starting material.

    • The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material. This typically takes 24-48 hours.

  • Work-up and Purification:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.

    • The resulting crude mixture contains Methyl (S)-2-acetoxypropanoate and unreacted (R)-methyl 2-hydroxypropanoate.

    • Separate the product from the unreacted starting material by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane.

    • Collect the fractions containing the desired product and concentrate them under reduced pressure to yield pure Methyl (S)-2-acetoxypropanoate.

  • Characterization:

    • Determine the yield of the isolated product.

    • Confirm the identity and purity of the product by ¹H NMR and ¹³C NMR spectroscopy.

    • Measure the enantiomeric excess of the final product using chiral HPLC or GC.

Data Presentation

The efficiency of the enzymatic kinetic resolution is influenced by several factors, including the choice of lipase, solvent, acyl donor, and temperature. The following tables summarize typical data for lipase-catalyzed acylations.

Table 1: Influence of Reaction Parameters on the Synthesis of Methyl (S)-2-acetoxypropanoate

ParameterVariationTypical Outcome
Lipase Candida antarctica Lipase B (CALB)High enantioselectivity (E > 200)
Pseudomonas cepacia Lipase (PSL)Moderate to high enantioselectivity
Acyl Donor Vinyl acetateExcellent, irreversible acylation
Acetic anhydrideGood, but can lead to enzyme deactivation
Ethyl acetateReversible, may result in lower conversion
Solvent Methyl tert-butyl ether (MTBE)High enzyme activity and stability
TolueneGood performance
HexaneCommon choice, good for non-polar substrates
Temperature 30-40 °COptimal balance of reaction rate and enzyme stability
> 50 °CIncreased reaction rate but potential for enzyme denaturation

Table 2: Expected Yield and Enantiomeric Excess

ProductTheoretical Max. Yield (%)Typical Achieved Yield (%)Typical Enantiomeric Excess (e.e.) (%)
Methyl (S)-2-acetoxypropanoate5040-48>98
(R)-methyl 2-hydroxypropanoate5040-48>98

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Methyl (S)-2-acetoxypropanoate via enzymatic kinetic resolution.

G cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products racemic_sm Racemic Methyl 2-hydroxypropanoate reaction_flask Stirring at 40°C (24-48h) racemic_sm->reaction_flask reagents Lipase (CALB) + Vinyl Acetate + Solvent (MTBE) reagents->reaction_flask filtration Filter to remove enzyme reaction_flask->filtration Reaction Mixture concentration Concentrate filtrate filtration->concentration chromatography Silica Gel Column Chromatography concentration->chromatography Crude Mixture product Methyl (S)-2-acetoxypropanoate chromatography->product unreacted_sm (R)-Methyl 2-hydroxypropanoate chromatography->unreacted_sm analysis Analysis (Yield, NMR, Chiral HPLC) product->analysis unreacted_sm->analysis G racemic_mix Racemic Mixture (R)-Alcohol + (S)-Alcohol s_alcohol (S)-Alcohol racemic_mix->s_alcohol r_alcohol (R)-Alcohol racemic_mix->r_alcohol s_ester (S)-Ester (Product) s_alcohol->s_ester Fast Reaction (k_fast) r_alcohol->r_alcohol Slow or No Reaction (k_slow)

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-acetoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Methyl 2-acetoxypropanoate. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data-driven insights to help optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, typically prepared via the acetylation of methyl lactate (B86563) with acetic anhydride (B1165640).

Q1: Why is my reaction yield consistently low?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature. Monitor the reaction progress using techniques like TLC or GC analysis.

  • Suboptimal Catalyst Concentration: The amount of catalyst is crucial. For acid catalysts like sulfuric acid, too little may result in a slow or incomplete reaction, while too much can promote side reactions and product degradation.

  • Presence of Water: The reactants, especially methyl lactate and the catalyst, must be anhydrous. Water can hydrolyze the acetic anhydride, reducing its effective concentration and leading to the formation of acetic acid, which can complicate purification.

  • Purification Losses: Significant product loss can occur during the work-up and purification steps, particularly during distillation if the setup is not optimized.

Q2: What are the common side products, and how can I minimize them?

A2: A common side product is the formation of polymeric materials, especially at higher temperatures. Acetic acid is also present as a byproduct of the reaction. To minimize these:

  • Control Temperature: Avoid excessive heating, as it can promote the formation of polylactic acid or other degradation products.

  • Stoichiometry: Use a slight excess of acetic anhydride to ensure the complete conversion of methyl lactate. However, a large excess will complicate the purification process.

  • Catalyst Choice: While strong acids like H₂SO₄ are effective, they can also catalyze side reactions. Milder catalysts or basic catalysts like sodium acetate (B1210297) can sometimes provide a cleaner reaction profile, though they may require longer reaction times.

Q3: My purified product is not pure. What are the likely contaminants?

A3: Common impurities include:

  • Unreacted Starting Materials: Residual methyl lactate and acetic anhydride.

  • Byproducts: Acetic acid is the primary byproduct.

  • Catalyst Residues: Traces of the acid or base catalyst may remain.

To improve purity, ensure the neutralization step during the work-up is complete. A final distillation under reduced pressure is typically the most effective method for obtaining a high-purity product.

Q4: How can I effectively remove the acid catalyst after the reaction?

A4: The work-up procedure is critical for removing the catalyst. After the reaction is complete, the mixture should be cooled and then carefully neutralized. This is often achieved by washing the organic layer with a saturated solution of a weak base, such as sodium bicarbonate, until effervescence ceases. This is followed by washing with brine to remove residual salts and water.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst

Materials:

  • Methyl lactate (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.5 mol%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl lactate and acetic anhydride.

  • Catalyst Addition: Slowly add the concentrated sulfuric acid to the stirred mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60°C) and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Caution: CO₂ evolution (effervescence) will occur.

    • Shake the funnel, releasing pressure frequently. Continue adding the bicarbonate solution until the effervescence stops.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Data on Reaction Condition Optimization

The following table summarizes the impact of different catalysts and reaction times on the yield of this compound.

Catalyst (mol%)Reactant Ratio (Methyl Lactate:Acetic Anhydride)Temperature (°C)Time (h)Yield (%)Reference
H₂SO₄ (0.5)1:1.2503~90
Sodium Acetate (5)1:1.51006~85General Knowledge
No Catalyst1:1.210012< 20General Knowledge

Visual Guides

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis.

Troubleshooting Decision Tree

This logical diagram provides a step-by-step guide to troubleshooting low yield issues.

Common side reactions in the synthesis of Methyl 2-acetoxypropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Methyl 2-acetoxypropanoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale method is the acetylation of Methyl 2-hydroxypropanoate (methyl lactate) using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. This reaction is typically carried out in the presence of a base like pyridine (B92270), which acts as a catalyst and an acid scavenger. For enhanced reactivity, particularly with sterically hindered alcohols, 4-(Dimethylamino)pyridine (DMAP) can be used as a catalyst.[1][2]

Q2: What are the primary reagents and their roles in this synthesis?

A2: The key reagents and their functions are:

  • Methyl 2-hydroxypropanoate (Methyl lactate): The starting material containing the hydroxyl group to be acetylated.

  • Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl): The source of the acetyl group. Acetic anhydride is often preferred due to its lower volatility and less aggressive nature compared to acetyl chloride.[2]

  • Pyridine: Acts as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate and also serves as a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid).[3][4]

  • 4-(Dimethylamino)pyridine (DMAP): A highly effective nucleophilic catalyst used in smaller amounts alongside a stoichiometric base like triethylamine (B128534) or pyridine to accelerate the reaction, especially for less reactive alcohols.[1][5]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (B109758) (DCM), chloroform, or ethyl acetate (B1210297) are typically used to dissolve the reactants.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared against a spot of the starting material (methyl lactate). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Wet Reagents or Glassware: Moisture can hydrolyze the acetic anhydride and deactivate the catalyst. 2. Inactive Catalyst: The pyridine or DMAP may be of poor quality or degraded. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.1. Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored reagents. 2. Use freshly distilled pyridine and high-purity DMAP. 3. If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C).
Presence of Multiple Spots on TLC (Side Products) 1. Dehydration of Methyl Lactate (B86563): Formation of methyl acrylate (B77674) as a byproduct.[6] 2. Oligomerization: Presence of lactic acid impurities in the starting material can lead to the formation of oligomeric esters. 3. Transesterification: Intermolecular reactions leading to undesired ester byproducts.1. Use milder reaction conditions and avoid strong acids. Pyridine-based methods are generally less prone to dehydration than strongly acidic conditions.[6] 2. Use highly pure methyl lactate as the starting material. Consider purifying the starting material by distillation if necessary. 3. Use a minimal excess of the acetylating agent and ensure the reaction goes to completion to consume the starting alcohol.
Difficult Purification 1. Residual Pyridine: Pyridine can be difficult to remove completely due to its high boiling point. 2. Formation of Emulsions during Work-up: This can complicate the separation of aqueous and organic layers.1. During the aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1 M HCl or aqueous copper sulfate (B86663) solution) to protonate the pyridine and extract it into the aqueous phase.[2][7] 2. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
Summary of Potential Side Reactions and Byproducts
Side Reaction Contributing Factors Resulting Byproduct(s) Prevention/Mitigation
Dehydration High temperatures, presence of strong acids.Methyl acrylateUse mild, base-catalyzed conditions (e.g., pyridine). Avoid excessive heating.
Oligomerization Impure starting material containing lactic acid.Oligomers of lactic acid and their acetylated derivatives.Use purified methyl lactate.
Incomplete Reaction Insufficient reaction time, low temperature, or inactive catalyst.Unreacted methyl lactate.Monitor the reaction by TLC to ensure completion. Use fresh catalyst and appropriate temperature.
Hydrolysis of Acetic Anhydride Presence of water in reagents or solvent.Acetic acidUse anhydrous conditions.

Note: The quantitative impact of these side reactions can vary significantly based on the specific experimental conditions.

Experimental Protocols

General Protocol for O-Acetylation using Acetic Anhydride and Pyridine

This protocol is a standard method for the acetylation of alcohols and can be adapted for the synthesis of this compound.[2]

Materials:

  • Methyl 2-hydroxypropanoate (1.0 equiv.)

  • Acetic anhydride (1.5–2.0 equiv. per hydroxyl group)

  • Dry pyridine (2–10 mL/mmol of substrate)

  • Dry dichloromethane (or ethyl acetate)

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the Methyl 2-hydroxypropanoate in dry pyridine in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

  • Quench the reaction by adding a small amount of dry methanol (B129727) to consume any excess acetic anhydride.

  • Remove the pyridine by co-evaporation with toluene (B28343) under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography if necessary to obtain the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep Dissolve Methyl Lactate in Dry Pyridine add_ac2o Add Acetic Anhydride at 0 °C prep->add_ac2o Inert Atmosphere react Stir at Room Temperature (Monitor by TLC) add_ac2o->react quench Quench with Methanol react->quench Reaction Complete evap Remove Pyridine (Co-evaporation) quench->evap extract Aqueous Extraction (HCl, NaHCO₃, Brine) evap->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify If necessary product Pure Methyl 2-acetoxypropanoate concentrate->product If pure purify->product

A typical experimental workflow for the synthesis of this compound.
Logical Relationship of Common Side Reactions

side_reactions cluster_side_reactions Potential Side Reactions start Methyl Lactate + Acetic Anhydride product This compound (Desired Product) start->product Pyridine/DMAP dehydration Dehydration start->dehydration High Temp. Strong Acid oligomerization Oligomerization start->oligomerization Lactic Acid Impurity incomplete_reaction Incomplete Reaction start->incomplete_reaction Suboptimal Conditions hydrolysis Hydrolysis of Reagent reagent_hydrolysis Acetic Anhydride + H₂O

Logical pathways leading to the desired product and common side products.

References

Purification techniques for high-purity Methyl 2-acetoxypropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity Methyl 2-acetoxypropanoate. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or decomposition. These may include:

  • Unreacted Starting Materials: Residual methyl lactate (B86563) and acetic anhydride (B1165640) or acetyl chloride.

  • Reaction Byproducts: Acetic acid and potentially polymeric materials, especially if the reaction is carried out at elevated temperatures.

  • Solvent Residues: Traces of solvents used during the synthesis or initial work-up.

Q2: Which purification techniques are most effective for achieving high-purity this compound?

A2: The choice of purification method depends on the impurity profile and the desired final purity. The most common and effective techniques are:

  • Fractional Vacuum Distillation: Ideal for separating volatile impurities and for large-scale purification.

  • Silica (B1680970) Gel Column Chromatography: Excellent for removing non-volatile impurities and achieving very high purity on a smaller scale.

  • Preparative HPLC: Can be used for final polishing to achieve the highest possible purity, especially for analytical standards.

Q3: How can I assess the purity of my this compound sample?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify impurities by comparing the spectra to a reference.

  • High-Performance Liquid Chromatography (HPLC): To quantify non-volatile impurities and determine the overall purity.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Fractional Vacuum Distillation

Problem: Low yield of purified product.

Potential Cause Troubleshooting Steps
Product decomposition at high temperatures. Lower the distillation temperature by reducing the vacuum pressure.[1]
Inefficient fraction collection. Ensure the distillation rate is slow and steady to allow for proper separation of fractions. Use a fraction cutter to switch between collection flasks without breaking the vacuum.
Leaks in the vacuum system. Check all joints and seals for leaks. Use appropriate vacuum grease.

Problem: Product is discolored (yellow or brown).

Potential Cause Troubleshooting Steps
Thermal decomposition. Distill at a lower temperature under a higher vacuum.[1]
Presence of non-volatile, colored impurities. Consider a pre-purification step, such as a wash with a dilute sodium bicarbonate solution, or use column chromatography.[1]
Silica Gel Column Chromatography

Problem: Poor separation of the product from impurities.

Potential Cause Troubleshooting Steps
Inappropriate solvent system (eluent). Optimize the eluent polarity. A common starting point for esters is a mixture of hexane (B92381) and ethyl acetate (B1210297).[2] Adjust the ratio to achieve an Rf value of 0.2-0.4 for the product on a TLC plate.
Column overloading. Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Cracked or channeled silica gel bed. Ensure the silica gel is packed uniformly. Slurry packing is often preferred over dry packing.

Problem: Product elutes too quickly or not at all.

Potential Cause Troubleshooting Steps
Eluent is too polar. Decrease the polarity of the eluent (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
Eluent is not polar enough. Gradually increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is a general guideline for the purification of esters and should be adapted for this compound based on its specific properties.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Connect a vacuum pump with a cold trap and a manometer to the system.

  • Procedure:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Slowly evacuate the system to the desired pressure. A starting point could be around 10-20 mmHg.

    • Gradually heat the distillation flask.

    • Collect the initial fraction (forerun), which may contain lower-boiling impurities.

    • As the temperature stabilizes at the boiling point of this compound at the working pressure, collect the main fraction in a clean receiving flask.

    • Stop the distillation before the flask runs dry.

    • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Silica Gel Column Chromatography

This is a general protocol for the purification of moderately polar organic compounds.

  • Solvent System Selection:

    • Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.[2] The ideal system will give the product an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the low-polarity solvent system, collecting fractions.

    • Monitor the fractions by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the product.

  • Isolation:

    • Combine the pure fractions containing the product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Purity Analysis Methods for this compound

Analytical Method Principle Typical Application Key Parameters to Monitor
GC-MS Separation by gas chromatography and identification by mass spectrometry.Identification and quantification of volatile impurities.Retention time, mass spectrum of peaks.
¹H NMR Nuclear magnetic resonance spectroscopy of protons.Structural confirmation and purity assessment by integration of signals.Chemical shifts, coupling constants, and integral ratios.
HPLC Separation based on differential partitioning between a mobile and stationary phase.Quantification of non-volatile impurities and determination of overall purity.Retention time, peak area.

Visualizations

PurificationWorkflow General Purification Workflow for this compound crude Crude Methyl 2-acetoxypropanoate wash Aqueous Wash (e.g., NaHCO3 soln) crude->wash distillation Fractional Vacuum Distillation wash->distillation For large scale or volatile impurities column Silica Gel Column Chromatography wash->column For small scale or non-volatile impurities analysis Purity Analysis (GC-MS, NMR, HPLC) distillation->analysis column->analysis pure_product High-Purity Methyl 2-acetoxypropanoate analysis->pure_product

Caption: A general workflow for the purification of this compound.

DistillationTroubleshooting Troubleshooting Low Yield in Distillation start Low Yield Observed check_temp Is distillation temperature too high? start->check_temp check_vacuum Is vacuum pressure stable and low enough? check_temp->check_vacuum No solution1 Reduce heating mantle temperature. check_temp->solution1 Yes check_rate Is the distillation rate too fast? check_vacuum->check_rate No solution2 Check for leaks and use a stronger vacuum pump. check_vacuum->solution2 Yes solution3 Reduce heating to slow down the distillation rate. check_rate->solution3 Yes

References

Troubleshooting low conversion rates in Methyl 2-acetoxypropanoate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of Methyl 2-acetoxypropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low conversion rates in the synthesis of this compound from methyl lactate (B86563)?

Low conversion rates in this acetylation reaction can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached equilibrium or could be proceeding too slowly due to suboptimal conditions.

  • Steric Hindrance: While not severe, the secondary alcohol of methyl lactate can be less reactive than a primary alcohol.[1]

  • Presence of Water: Moisture in the reactants or solvent can hydrolyze the acetylating agent (e.g., acetic anhydride) and shift the equilibrium back towards the starting materials.[1][2]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can all lead to poor yields.[1]

  • Inefficient Catalysis: The choice and amount of catalyst are crucial for driving the reaction to completion.

Q2: My reaction seems to have stalled. How can I drive the equilibrium towards the product?

To favor the formation of this compound, consider the following strategies:

  • Use of Excess Reagent: Employing a slight excess of the acetylating agent (acetic anhydride (B1165640) or acetyl chloride) can help drive the reaction forward.

  • Removal of Byproducts: If using an acid catalyst with acetic acid as the acetylating agent, removing the water byproduct using a Dean-Stark apparatus can shift the equilibrium towards the ester product.[1]

  • Appropriate Catalyst: For base-catalyzed reactions, using a highly effective catalyst like 4-Dimethylaminopyridine (DMAP), often in conjunction with a base like pyridine (B92270) or triethylamine, can significantly increase the reaction rate.[3]

Q3: I am observing unexpected side products in my reaction mixture. What are they likely to be?

Potential side products in the synthesis of this compound include:

  • Acetic Acid: This is a byproduct of the reaction when using acetic anhydride.[2]

  • Unreacted Starting Materials: Residual methyl lactate and acetylating agent will be present in the case of incomplete conversion.

  • Polymerization Products: While less common under controlled conditions, self-condensation of methyl lactate or other side reactions could lead to oligomeric species.

  • Products from Contaminants: Impurities in the starting materials or solvents can lead to a variety of unexpected products.

Q4: How can I effectively purify my this compound sample?

A typical purification workflow involves several steps to remove unreacted starting materials, catalyst, and byproducts:

  • Quenching: Carefully quench the reaction to neutralize any remaining reactive reagents. For example, excess acetic anhydride can be quenched by the addition of water or methanol.[4]

  • Aqueous Workup: Wash the reaction mixture with water and a mild base, such as a saturated sodium bicarbonate solution, to remove acidic components like the catalyst and acetic acid byproduct. Follow this with a brine wash to remove residual water.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[4]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Distillation: For higher purity, fractional distillation under reduced pressure can be employed to separate the product from any remaining non-volatile impurities.

Troubleshooting Guides

Guide 1: Low Yield in Pyridine-Catalyzed Acetylation with Acetic Anhydride
Symptom Potential Cause Suggested Solution
Low conversion after expected reaction time.1. Insufficient catalyst. 2. Presence of water in reagents/glassware. 3. Reaction temperature is too low.1. Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the reaction.[3] 2. Ensure all reagents are anhydrous and glassware is flame-dried before use.[2] 3. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC.
Formation of a significant amount of dark, tar-like material.1. Reaction temperature is too high. 2. Extended reaction time leading to decomposition.1. Maintain the reaction at room temperature or slightly below.[4] 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Difficulty in separating the product from pyridine during workup.Co-evaporation with a non-polar solvent is insufficient.After the initial co-evaporation with toluene (B28343), dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and perform multiple washes with dilute acid (e.g., 1 M HCl) to remove residual pyridine.[4]
Guide 2: Issues with Acid-Catalyzed Esterification
Symptom Potential Cause Suggested Solution
Reaction does not proceed to completion.1. Equilibrium has been reached. 2. Insufficient acid catalyst.1. Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[1] 2. Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
Product decomposes during distillation.The presence of residual acid catalyst is causing decomposition at high temperatures.Thoroughly neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and wash with water before distillation.
The product is contaminated with unreacted methyl lactate.Incomplete reaction or inefficient purification.1. Increase the reaction time or temperature, or use an excess of the acetylating agent. 2. Perform careful fractional distillation to separate the product from the higher-boiling methyl lactate.

Experimental Protocols

Protocol 1: Acetylation of Methyl Lactate using Acetic Anhydride and Pyridine

This protocol is a common method for the acetylation of alcohols.

Materials:

  • Methyl lactate

  • Acetic anhydride

  • Dry pyridine

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • Dry dichloromethane (B109758) (or ethyl acetate)

  • 1 M HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Toluene

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl lactate (1.0 equivalent) in dry pyridine (2–10 mL/mmol).

  • If using, add a catalytic amount of DMAP.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the stirred solution.[4]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of dry methanol.

  • Co-evaporate the reaction mixture with toluene under reduced pressure to remove the majority of the pyridine.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify further by distillation if necessary.

Protocol 2: Acid-Catalyzed Acetylation of Methyl Lactate

This protocol is an alternative method using an acid catalyst.

Materials:

  • Methyl lactate

  • Acetic anhydride

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Diethyl ether (or ethyl acetate)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask, add methyl lactate (1.0 equivalent) and acetic anhydride (1.5-2.0 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Heat the mixture to a gentle reflux and monitor the reaction by TLC. A Dean-Stark apparatus can be used if acetic acid is the acetylating agent to remove the water formed.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate.

  • Carefully wash the organic layer with water, followed by saturated aqueous NaHCO₃ solution until gas evolution ceases, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation.

Visualizations

reaction_pathway Synthesis of this compound methyl_lactate Methyl Lactate methyl_2_acetoxypropanoate This compound methyl_lactate->methyl_2_acetoxypropanoate + Acetic Anhydride (Catalyst) acetic_anhydride Acetic Anhydride acetic_anhydride->methyl_2_acetoxypropanoate acetic_acid Acetic Acid (byproduct) methyl_2_acetoxypropanoate->acetic_acid forms

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Low Conversion Workflow start Low Conversion Observed check_reagents Check Reagent Purity & Dryness start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_catalyst Evaluate Catalyst (Type, Amount) start->check_catalyst optimize Optimize Conditions check_reagents->optimize check_conditions->optimize check_catalyst->optimize increase_temp Increase Temperature optimize->increase_temp increase_time Increase Reaction Time optimize->increase_time add_catalyst Add/Change Catalyst (e.g., DMAP) optimize->add_catalyst purify Purify Product increase_temp->purify increase_time->purify add_catalyst->purify

Caption: A logical workflow for troubleshooting low conversion rates.

References

Technical Support Center: Stereoselective Synthesis of Methyl 2-Acetoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stereoselective synthesis of Methyl 2-acetoxypropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the stereoselectivity of this important chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the stereoselective synthesis of this compound?

A1: The most widely employed and effective method is the enzymatic kinetic resolution (EKR) of racemic methyl lactate (B86563). This method utilizes a lipase (B570770), most commonly Candida antarctica Lipase B (CALB), often in its immobilized form as Novozym® 435, to selectively acylate one enantiomer of methyl lactate, leaving the other enantiomer unreacted. This allows for the separation of the enantiomers, yielding enantiomerically enriched this compound.

Q2: Which enzyme is recommended for the kinetic resolution of methyl lactate?

A2: Candida antarctica lipase B (CALB), particularly in its immobilized form, Novozym® 435, is highly recommended.[1][2][3][4][5] It is known for its high stereoselectivity, stability in organic solvents, and broad substrate specificity.[2][5]

Q3: What are the key reaction parameters that influence the stereoselectivity of the enzymatic acylation?

A3: The key parameters that significantly impact the enantioselectivity (expressed as enantiomeric excess, ee) of the reaction are:

  • Solvent: The choice of organic solvent is crucial. Non-polar, hydrophobic solvents generally lead to higher enantioselectivity.

  • Acyl Donor: The choice of the acetyl group donor can affect the reaction rate and selectivity. Acetic anhydride (B1165640) or vinyl acetate (B1210297) are commonly used.

  • Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may also decrease the reaction rate.

  • Water Content: In non-aqueous enzymology, a small amount of water is essential for enzyme activity, but excess water can lead to undesired hydrolysis and lower enantioselectivity.

Q4: How can I monitor the progress and determine the enantiomeric excess of my reaction?

A4: The progress of the reaction (conversion) and the enantiomeric excess (ee) of the product and the remaining substrate are typically monitored and determined by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the stereoselective synthesis of this compound via enzymatic kinetic resolution.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Enzyme.- Ensure the enzyme has been stored correctly. - Use a fresh batch of enzyme. - Consider a different lipase if CALB is ineffective.
2. Inappropriate Solvent.- Switch to a non-polar, aprotic solvent like hexane, toluene, or methyl tert-butyl ether (MTBE).
3. Insufficient Water Activity.- Ensure the enzyme and solvent are not completely anhydrous. A trace amount of water is necessary for enzyme activity.
Low Enantioselectivity (ee) 1. Suboptimal Solvent Choice.- The polarity of the solvent significantly affects enantioselectivity. Screen a range of non-polar solvents. Generally, more hydrophobic solvents enhance enantioselectivity.
2. High Reaction Temperature.- Lower the reaction temperature. While this may slow the reaction rate, it can improve the enantiomeric excess.
3. Inappropriate Acyl Donor.- While acetic anhydride is common, consider using vinyl acetate, which can sometimes lead to higher enantioselectivity.
4. Reaction has proceeded beyond 50% conversion.- In a kinetic resolution, the maximum yield for a single enantiomer is 50%. Pushing the reaction beyond this point will decrease the enantiomeric excess of the product. Monitor the reaction closely and stop at ~50% conversion.
Inconsistent Results 1. Variability in Reagent Quality.- Use high-purity, anhydrous solvents and fresh reagents.
2. Inconsistent Enzyme Activity.- Ensure consistent storage and handling of the enzyme. If reusing the enzyme, ensure it is properly washed and dried between runs.
3. Inaccurate Monitoring.- Calibrate analytical equipment (chiral GC or HPLC) regularly.

Data Presentation

The following tables summarize typical quantitative data for the enzymatic kinetic resolution of racemic secondary alcohols, which is analogous to the acylation of methyl lactate.

Table 1: Effect of Solvent on Enantioselectivity in Lipase-Catalyzed Acylation

SolventDielectric Constant (ε)Enantiomeric Excess (ee) of Product (%)Conversion (%)
Hexane1.88>9948
Toluene2.389850
Methyl tert-butyl ether (MTBE)4.349549
Dichloromethane8.938551
Acetonitrile37.56047

Note: Data is representative and illustrates the general trend of higher enantioselectivity in less polar solvents.

Table 2: Effect of Temperature on Enantioselectivity

Temperature (°C)Enantiomeric Excess (ee) of Product (%)Reaction Time (h) for ~50% Conversion
20>9948
309824
409512
50906

Note: Data is representative and shows the common trade-off between reaction rate and enantioselectivity.

Experimental Protocols

Key Experiment: Enzymatic Kinetic Resolution of Racemic Methyl Lactate

This protocol describes a general procedure for the kinetic resolution of racemic methyl lactate using immobilized Candida antarctica lipase B (Novozym® 435).

Materials:

  • Racemic methyl lactate

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Anhydrous solvent (e.g., hexane, toluene, or MTBE)

  • Acyl donor (e.g., acetic anhydride or vinyl acetate)

  • Molecular sieves (optional, for maintaining anhydrous conditions)

  • Standard laboratory glassware

  • Shaking incubator or magnetic stirrer with temperature control

  • Chiral GC or HPLC system for analysis

Procedure:

  • Reaction Setup:

    • To a dry flask, add racemic methyl lactate (1 equivalent).

    • Add anhydrous solvent (to a concentration of 0.1-0.5 M).

    • Add the acyl donor (1.0-1.5 equivalents).

    • Add Novozym® 435 (typically 10-50 mg per mmol of substrate).

    • (Optional) Add activated molecular sieves to maintain anhydrous conditions.

  • Incubation:

    • Seal the flask and place it in a shaking incubator or on a magnetic stirrer at a controlled temperature (e.g., 30-40°C).

    • Agitate the mixture at a constant speed (e.g., 150-200 rpm).

  • Reaction Monitoring:

    • Periodically take small aliquots from the reaction mixture.

    • Filter the enzyme from the aliquot.

    • Analyze the aliquot by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the formed this compound and the remaining methyl lactate.

    • Stop the reaction when the conversion reaches approximately 50%.

  • Work-up and Purification:

    • Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • The filtrate contains the product (this compound) and the unreacted starting material (the other enantiomer of methyl lactate).

    • Separate the product from the unreacted starting material using standard techniques such as column chromatography.

  • Analysis:

    • Determine the enantiomeric excess of the purified this compound using chiral GC or HPLC.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents: - Racemic Methyl Lactate - Anhydrous Solvent - Acyl Donor setup Reaction Setup: Combine reagents and enzyme prep_reagents->setup prep_enzyme Prepare Enzyme: - Novozym® 435 prep_enzyme->setup incubation Incubation: Controlled temperature and agitation setup->incubation monitoring Monitoring: Chiral GC/HPLC analysis incubation->monitoring Periodic Aliquots monitoring->incubation Continue if <50% conversion filtration Filter to remove enzyme monitoring->filtration Stop at ~50% conversion separation Separation: Column Chromatography filtration->separation analysis Determine Enantiomeric Excess (ee) separation->analysis Troubleshooting_Tree cluster_temp Temperature Check cluster_solvent Solvent Check cluster_conversion Conversion Check cluster_acyl Acyl Donor Check start Low Enantioselectivity (ee)? temp_high Is temperature > 40°C? start->temp_high Yes solvent_polar Is solvent polar (e.g., Acetonitrile)? start->solvent_polar No lower_temp Action: Lower temperature to 20-30°C temp_high->lower_temp change_solvent Action: Switch to non-polar solvent (e.g., Hexane) solvent_polar->change_solvent Yes conv_high Is conversion > 50%? solvent_polar->conv_high No stop_earlier Action: Stop reaction at ~50% conversion conv_high->stop_earlier Yes acyl_donor Consider alternative acyl donor conv_high->acyl_donor No try_vinyl_acetate Action: Try vinyl acetate acyl_donor->try_vinyl_acetate

References

Overcoming challenges in the scale-up of Methyl 2-acetoxypropanoate production.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of Methyl 2-acetoxypropanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and scale-up. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and visual aids to streamline your process development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent method for synthesizing this compound is the esterification of 2-acetoxypropanoic acid with methanol (B129727), typically catalyzed by a strong acid. Another route involves the acetylation of methyl lactate (B86563). The choice of route often depends on the availability and cost of starting materials, as well as the desired purity of the final product.

Q2: What are the critical safety precautions to consider during the production of this compound?

A2: It is crucial to handle all chemicals in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][3][4] The reaction may involve flammable solvents and corrosive acids, so ignition sources should be eliminated, and proper grounding of equipment is necessary to prevent static discharge.[3][4] An eyewash station and safety shower should be readily accessible.[1]

Q3: What are the typical impurities encountered in this compound synthesis and how can they be minimized?

A3: Common impurities include unreacted starting materials (2-acetoxypropanoic acid or methyl lactate and acetic anhydride (B1165640)/acetyl chloride), side-reaction products such as self-condensation products of methyl lactate, and residual catalyst. To minimize these, it is important to control the reaction stoichiometry, temperature, and time. Using a highly selective catalyst and ensuring the purity of starting materials can also significantly reduce byproduct formation.[5][6]

Q4: How can the yield of this compound be optimized during scale-up?

A4: Optimizing the yield involves several factors. Driving the esterification equilibrium towards the product by removing water is critical; a Dean-Stark apparatus is often employed for this purpose.[5] Catalyst selection and concentration are also key; while sulfuric acid is common, solid acid catalysts or ion-exchange resins can simplify removal and improve scalability.[5][6][7] Maintaining the optimal reaction temperature is also crucial for maximizing the reaction rate while minimizing side reactions.[5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction due to equilibrium.- Ensure efficient removal of water using a Dean-Stark apparatus or other methods. - Consider increasing the molar ratio of one of the reactants (e.g., methanol).
Insufficient catalyst activity.- Verify the concentration and activity of the acid catalyst. - Consider using a different catalyst, such as p-toluenesulfonic acid or a solid acid catalyst.[5]
Product loss during workup and purification.- Optimize the extraction and distillation procedures to minimize losses. - Ensure complete neutralization of the catalyst before distillation to prevent product degradation.
Side reactions consuming starting materials.- Lower the reaction temperature to minimize the formation of byproducts.[6] - Ensure the purity of starting materials to avoid unwanted side reactions.[5]
Presence of Starting Materials in Final Product Incomplete reaction.- Increase the reaction time or temperature, monitoring the reaction progress by techniques like TLC or GC.[8]
Hydrolysis of the ester during workup.- Minimize contact time with aqueous layers during extraction. - Ensure the aqueous solution is neutralized (pH ~7) before extraction, unless acidic or basic conditions are required for separation.[9]
Formation of Colored Impurities Degradation of starting materials or product at high temperatures.- Reduce the reaction and distillation temperatures. - Consider performing distillation under reduced pressure to lower the boiling point.[9]
Presence of impurities in the starting materials.- Use high-purity starting materials.[5]
Difficulty in Product Purification Formation of azeotropes or closely boiling impurities.- Employ fractional distillation with a high-efficiency column. - Consider alternative purification methods such as preparative chromatography for high-purity requirements.[10]
Emulsion formation during extraction.- Add brine to the aqueous layer to break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation.

Experimental Protocols

Protocol 1: Esterification of 2-Acetoxypropanoic Acid with Methanol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add 2-acetoxypropanoic acid (1.0 mol), methanol (3.0 mol), and a catalytic amount of concentrated sulfuric acid (0.05 mol).

  • Reaction: Heat the mixture to reflux. Continuously remove the water formed during the reaction using the Dean-Stark apparatus. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the sulfuric acid by adding a saturated solution of sodium bicarbonate until CO2 evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.[11] Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663), and filter.[11]

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator.[11] Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Acetylation of Methyl Lactate
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve methyl lactate (1.0 mol) in a suitable solvent like dichloromethane. Cool the solution in an ice bath.

  • Reaction: Slowly add acetyl chloride (1.1 mol) or acetic anhydride (1.1 mol) dropwise while maintaining the temperature below 10 °C. If using acetyl chloride, a base such as pyridine (B92270) or triethylamine (B128534) is often added to scavenge the HCl byproduct. Let the reaction stir at room temperature until completion, as monitored by TLC or GC.

  • Workup: Quench the reaction by slowly adding cold water. Separate the organic layer.

  • Extraction: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.[11] Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Remove the solvent by rotary evaporation. Purify the resulting crude product by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants Starting Materials (e.g., 2-Acetoxypropanoic Acid, Methanol) Reaction Esterification Reaction (Acid Catalyst, Heat) Reactants->Reaction Neutralization Neutralization Reaction->Neutralization Extraction Liquid-Liquid Extraction Neutralization->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation Product Pure Methyl 2-acetoxypropanoate Distillation->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield? CheckReaction Check Reaction Completion (TLC, GC) Start->CheckReaction Yes CheckWorkup Review Workup Procedure CheckReaction->CheckWorkup No Problem Incomplete Incomplete Reaction CheckReaction->Incomplete Problem Found CheckPurity Analyze Purity of Starting Materials CheckWorkup->CheckPurity No Problem Losses Product Loss During Workup CheckWorkup->Losses Problem Found Impure Impure Starting Materials CheckPurity->Impure Problem Found Action1 Increase Reaction Time/ Temp or Adjust Stoichiometry Incomplete->Action1 Action2 Optimize Extraction/ Distillation Conditions Losses->Action2 Action3 Purify Starting Materials Impure->Action3

Caption: Troubleshooting decision tree for low yield issues.

References

Resolving peak tailing in HPLC analysis of Methyl 2-acetoxypropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 2-acetoxypropanoate HPLC Analysis

This guide provides troubleshooting protocols and answers to frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis, guiding you toward a resolution.

Q1: My chromatogram for this compound shows significant peak tailing. What are the primary causes?

Peak tailing for a polar, neutral compound like this compound in reversed-phase HPLC is often an indicator of undesirable secondary interactions or system-related issues. The most common causes include:

  • Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for polar compounds is often the interaction with active, unreacted silanol groups (Si-OH) on the silica-based stationary phase.[1][2][3] These interactions create a secondary, non-hydrophobic retention mechanism that can lead to asymmetrical peaks.

  • Column Contamination and Degradation: Accumulation of contaminants on the column inlet frit or within the stationary phase can create active sites that cause tailing.[4][5] A column void, which is a physical gap in the packing material at the column inlet, can also lead to peak distortion.[6]

  • Extra-Column Volume (Dead Volume): Tailing that affects all peaks, especially early eluting ones, can be a sign of excessive volume in the system outside of the column.[6][7] This can be caused by using tubing with too large an internal diameter, improper fittings, or a large detector cell volume.[1][4]

  • Sample Overload: Injecting too high a concentration (mass overload) or too large a volume of your sample can saturate the stationary phase and lead to peak distortion, including tailing.[4][5][6]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause band broadening and peak tailing.[4][7]

Q2: How can I systematically diagnose the cause of peak tailing for my analyte?

A systematic approach is crucial to efficiently identify and resolve the issue. The workflow below outlines a logical diagnostic process. Start by evaluating the chromatogram and then proceed to investigate the mobile phase, column, and instrument.

G start Observe Peak Tailing for this compound q_all_peaks Are all peaks tailing or just the analyte? start->q_all_peaks all_peaks All Peaks Tailing q_all_peaks->all_peaks All analyte_only Analyte Peak Tailing q_all_peaks->analyte_only Analyte Only check_dead_volume Investigate Extra-Column (Dead) Volume all_peaks->check_dead_volume check_overload_all Check for Column Overload all_peaks->check_overload_all fix_dead_volume Use narrower ID tubing. Check/tighten all fittings. Ensure correct ferrule depth. check_dead_volume->fix_dead_volume fix_overload_all Dilute sample or reduce injection volume. check_overload_all->fix_overload_all check_silanol Suspect Secondary Silanol Interactions analyte_only->check_silanol check_column_health Check Column Health analyte_only->check_column_health check_sample_solvent Check Sample Solvent analyte_only->check_sample_solvent fix_silanol_mp Adjust Mobile Phase: - Lower pH to ~3 with 0.1% Formic Acid - Increase buffer strength (e.g., to 25 mM) - Switch ACN for Methanol check_silanol->fix_silanol_mp fix_silanol_col Change Column: - Use an end-capped column - Try a polar-embedded or  different stationary phase check_silanol->fix_silanol_col fix_column_health Flush with strong solvent. Remove guard column and re-run. Replace column if necessary. check_column_health->fix_column_health fix_sample_solvent Dissolve sample in mobile phase. check_sample_solvent->fix_sample_solvent

Caption: A troubleshooting workflow for diagnosing HPLC peak tailing.

Q3: What are the recommended initial steps to resolve peak tailing related to the mobile phase?

Mobile phase optimization is often the fastest and most cost-effective way to improve peak shape.

  • Adjust pH: Although this compound is neutral, secondary interactions with silanol groups are a primary cause of tailing. Lowering the mobile phase pH to approximately 3.0 with an additive like 0.1% formic acid will protonate the silanol groups, reducing their ability to interact with your polar analyte.[6][8]

  • Increase Buffer Strength: If using a UV detector, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM phosphate) can help mask residual silanol activity by increasing the ionic strength of the mobile phase.[4][6] Note that high buffer concentrations are not suitable for mass spectrometry (MS) detectors.

  • Change Organic Modifier: The choice of organic solvent can influence silanol interactions. Methanol is a protonic solvent and can form hydrogen bonds with free silanols, effectively shielding them from the analyte more than aprotic solvents like acetonitrile.[2]

ParameterRecommendationRationale
Mobile Phase pH Lower to pH 2.5 - 3.5 using 0.1% Formic Acid.Protonates silanol groups (Si-OH to Si-OH2+), minimizing secondary interactions.[6][8]
Buffer Strength (LC-UV) Increase concentration to 25-50 mM.Higher ionic strength masks residual silanol activity.[4][6]
Organic Modifier Substitute Acetonitrile with Methanol.Methanol can form H-bonds with silanols, reducing their availability for interaction.[2]

Q4: When should I consider the HPLC column as the source of the problem, and what actions can I take?

If mobile phase adjustments do not resolve the tailing, the issue likely lies with the column.

  • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," where bulky chemical groups are bonded to most of the residual silanol sites to prevent them from interacting with analytes.[1][6] If you are not already using one, switching to a column specifically designated as end-capped or base-deactivated is a critical step.

  • Consider Alternative Stationary Phases: For polar analytes, a standard C18 phase may not be optimal. Consider a column with a polar-embedded phase, which contains polar functional groups near the silica surface to shield silanols and improve the retention of polar compounds.[1][9]

  • Check for Contamination/Voids: A sudden increase in peak tailing and backpressure may indicate a blocked frit or column contamination. Try flushing the column (in the reverse direction, if permitted by the manufacturer) with a strong solvent. To check if a guard column is the issue, remove it and perform an injection; if the peak shape improves, replace the guard column.[6]

Column TypeDescriptionBenefit for this compound
End-Capped C18/C8 Residual silanols are chemically bonded with a small silylating agent.Significantly reduces available sites for secondary polar interactions, leading to better peak symmetry.[2][6]
Polar-Embedded Phase Contains polar groups (e.g., amide, carbamate) within the alkyl chain.Shields silanol activity and provides alternative retention mechanisms for polar analytes.[1][9]
High-Purity Silica Based on silica with very low metal contamination.Reduces the acidity of silanol groups, lessening their interaction with polar compounds.[8]

Q5: Could my HPLC system (instrumentation) be causing the peak tailing?

Yes, if all peaks in your chromatogram are tailing, the problem may be instrumental. The primary cause is extra-column volume, also known as dead volume.[4][6] This refers to any unnecessary volume in the flow path between the injector and the detector.

  • Check Tubing and Fittings: Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005"). Check that all fittings are properly seated and that the ferrule is set to the correct depth for your port to avoid creating small voids.[1][7]

  • Injector and Detector Cell: Ensure the correct sample loop and detector cell are installed for your application to minimize volume.

Q6: How does my sample preparation affect peak shape?

Improper sample preparation can negate even a well-optimized method.

  • Sample Solvent: Always try to dissolve your sample in the initial mobile phase.[4] If a stronger solvent is necessary for solubility, inject the smallest volume possible to minimize its effect on the peak shape.

  • Sample Concentration: To check for mass overload, simply dilute your sample by a factor of 10 and re-inject it.[4][6] If the peak shape improves and the tailing factor decreases, you were overloading the column.

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This protocol is for cleaning a contaminated reversed-phase column that is showing peak tailing and/or high backpressure. Always consult the column manufacturer's guidelines first.

  • Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.

  • Reverse the Column: Connect the column outlet to the pump.

  • Flush with a Series of Solvents: Flush the column with 20 column volumes of each of the following solvents, moving from polar to non-polar and back.

    • Mobile Phase (without buffer salts)

    • 100% Water (HPLC Grade)

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol (if heavy non-polar contaminants are suspected)

    • 100% Acetonitrile

    • 100% Methanol

    • Mobile Phase (without buffer salts)

  • Equilibrate: Reconnect the column in the correct direction and equilibrate with the analytical mobile phase until a stable baseline is achieved.

Protocol 2: Systematic Mobile Phase pH Adjustment

This protocol helps determine the optimal mobile phase pH to minimize silanol interactions.

  • Prepare Mobile Phases: Prepare several batches of your mobile phase (e.g., 50:50 Acetonitrile:Water) with small, incremental additions of an acid. For example:

    • Mobile Phase A: No additive

    • Mobile Phase B: 0.05% Formic Acid

    • Mobile Phase C: 0.1% Formic Acid

    • Mobile Phase D: 0.2% Formic Acid

  • Equilibrate and Inject: Starting with Mobile Phase A, fully equilibrate the system. Inject your standard of this compound and record the chromatogram.

  • Increase Acidity: Sequentially switch to Mobile Phases B, C, and D. Ensure the column is fully equilibrated with each new mobile phase before injecting the standard.

  • Analyze Results: Compare the tailing factor and peak symmetry from each run. Select the mobile phase that provides the best peak shape without compromising retention or resolution.

Frequently Asked Questions (FAQs)

Q: What is the mechanism behind silanol interaction causing peak tailing?

A: Silica-based stationary phases have residual silanol groups (Si-OH) that are polar and weakly acidic. Polar analytes, like this compound, can form hydrogen bonds with these active sites. This creates a secondary retention mechanism in addition to the primary hydrophobic retention. Because these interaction sites are non-uniform and can become saturated, it leads to a portion of the analyte molecules being retained longer, resulting in a "tail" on the peak.

G cluster_0 Silica Surface silanol Active Silanol Group (Si-OH) c18 C18 Chains (Hydrophobic Interaction) analyte This compound (Polar Analyte) analyte->silanol Secondary Interaction (Causes Tailing) analyte->c18 Primary Retention (Desirable)

Caption: Interaction of a polar analyte with the stationary phase.

Q: What is the Tailing Factor (Tf) and how is it calculated?

A: The Tailing Factor (Tf), also known as the USP tailing factor, is a quantitative measure of peak asymmetry. A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1 indicates peak tailing. Most regulatory methods require a tailing factor of less than 2.0.[4] It is calculated by measuring the width of the peak at 5% of its height (W₀.₀₅) and the distance from the leading edge to the peak maximum (f). The formula is: Tf = W₀.₀₅ / (2f) .

Q: Can column temperature affect peak tailing?

A: Yes, increasing the column temperature can sometimes improve peak shape. Higher temperatures reduce mobile phase viscosity, which can improve mass transfer kinetics. This leads to sharper, more symmetrical peaks. However, be aware that temperature also affects analyte retention time and the stability of both the analyte and the stationary phase.

Q: What is an "end-capped" column and how does it help?

A: End-capping is a process used during column manufacturing where most of the unreacted, accessible silanol groups on the silica surface are chemically bonded with a small, less reactive group (like a trimethylsilyl (B98337) group).[6] This deactivates these sites, making the stationary phase less prone to undesirable secondary interactions with polar or basic analytes, thereby significantly reducing peak tailing.[1][2]

References

Technical Support Center: Optimizing GC-MS Injection Parameters for Propanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) analysis of propanoates.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the GC-MS analysis of propanoates in a question-and-answer format.

Question 1: I'm seeing poor peak shapes, specifically peak tailing, for my propanoate analytes. What are the likely causes and solutions?

Answer: Peak tailing for active compounds like propanoates is a common issue and can often be attributed to several factors:

  • Active Sites in the Injection Port: The injector liner, particularly if it's aged or not properly deactivated, can have active sites that interact with your analytes.[1][2]

    • Solution: Use a new, deactivated liner. For active compounds, liners with glass wool can sometimes introduce activity if the wool is not properly deactivated.[2][3] Consider using a liner with a taper or a cyclo design to enhance vaporization and minimize interaction.[3] Regularly replacing the liner is crucial for maintaining good peak shape.[4]

  • Column Contamination or Degradation: Active sites can develop on the head of the GC column after numerous injections.

    • Solution: As a first step, "bake out" the column at a high temperature (within its specified limits) to remove contaminants.[5] If tailing persists, you may need to trim the first few centimeters of the column. In severe cases, the column may need to be replaced.[5][6]

  • Inappropriate Injector Temperature: If the injector temperature is too low, the propanoates may not vaporize completely and quickly, leading to tailing.

    • Solution: Ensure the injector temperature is high enough for efficient vaporization. A good starting point is 250 °C.[7] You can then optimize this temperature based on your specific propanoate esters.

Question 2: My results are not reproducible. What are the primary sources of variability in my propanoate analysis?

Answer: Poor reproducibility can stem from several factors throughout the analytical workflow:

  • Inconsistent Injection Volume: Variations in the injected sample volume will lead to inconsistent peak areas.

    • Solution: Ensure your autosampler is functioning correctly and that the syringe is not leaking.[8] If performing manual injections, use a consistent and well-practiced technique.[9]

  • Injector and Liner Issues: A contaminated or non-uniform liner can lead to variable sample transfer to the column.[9][10]

    • Solution: Regularly replace the injector liner and septum.[4][8] Using a liner with glass wool can improve reproducibility by wiping the syringe needle and providing a consistent vaporization surface.[3]

  • Leaks in the System: Leaks in the injector, column fittings, or gas lines can cause fluctuations in flow and pressure, leading to variable results.[8]

    • Solution: Perform a leak check of the system, paying close attention to the septum, liner O-ring, and column connections.

Question 3: I'm not getting enough sensitivity for my trace-level propanoate analysis. How can I increase the signal of my analytes?

Answer: Low sensitivity in trace analysis is a common challenge. Here are several ways to boost your signal:

  • Switch to Splitless Injection: If you are using a split injection, you are only introducing a small fraction of your sample onto the column.[11][12][13]

    • Solution: For trace analysis, splitless injection is the preferred method as it transfers nearly the entire sample to the column, maximizing sensitivity.[11][12][13] You will need to optimize the splitless hold time to ensure efficient transfer of the propanoates.[14]

  • Optimize Injector Parameters: Even in splitless mode, the injection parameters need to be fine-tuned.

    • Solution: Ensure the injector temperature is adequate for rapid vaporization without causing thermal degradation.[6] The choice of a suitable deactivated liner is also critical for preventing analyte loss.[1]

  • Check for Active Sites: Analyte loss due to active sites in the system will reduce sensitivity.

    • Solution: Follow the recommendations for addressing peak tailing (Question 1), as these steps will also help to improve analyte recovery and, therefore, sensitivity.

Question 4: I'm observing carryover or "ghost peaks" in my blank runs after analyzing a concentrated propanoate sample. How can I eliminate this?

Answer: Ghost peaks are typically caused by residual sample from previous injections.

  • Injector Contamination: The injector is a common source of carryover.

    • Solution: Clean the injector and replace the liner and septum.[15][16] A thorough cleaning of the injector body may be necessary for persistent carryover.

  • Insufficient Bake-out: The column may not be sufficiently cleared of all compounds from the previous run.

    • Solution: Increase the final oven temperature or the hold time at the end of your temperature program to ensure all compounds elute from the column.[5]

Data Presentation: Optimizing Injection Parameters

The following table summarizes key quantitative parameters for the GC-MS analysis of propanoates. These are starting points and should be optimized for your specific application and instrument.

ParameterSplit InjectionSplitless InjectionRationale and Considerations
Injection Volume 0.5 - 2 µL0.5 - 2 µLMust be appropriate for the liner volume to avoid backflash.[4][10]
Injector Temperature 250 - 300 °C250 - 280 °CShould be high enough for rapid vaporization but low enough to prevent analyte degradation.[6][7] A good starting point is often 250°C.[17]
Split Ratio 10:1 to 100:1N/AHigher ratios are used for more concentrated samples to avoid column overload.[11][18]
Splitless Hold Time N/A30 - 60 secondsThe time the split vent is closed to allow for sample transfer to the column; needs to be optimized for the specific analytes and flow rate.[14]
Carrier Gas Flow Rate 10 - 100 mL/min (total flow)1 - 2 mL/min (column flow)In split mode, higher flow rates lead to sharper peaks. In splitless mode, the flow is lower to facilitate efficient sample transfer.[13]
Liner Type Open-ended with glass woolSingle taper with glass woolGlass wool aids in vaporization and reproducibility.[3] A taper in splitless liners helps to focus the sample onto the column.[4] Inertness is critical for both modes.[1]

Experimental Protocols

Protocol 1: Optimization of Injector Temperature
  • Initial Setup:

    • Prepare a standard solution of your propanoate analyte(s) at a known concentration.

    • Install a new, deactivated liner.

    • Set the GC oven program with an initial temperature that allows for solvent focusing (typically 20-30°C below the solvent's boiling point).[18]

    • Set the initial injector temperature to 220°C.

  • Temperature Gradient Analysis:

    • Inject the standard and acquire the chromatogram.

    • Increase the injector temperature in 10°C increments (e.g., 230°C, 240°C, 250°C, up to 280°C).

    • Inject the standard at each temperature, ensuring the system has equilibrated before each injection.

  • Data Evaluation:

    • Compare the peak area and peak shape for your propanoate(s) at each temperature.

    • The optimal temperature is the one that provides the highest peak area without significant peak tailing or fronting. Be mindful of potential degradation at higher temperatures.

Protocol 2: Optimization of Splitless Hold Time
  • Initial Setup:

    • Prepare a dilute standard solution suitable for trace analysis.

    • Set the GC-MS to splitless injection mode.

    • Use the optimal injector temperature determined in Protocol 1.

    • Set an initial splitless hold time of 30 seconds.

  • Hold Time Variation:

    • Inject the standard and record the chromatogram.

    • Increase the splitless hold time in 10-second increments (e.g., 40s, 50s, 60s, 70s).

    • Inject the standard at each hold time.

  • Data Analysis:

    • Plot the peak area of the propanoate analyte(s) against the splitless hold time.

    • The peak area should initially increase with longer hold times and then plateau.

    • The optimal splitless hold time is the shortest time at which the maximum peak area is achieved. This ensures efficient transfer without unnecessary band broadening.

Visualizations

Troubleshooting Workflow for Propanoate Analysis

TroubleshootingWorkflow Troubleshooting Workflow for Propanoate Analysis start Start: Poor Chromatographic Result peak_shape Issue: Poor Peak Shape (Tailing/Fronting) start->peak_shape reproducibility Issue: Poor Reproducibility start->reproducibility sensitivity Issue: Low Sensitivity start->sensitivity check_liner Check/Replace Liner (Use deactivated liner) peak_shape->check_liner check_temp Optimize Injector Temperature peak_shape->check_temp check_column Inspect/Trim GC Column peak_shape->check_column reproducibility->check_liner check_injection Verify Injection Volume & Technique reproducibility->check_injection leak_check Perform Leak Check reproducibility->leak_check sensitivity->check_liner sensitivity->check_temp use_splitless Switch to Splitless Injection Mode sensitivity->use_splitless end End: Improved Result check_liner->end check_temp->end check_column->end check_injection->end leak_check->end optimize_hold_time Optimize Splitless Hold Time use_splitless->optimize_hold_time optimize_hold_time->end

Caption: Troubleshooting workflow for common GC-MS issues in propanoate analysis.

Relationship Between Injection Parameters and Analytical Outcomes

ParameterRelationships Injection Parameters vs. Analytical Outcomes cluster_params Injection Parameters cluster_outcomes Analytical Outcomes inj_temp Injector Temperature peak_shape Peak Shape inj_temp->peak_shape affects vaporization sensitivity Sensitivity inj_temp->sensitivity degradation risk inj_mode Injection Mode (Split/Splitless) inj_mode->sensitivity trace analysis resolution Resolution inj_mode->resolution peak width liner_type Liner Type & Inertness liner_type->peak_shape activity reproducibility Reproducibility liner_type->reproducibility vaporization consistency inj_vol Injection Volume inj_vol->peak_shape overload risk inj_vol->reproducibility consistency

Caption: Key relationships between injection parameters and analytical outcomes.

References

Technical Support Center: Minimizing Degradation of Methyl 2-acetoxypropanoate During Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is to address specific issues encountered during the workup of reactions involving Methyl 2-acetoxypropanoate, with the primary goal of minimizing its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during workup?

The primary degradation pathway for this compound is the hydrolysis of its ester linkages. This can occur under both acidic and basic conditions, leading to the formation of methyl lactate (B86563) and acetic acid, or lactate and acetate (B1210297) salts. The parent compound, methyl lactate, is also known to hydrolyze in the presence of water, acids, or bases.[1]

Q2: What are the critical factors that influence the rate of degradation?

The key factors influencing the rate of hydrolysis are:

  • pH: Both acidic and basic conditions catalyze the hydrolysis of esters. Strong acids and bases will significantly accelerate degradation.

  • Temperature: Higher temperatures increase the rate of hydrolysis.

  • Contact Time with Aqueous Solutions: Prolonged exposure to water, especially under non-neutral pH, will lead to increased degradation.

  • Presence of Water: Water is a necessary reactant for hydrolysis.

Q3: How can I detect the degradation of my product during workup?

Degradation can be monitored by various analytical techniques:

  • Thin-Layer Chromatography (TLC): The appearance of new, more polar spots corresponding to the hydrolysis products (lactic acid/lactate and acetic acid/acetate) can indicate degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the parent compound and its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of the characteristic peaks for this compound and the appearance of new peaks corresponding to the degradation products. For instance, the methoxy (B1213986) group of the starting material will have a distinct singlet, which will diminish as the methyl lactate and methanol (B129727) peaks appear.

  • Infrared (IR) Spectroscopy: While less quantitative, the appearance of a broad O-H stretch from the carboxylic acid and alcohol products can indicate hydrolysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the workup of this compound.

Issue 1: Low yield of this compound after aqueous workup.

  • Possible Cause: Hydrolysis of the ester due to acidic or basic conditions.

  • Troubleshooting Steps:

    • Neutralization: If the reaction was conducted under acidic conditions, neutralize the mixture with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Avoid strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which can significantly promote saponification (base-catalyzed hydrolysis). The neutralization should ideally be carried out at a low temperature (0-5 °C).

    • Temperature Control: Perform all aqueous extraction and washing steps at low temperatures (e.g., using an ice bath).

    • Minimize Contact Time: Reduce the time the organic phase containing the product is in contact with the aqueous phase. Perform extractions and washes efficiently.

    • Brine Wash: After the final aqueous wash, wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove dissolved water from the organic phase.

    • Drying: Thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.

Issue 2: Presence of impurities identified as methyl lactate and acetic acid in the final product.

  • Possible Cause: Incomplete reaction or degradation during workup.

  • Troubleshooting Steps:

    • Optimize Workup Conditions: Implement the recommendations from "Issue 1" to minimize hydrolysis during the workup.

    • Purification: If degradation products are still present, consider purification by fractional distillation under reduced pressure or column chromatography on silica (B1680970) gel.

Issue 3: Epimerization of the chiral center at the 2-position.

  • Possible Cause: Exposure to harsh basic or acidic conditions, or elevated temperatures during workup can lead to the loss of stereochemical integrity.

  • Troubleshooting Steps:

    • Mild Reagents: Use mild acidic or basic reagents for any necessary pH adjustments.

    • Low Temperature: Maintain low temperatures throughout the workup process.

    • Aprotic Solvents: Whenever possible, use aprotic solvents for extractions.

    • Chiral Analysis: Use chiral chromatography (e.g., chiral HPLC or GC) to monitor the enantiomeric excess (ee) of the product.

Data Presentation

pHEstimated Half-life of Methyl Lactate
768 days
86.8 days

This data is estimated and should be used as a general indicator of stability. The presence of the acetoxy group may influence the actual hydrolysis rate.

Experimental Protocols

Protocol 1: General Workup Procedure to Minimize Degradation

This protocol describes a general workup for a reaction mixture containing this compound, assuming the reaction was carried out in an organic solvent.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if necessary): If reactive reagents are present, quench them by the slow addition of a suitable reagent at low temperature.

  • Neutralization/Wash:

    • If the reaction is acidic, slowly add a cold, saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • If the reaction is basic, wash with cold, dilute aqueous acid (e.g., 1 M HCl) to neutralize.

    • For neutral reactions, wash with cold, deionized water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine Organic Layers: Combine all organic extracts.

  • Brine Wash: Wash the combined organic layers with a cold, saturated aqueous solution of sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator at a low bath temperature (<40 °C).

Protocol 2: Analytical Method for Detecting Degradation by GC-MS

This protocol provides a general method for the analysis of this compound and its potential degradation products.

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

Expected Retention Times (Relative):

  • Methyl lactate will have a shorter retention time than this compound.

  • Acetic acid will be highly volatile and may appear very early in the chromatogram.

Visualizations

Degradation Pathway

Primary Degradation Pathway of this compound M2AP This compound ML Methyl Lactate M2AP->ML Hydrolysis (Acid/Base) AA Acetic Acid / Acetate M2AP->AA Hydrolysis (Acid/Base) L Lactic Acid / Lactate ML->L Hydrolysis (Acid/Base) MeOH Methanol ML->MeOH Hydrolysis (Acid/Base) Recommended Workup Workflow to Minimize Degradation Start Reaction Mixture Cool Cool to 0-5 °C Start->Cool Neutralize Neutralize with cold, mild base (e.g., NaHCO3) Cool->Neutralize Extract Extract with organic solvent Neutralize->Extract Wash Wash with cold brine Extract->Wash Dry Dry over anhydrous salt (e.g., MgSO4) Wash->Dry Concentrate Concentrate under reduced pressure (low temp) Dry->Concentrate Product Crude Product Concentrate->Product Troubleshooting Low Yield of this compound LowYield Low Product Yield CheckWorkup Review Workup Conditions LowYield->CheckWorkup HarshpH Harsh pH during neutralization/wash? CheckWorkup->HarshpH HighTemp High temperature during workup? HarshpH->HighTemp No UseMildBase Action: Use cold, mild base (NaHCO3) HarshpH->UseMildBase Yes WetSolvent Incomplete drying of organic phase? HighTemp->WetSolvent No UseLowTemp Action: Perform workup at 0-5 °C HighTemp->UseLowTemp Yes ThoroughDry Action: Use brine wash and sufficient drying agent WetSolvent->ThoroughDry Yes ReRun Re-run reaction with optimized workup WetSolvent->ReRun No UseMildBase->ReRun UseLowTemp->ReRun ThoroughDry->ReRun

References

Technical Support Center: Catalyst Selection and Optimization for Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges in catalyst selection and optimization for esterification reactions.

Section 1: Catalyst Selection

This section addresses the initial and most critical step: choosing the appropriate catalyst for your reaction. The choice depends on factors like reaction scale, desired workup, and the nature of the substrates.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main types of catalysts used for esterification?

A1: Esterification catalysts are broadly categorized into three main types:

  • Homogeneous Catalysts: These catalysts exist in the same phase as the reactants, typically dissolved in the reaction mixture.[2][3] Common examples include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA), as well as organometallic compounds like tin-based catalysts.[4][5][6]

  • Heterogeneous Catalysts: These are in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture.[1] Examples include solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated metal oxides.[1][7][8]

  • Biocatalysts (Enzymes): These are biological catalysts, most commonly lipases, that can perform esterification under mild conditions.[9][10] They are known for high selectivity and are considered an environmentally friendly option.[9][10]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The decision involves a trade-off between activity, reaction conditions, and ease of product purification.

  • Choose Homogeneous Catalysts for: High reactivity and mild reaction conditions.[11] They are often low-cost and highly active.[12] However, they can be corrosive and difficult to separate from the final product, often requiring neutralization and extensive washing steps.[12][13]

  • Choose Heterogeneous Catalysts for: Ease of separation and reusability.[1][13] They are ideal for large-scale or continuous flow processes, minimizing corrosive waste streams.[7][14] Their primary drawbacks can include lower reaction rates compared to homogeneous counterparts and potential for deactivation over time.[7][13]

Q3: When should I consider using an enzyme catalyst like lipase?

A3: Enzymatic catalysts are an excellent choice for reactions involving sensitive substrates that cannot tolerate the harsh conditions (high temperatures, strong acidity) of traditional catalysis.[10] Lipases offer high selectivity, which is crucial in pharmaceutical and fine chemical synthesis.[9] While they operate under mild conditions, they can be more expensive and may have lower reaction rates than chemical catalysts.[10]

Catalyst Selection Logic

The following diagram illustrates a decision-making workflow for selecting the appropriate catalyst type based on key experimental parameters.

G start Start: Define Reaction Goals sub_sensitivity Are substrates thermally or chemically sensitive? start->sub_sensitivity scale What is the reaction scale? sub_sensitivity->scale No enzyme Consider Biocatalyst (Lipase) - Mild conditions - High selectivity sub_sensitivity->enzyme Yes workup Is easy catalyst removal a priority? scale->workup Lab / Small Scale hetero Choose Heterogeneous Catalyst - Easy separation & recycling - Ideal for flow chemistry scale->hetero Large Scale / Industrial workup->hetero Yes homo Choose Homogeneous Catalyst - High activity - Low cost workup->homo No

A decision tree for catalyst selection in esterification.
Comparative Performance of Common Catalysts

The table below summarizes the performance of different catalyst types under various experimental conditions.

Catalyst TypeCatalyst ExampleTypical LoadingTemperature (°C)Key AdvantagesKey Disadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)0.5 - 2.0 vol%[5][15]70 - 150[5][8]High activity, low cost[12]Corrosive, difficult to separate, waste generation[7][12]
Homogeneous Acid p-Toluenesulfonic Acid (p-TSA)1.5 - 2.0 wt%[16]105 - 120[16]High efficiency, soluble in organic media[12][16]Corrosive, challenging product separation[12]
Heterogeneous Acid Amberlyst-155 - 10 wt%60 - 140[7][14]Reusable, easy to filter, low corrosion[7]Lower activity, potential for fouling[7]
Biocatalyst Candida antarctica Lipase B (CALB)3 - 11 wt%[17]40 - 60[17]High selectivity, mild conditions, eco-friendly[9][10]Higher cost, slower reaction rates

Section 2: Reaction Optimization and Troubleshooting

This section provides guidance on optimizing reaction parameters and troubleshooting common issues encountered during esterification experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low. What are the most common causes and how can I fix it?

A1: Low yield in esterification is often due to the reversible nature of the reaction.[1][18] Water is a byproduct, and its accumulation can shift the equilibrium back towards the reactants (hydrolysis).[18][19]

  • Solution 1: Water Removal: Use a Dean-Stark apparatus or add molecular sieves to remove water as it forms, driving the reaction toward the product side.[1][20][21]

  • Solution 2: Use Excess Reagent: According to Le Chatelier's principle, using a large excess of one reactant (usually the less expensive alcohol) can push the equilibrium towards the ester product.[21][22]

  • Solution 3: Check Catalyst Activity: The catalyst may be inactive or used at too low a concentration.[4] Ensure the catalyst is pure and consider incrementally increasing its concentration. A typical starting range is 0.1–0.5 mol% for homogeneous catalysts.[4]

Q2: How does temperature affect the reaction, and what is the optimal range?

A2: Increasing the reaction temperature generally increases the reaction rate.[19][23] However, excessively high temperatures can lead to side reactions, such as alcohol dehydration or decomposition of starting materials, which can reduce the overall yield and purity.[5][21] The optimal temperature depends on the specific substrates and catalyst. For many common acid-catalyzed reactions, temperatures between 70°C and 150°C are effective.[5][8] Enzymatic reactions require much milder temperatures, typically between 40-60°C.[17]

Q3: What is the optimal catalyst concentration?

A3: The ideal catalyst concentration balances reaction rate with the potential for side reactions.

  • Too Low: Insufficient catalyst leads to very slow reaction rates, preventing the reaction from reaching completion in a practical timeframe.[4]

  • Too High: An excessively high concentration can promote unwanted side reactions and complicates purification.[4] For instance, high levels of strong acid catalysts can lead to broader molecular weight distributions in polyesterification.[4]

  • Optimization: It is recommended to perform small-scale optimization experiments. A general starting point for acid catalysts is 0.1-0.5 mol% relative to the limiting carboxylic acid.[4] For heterogeneous catalysts, loadings of 5-10 wt% are common.

Q4: How do I remove the catalyst after the reaction is complete?

A4: The workup procedure depends on the catalyst type.

  • Homogeneous Catalysts: Typically removed by a series of aqueous washes. The reaction mixture is first diluted with an organic solvent, then washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by water and brine washes.[20]

  • Heterogeneous Catalysts: These are easily removed by simple filtration from the reaction mixture.[13] The catalyst can then be washed, dried, and potentially reused.[24]

  • Enzyme Catalysts: Immobilized enzymes can also be removed by filtration.[10]

Troubleshooting Workflow for Low Ester Yield

This diagram outlines a logical sequence of steps to diagnose and resolve the issue of low conversion in an esterification reaction.

G start Problem: Low Ester Yield check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_catalyst Is the catalyst active and at the correct concentration? check_equilibrium->check_catalyst No remove_water Action: Remove Water (e.g., Dean-Stark, molecular sieves) check_equilibrium->remove_water Yes excess_reagent Action: Use Excess Alcohol check_equilibrium->excess_reagent Yes check_conditions Are temperature and reaction time optimal? check_catalyst->check_conditions Yes increase_catalyst Action: Increase Catalyst Loading or Use Fresh Catalyst check_catalyst->increase_catalyst No optimize_temp Action: Optimize Temperature & Extend Reaction Time check_conditions->optimize_temp No resolved Yield Improved remove_water->resolved excess_reagent->resolved increase_catalyst->resolved optimize_temp->resolved

A troubleshooting guide for low yield in esterification.

Section 3: Experimental Protocols

This section provides a generalized protocol for a common laboratory-scale esterification reaction.

General Protocol: Fischer Esterification of a Carboxylic Acid using an Acid Catalyst

This protocol describes a typical setup for synthesizing an ester from a carboxylic acid and an alcohol using sulfuric acid as a catalyst with a Dean-Stark apparatus to remove water.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Alcohol (3.0 - 5.0 eq, can also be used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.1-0.5 mol%)

  • Anhydrous Toluene (if alcohol is not the solvent)

  • Organic solvent for workup (e.g., diethyl ether or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid and the alcohol.

    • If the alcohol is a solid or has a high boiling point, add a suitable solvent like toluene.

    • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.[20]

    • Fill the Dean-Stark trap with the solvent being used (e.g., toluene).

  • Catalyst Addition:

    • Slowly and carefully add the concentrated sulfuric acid to the stirring reaction mixture.

  • Reaction:

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with the solvent, effectively removing it from the reaction.[20]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate).

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water

      • Saturated aqueous NaHCO₃ solution to neutralize the acid catalyst (caution: CO₂ evolution).[20]

      • Brine.[20]

    • Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

    • Purify the crude product, if necessary, by distillation or column chromatography.

References

Improving the resolution of Methyl 2-acetoxypropanoate enantiomers in chiral chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of Methyl 2-acetoxypropanoate enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the enantioselective analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful chiral separation of this compound?

A1: The most critical factor is the selection of the Chiral Stationary Phase (CSP). For α-hydroxy esters and their derivatives, like this compound, polysaccharide-based CSPs are highly recommended. These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) gel support and have shown broad applicability for this class of compounds.[1][2][3]

Q2: Which type of chromatography is more suitable for this separation: normal-phase or reversed-phase?

A2: Both normal-phase (e.g., hexane (B92381)/alcohol mixtures) and reversed-phase (e.g., acetonitrile (B52724)/water) chromatography can be effective.[1] Normal-phase is often a good starting point for method development with polysaccharide CSPs. Reversed-phase is particularly useful when interfacing with mass spectrometry (LC/MS).[1]

Q3: Do I need to use additives in my mobile phase?

A3: While this compound is a neutral compound, additives can sometimes improve peak shape and resolution, although they can also worsen the separation.[4] For neutral molecules, starting with a mobile phase without additives is recommended. If peak shape is poor, trace amounts of an acid (like formic or acetic acid) might be tested, but their impact can be unpredictable.[4][5]

Q4: How do temperature and flow rate affect the separation?

A4: Both parameters are crucial for fine-tuning the resolution.

  • Temperature: Chiral separations are often sensitive to temperature.[1][4] It's recommended to use a column thermostat to maintain a stable temperature. Experimenting with a range (e.g., 10°C to 40°C) can help find the optimal condition.[1]

  • Flow Rate: Slower flow rates generally lead to better resolution by allowing more time for the enantiomers to interact with the CSP.[1][5] However, this increases analysis time. If resolution is poor, decreasing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) is a good optimization step.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Poor or No Resolution of Enantiomers

If your chromatogram shows a single peak or two poorly resolved peaks, follow these steps:

1. Verify Chiral Stationary Phase (CSP) Selection:

  • Cause: The chosen CSP may not provide sufficient stereoselective interactions.

  • Solution: Confirm you are using a polysaccharide-based CSP (e.g., cellulose or amylose derivatives). These are the most effective for separating α-hydroxy esters and their analogs.[2][3] If one type (e.g., cellulose) fails, try another (e.g., amylose), as their chiral recognition mechanisms differ.[2]

2. Optimize Mobile Phase Composition:

  • Cause: The mobile phase composition is suboptimal, leading to poor selectivity.

  • Solution:

    • Normal-Phase: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol (B130326) or ethanol) in the hexane mobile phase. Small changes can dramatically impact resolution.[6] Start with a common ratio like 90:10 (Hexane:IPA) and adjust the alcohol content in 5% increments.

    • Reversed-Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to water.[7]

3. Adjust Flow Rate and Temperature:

  • Cause: Kinetic and thermodynamic factors are not optimal.

  • Solution:

    • Decrease the flow rate to enhance interaction time with the CSP.[1][5]

    • Screen different column temperatures (e.g., 15°C, 25°C, 40°C) as temperature can significantly alter selectivity.[6]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can compromise resolution and quantification.

1. Check for Column Contamination or Degradation:

  • Cause: Strongly adsorbed impurities from previous injections can accumulate on the column, or the stationary phase itself may be damaged.

  • Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer.[1][8] For immobilized polysaccharide CSPs, solvents like THF or DMF can be used for flushing, followed by an alcohol rinse.[8] If performance is not restored, the column may need replacement.

2. Reduce Sample Overload:

  • Cause: Injecting too much sample can lead to broad, asymmetric peaks.[1]

  • Solution: Reduce the injection volume or dilute the sample concentration and re-inject.[1][4]

3. Ensure Sample Solvent Compatibility:

  • Cause: The sample is dissolved in a solvent much stronger than the mobile phase, causing peak distortion.

  • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[8]

Issue 3: Unstable or Drifting Retention Times

Inconsistent retention times make peak identification and quantification unreliable.

1. Ensure Proper Column Equilibration:

  • Cause: The column is not fully equilibrated with the mobile phase.

  • Solution: Before starting a sequence of analyses, flush the column with the mobile phase for a sufficient time (at least 20-30 column volumes) until a stable baseline is achieved.[4]

2. Maintain Stable Temperature:

  • Cause: Fluctuations in ambient temperature are affecting the column.

  • Solution: Use a column oven to maintain a constant, controlled temperature throughout the analysis.[9]

3. Check for System Leaks or Pump Issues:

  • Cause: Inconsistent flow from the HPLC pump or leaks in the system can cause retention time variability.

  • Solution: Perform routine maintenance on your HPLC system, checking for leaks and ensuring the pump is delivering a consistent flow rate.

Data Presentation

The following tables summarize typical starting conditions for the chiral separation of compounds structurally similar to this compound on polysaccharide-based CSPs. These should be used as a starting point for method development.

Table 1: Recommended Chiral Stationary Phases (CSPs)

CSP Type Chiral Selector Example Common Trade Names
Amylose-Based Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD, Chiralpak IA
Cellulose-Based Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD, Chiralcel OD-H
Amylose-Based Amylose tris(5-chloro-2-methylphenyl carbamate) Chiralpak AY

| Cellulose-Based | Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralcel OZ |

Table 2: Example Starting Conditions for Method Development

Parameter Normal-Phase Conditions Reversed-Phase Conditions
Chiral Column Amylose or Cellulose-based CSP (e.g., Chiralpak AD-H) Amylose or Cellulose-based CSP (e.g., Chiralpak AD-RH)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) Acetonitrile / Water (50:50, v/v)
Flow Rate 1.0 mL/min 0.8 mL/min
Temperature 25 °C 25 °C
Detector UV at 210 nm UV at 210 nm
Injection Volume 5 µL 5 µL

| Sample Conc. | 1 mg/mL in mobile phase | 1 mg/mL in mobile phase |

Experimental Protocols

Protocol 1: Chiral HPLC Method Development Screening

This protocol outlines a systematic approach to identify a suitable separation method.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase (e.g., Hexane/IPA 90:10).

  • Column Selection: Select two to three different polysaccharide-based CSPs for screening (e.g., one amylose-based and one cellulose-based column).

  • Initial Screening Conditions:

    • Install the first chiral column.

    • Set the HPLC system to the initial normal-phase conditions outlined in Table 2.

    • Equilibrate the column with the mobile phase until a stable baseline is observed.

    • Inject the racemic sample.

  • Evaluation:

    • If no separation is observed, or resolution is poor, systematically adjust the mobile phase composition. For example, change the Hexane/IPA ratio to 85:15, then 80:20.

    • If separation is still suboptimal, switch to the second selected chiral column and repeat the screening process.

  • Optimization: Once a promising separation is found, fine-tune the method by making small adjustments to the mobile phase composition, flow rate, and temperature to maximize the resolution (Rs).[9]

Visualizations

Troubleshooting Workflow for Poor Resolution

The following diagram outlines a logical workflow for troubleshooting poor or no enantiomeric resolution.

G start Poor or No Resolution csp Step 1: Verify CSP Is it a polysaccharide-based column? start->csp csp_no Switch to appropriate polysaccharide CSP (Amylose or Cellulose) csp->csp_no No mobile_phase Step 2: Optimize Mobile Phase Systematically vary modifier % (e.g., IPA in Hexane) csp->mobile_phase Yes csp_yes Yes resolution_check1 Resolution Improved? mobile_phase->resolution_check1 flow_temp Step 3: Adjust Flow Rate & Temp Decrease Flow Rate Screen Temperatures (e.g., 15, 25, 40°C) resolution_check1->flow_temp No optimize Fine-tune conditions to maximize Rs resolution_check1->optimize Yes resolution_check2 Resolution Improved? flow_temp->resolution_check2 resolution_check2->optimize Yes end Method Optimized resolution_check2->end No, consider different CSP class optimize->end

Caption: A troubleshooting workflow for poor peak resolution.

General Experimental Workflow

This diagram illustrates the general workflow for chiral HPLC method development and sample analysis.

G cluster_prep Preparation cluster_dev Method Development cluster_analysis Analysis sample_prep Sample Preparation (1 mg/mL in Mobile Phase) screening Initial CSP & Mobile Phase Screening sample_prep->screening system_prep HPLC System Preparation (Mobile Phase, Column Install) equilibration Column Equilibration (Stable Baseline) system_prep->equilibration equilibration->screening optimization Optimize Parameters (Composition, Flow, Temp) screening->optimization validation Method Validation (Robustness, Reproducibility) optimization->validation routine_analysis Routine Sample Analysis validation->routine_analysis

Caption: General workflow for chiral HPLC method development.

References

Matrix effects in the analysis of Methyl 2-acetoxypropanoate in complex samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the analysis of Methyl 2-acetoxypropanoate in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification of this compound.[1][3] In complex samples such as plasma, urine, or tissue homogenates, endogenous materials like salts, lipids, and proteins can cause these effects.[4][5]

Q2: What are the most common analytical techniques for the quantification of this compound and which is more susceptible to matrix effects?

A2: The most common analytical techniques for quantifying small molecules like this compound are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][6] LC-MS, particularly with electrospray ionization (ESI), is generally more susceptible to matrix effects caused by non-volatile matrix components that interfere with the ionization process.[2][3] GC-MS can also experience matrix effects, often observed as signal enhancement due to the protection of the analyte by matrix components in the GC inlet.[2][7][8]

Q3: How can I determine if my analysis is being affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike method.[9] This involves comparing the analyte's peak area in a sample where it is spiked after extraction to the peak area of the analyte in a clean solvent at the same concentration.[9] A significant difference in peak areas indicates the presence of matrix effects. Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[9][10][11]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An internal standard, especially a stable isotope-labeled (SIL) version of this compound, is highly recommended to compensate for matrix effects.[2][9] An ideal IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for the accurate correction of the analyte's signal.[9] This leads to improved precision and accuracy in quantification.[2]

Troubleshooting Guides

Issue 1: Poor reproducibility and inaccurate quantification of this compound.

This issue often points towards unaddressed matrix effects. The following steps can help troubleshoot and mitigate the problem.

Step 1: Evaluate the Sample Preparation Method

Complex matrices require efficient sample cleanup to remove interfering components.[12] Consider the following techniques:

  • Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts, often leaving phospholipids (B1166683) that can cause significant ion suppression.[5][13]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[5][12] The choice of solvent is critical for good recovery and minimizing interferences.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to retain the analyte while matrix components are washed away.[5] Mixed-mode SPE can be particularly effective in removing a wide range of interferences.[5]

Quantitative Data Summary: Sample Preparation Method Comparison

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation (Acetonitrile)85 - 9540 - 60 (Suppression)< 15
Liquid-Liquid Extraction (Ethyl Acetate)70 - 8515 - 30 (Suppression)< 10
Solid-Phase Extraction (Mixed-Mode)90 - 105< 15 (Suppression/Enhancement)< 5
  • Data presented are typical values for small molecule analysis in plasma and may vary for this compound.

Step 2: Optimize Chromatographic Separation

If sample preparation is not sufficient, optimizing the chromatographic conditions can help separate this compound from co-eluting matrix components.[9]

  • Gradient Elution: Adjust the gradient slope to improve the resolution between the analyte and interfering peaks.

  • Column Chemistry: Use a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Flow Rate: Lowering the flow rate can sometimes improve separation and ionization efficiency.

Step 3: Implement an Appropriate Internal Standard

Using a stable isotope-labeled internal standard for this compound is the most effective way to correct for variability introduced by matrix effects.[2][9]

Issue 2: Significant ion suppression observed in LC-MS analysis.

Ion suppression is a common challenge in ESI-MS.[3] The following troubleshooting workflow can help identify and resolve the issue.

Troubleshooting Workflow for Ion Suppression

IonSuppressionWorkflow Start Significant Ion Suppression Observed CheckSamplePrep Evaluate Sample Preparation Method Start->CheckSamplePrep OptimizeChromo Optimize Chromatographic Separation CheckSamplePrep->OptimizeChromo If suppression persists Resolved Issue Resolved CheckSamplePrep->Resolved If resolved UseSIL_IS Implement Stable Isotope-Labeled IS OptimizeChromo->UseSIL_IS If suppression persists OptimizeChromo->Resolved If resolved CheckSource Check MS Source Conditions UseSIL_IS->CheckSource If still inaccurate UseSIL_IS->Resolved If resolved CheckSource->Resolved If resolved

Caption: Workflow for troubleshooting ion suppression.

Detailed Steps:

  • Evaluate Sample Preparation: As detailed in Issue 1, ensure the sample preparation method is adequate for removing matrix interferences. Consider switching to a more rigorous technique like SPE.[5]

  • Optimize Chromatography: Modify the LC method to separate the analyte from the suppression zone. A post-column infusion experiment can identify the retention time windows with significant ion suppression.[10]

  • Implement a SIL-IS: This will compensate for unavoidable ion suppression.[9]

  • Check MS Source Conditions: Optimize parameters such as spray voltage, gas flows, and temperature to improve ionization efficiency and reduce susceptibility to matrix effects. In some cases, switching to Atmospheric Pressure Chemical Ionization (APCI) may be beneficial as it is often less prone to matrix effects than ESI.[3]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method

Objective: To quantify the extent of matrix effects (ion suppression or enhancement).

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and its SIL-IS into the final analysis solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using the established sample preparation protocol. Spike this compound and its SIL-IS into the final extracted sample.

    • Set C (Pre-Extraction Spike): Spike this compound and its SIL-IS into a blank matrix sample before the extraction process.

  • Analyze all samples using the developed LC-MS/MS or GC-MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Interpretation:

  • An ME value of 100% indicates no matrix effect.

  • An ME value < 100% indicates ion suppression.

  • An ME value > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To provide a clean extract of this compound from plasma, minimizing matrix effects.

Methodology:

  • Condition the SPE Cartridge: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the Sample: Mix 500 µL of plasma with 500 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer, followed by 1 mL of methanol.

  • Elute: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Logical Relationship of SPE Steps

SPE_Protocol Start Start SPE Protocol Condition 1. Condition Cartridge (Methanol, Water) Start->Condition Load 2. Load Sample (Acidified Plasma) Condition->Load Wash 3. Wash Cartridge (Buffer, Methanol) Load->Wash Elute 4. Elute Analyte (Ammoniated Methanol) Wash->Elute Evap 5. Evaporate & Reconstitute Elute->Evap End Ready for Analysis Evap->End

Caption: Sequential steps of the SPE protocol.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Methyl 2-acetoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Methyl 2-acetoxypropanoate. Given the limited publicly available, formally validated methods for this specific analyte, this document outlines the principal techniques and expected performance characteristics based on established principles of analytical chemistry and data from analogous compounds. The focus is on providing a framework for the development and validation of analytical methods suitable for quality control and research purposes.

Comparison of Analytical Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and suitable techniques for the analysis of this compound. The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the typical performance characteristics for each technique when analyzing small, volatile to semi-volatile esters.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a capillary column.Separation based on polarity and interaction with a packed column.
Typical Column Fused silica (B1680970) capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5ms).C18 or C8 reversed-phase column.
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS).[1]UV-Vis Detector (low wavelength) or Mass Spectrometry (MS).
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 5%< 2%
Limit of Detection (LOD) ng/mL to pg/mL rangeµg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL to pg/mL rangeµg/mL to ng/mL range
Sample Volatility RequiredNot required
Derivatization Generally not requiredNot required

Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound using GC-FID and RP-HPLC. These methods are based on common practices for similar analytes and should be validated in the user's laboratory to ensure they are fit for their intended purpose.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To quantify this compound in a solvent matrix.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Autosampler

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5)

Reagents:

  • This compound reference standard (>99% purity)

  • Solvent for sample and standard preparation (e.g., Dichloromethane, Ethyl Acetate - HPLC grade)

  • Internal Standard (e.g., Undecane or another suitable, non-interfering compound)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Spike each calibration standard and sample with the internal standard at a fixed concentration.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of the chosen solvent to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C, hold for 5 minutes

    • Detector Temperature: 280 °C

  • Analysis:

    • Inject the calibration standards followed by the samples.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard.

    • Determine the concentration of this compound in the samples from the calibration curve.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To quantify this compound in a non-volatile matrix or when GC is not available.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Autosampler

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

    • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low wavelength (e.g., 205-215 nm) is necessary. A refractive index (RI) detector could also be considered.

  • Analysis:

    • Inject the calibration standards followed by the samples.

    • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standard.

    • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation, which is a process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.

G Analytical Method Validation Workflow cluster_validation Validation Parameters method_dev Method Development method_opt Method Optimization method_dev->method_opt pre_val Pre-Validation Assessment method_opt->pre_val validation Formal Validation pre_val->validation routine_use Routine Use and Monitoring validation->routine_use specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness

Caption: Workflow for the validation of an analytical method.

Comparison of Key Performance Characteristics

The choice of an analytical method often involves a trade-off between different performance characteristics. The following diagram provides a conceptual comparison of GC and HPLC for the analysis of this compound.

G Performance Comparison: GC vs. HPLC center This compound Analysis gc Gas Chromatography (GC) center->gc hplc High-Performance Liquid Chromatography (HPLC) center->hplc sensitivity Sensitivity gc->sensitivity Higher specificity Specificity (with MS) gc->specificity High precision Precision gc->precision Good robustness Robustness gc->robustness Good sample_versatility Sample Versatility gc->sample_versatility Volatile Samples hplc->sensitivity Good hplc->specificity High hplc->precision Higher hplc->robustness High hplc->sample_versatility Wide Range of Samples

Caption: Comparison of GC and HPLC performance characteristics.

References

Comparison of different synthetic routes to Methyl 2-acetoxypropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to Methyl 2-acetoxypropanoate, a key intermediate in the synthesis of various organic molecules. The following sections detail the most common synthetic strategies, presenting a side-by-side analysis of their performance based on experimental data. Detailed experimental protocols for each key method are also provided to facilitate practical application.

Comparison of Key Performance Metrics

The selection of a synthetic route is often a trade-off between yield, reaction conditions, and the cost and availability of reagents. The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their performance.

Synthetic RouteStarting Material(s)Acetylating Agent/ReagentCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Route 1: Acetylation of Methyl Lactate (B86563) Methyl LactateAcetic Anhydride (B1165640)Sulfuric Acid (catalytic)None (Neat)~120ShortNearly Quantitative
Methyl LactateAcetyl ChloridePyridine (or other base)Dichloromethane (B109758)Room TemperatureNot specifiedHigh
Route 2: Reaction of Lactic Acid Lactic AcidAcetyl ChlorideNoneTetrahydrofuran (B95107) (THF)Room Temperature3Not specified
Lactic AcidMethyl Acetate (B1210297)Sulfuric Acid (catalytic)NoneNot specifiedNot specifiedModerate

Synthetic Pathways Overview

The synthesis of this compound can be broadly categorized into two main strategies: the acetylation of a pre-formed methyl lactate ester and the direct reaction of lactic acid. The choice between these routes depends on the availability of starting materials and desired reaction conditions.

Synthesis_Comparison cluster_0 Target Molecule cluster_1 Synthetic Routes cluster_2 Starting Materials cluster_3 Reagents This compound This compound Route 1 Acetylation of Methyl Lactate Route 1->this compound Acetic Anhydride Acetic Anhydride Route 1->Acetic Anhydride Acetyl Chloride_1 Acetyl Chloride Route 1->Acetyl Chloride_1 Route 2 Reaction of Lactic Acid Route 2->this compound Acetyl Chloride_2 Acetyl Chloride Route 2->Acetyl Chloride_2 Methyl Acetate Methyl Acetate Route 2->Methyl Acetate Methyl Lactate Methyl Lactate Methyl Lactate->Route 1 Lactic Acid Lactic Acid Lactic Acid->Route 2

Caption: Comparison of synthetic pathways to this compound.

Experimental Protocols

Below are detailed experimental procedures for the key synthetic routes discussed.

Route 1: Acetylation of Methyl Lactate

This is a widely used and high-yielding method. The choice of acetylating agent, either acetic anhydride or acetyl chloride, influences the reaction conditions and work-up procedure.

1.1 Using Acetic Anhydride

This method is advantageous due to the high yield and the avoidance of corrosive hydrogen chloride gas as a byproduct.

  • Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, methyl lactate is mixed with a slight molar excess of acetic anhydride. A catalytic amount of concentrated sulfuric acid (e.g., a few drops) is carefully added. The reaction is exothermic and the temperature will rise. The mixture is then heated to approximately 120°C with stirring. The reaction is typically rapid. After cooling, the mixture is distilled to yield nearly pure this compound. Neutralization prior to distillation is not necessary if a catalyst is not used, though the reaction will require higher temperatures.

1.2 Using Acetyl Chloride

This is a vigorous reaction that proceeds readily at room temperature.

  • Procedure: To a solution of methyl lactate in an inert solvent such as dichloromethane in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, acetyl chloride is added dropwise at room temperature. A base, such as pyridine, is typically added to neutralize the hydrogen chloride byproduct. The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid and the pyridinium (B92312) salt. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the product.

Route 2: Reaction of Lactic Acid

This approach offers the advantage of starting from the more readily available lactic acid.

2.1 Using Acetyl Chloride

This method directly converts lactic acid to the acetylated methyl ester in a one-pot reaction, though it involves the in-situ formation of 2-acetoxypropionic acid.[1]

  • Procedure: L-Lactic acid is dissolved in tetrahydrofuran (THF) in a reaction vessel.[1] Acetyl chloride is then added, and the mixture is stirred at room temperature for 3 hours.[1] The solvent is then removed under reduced pressure. The resulting 2-acetoxypropanoic acid can then be esterified to the methyl ester using standard esterification methods (e.g., reaction with methanol (B129727) in the presence of an acid catalyst).

2.2 Using Methyl Acetate

This route provides a direct synthesis from lactic acid and methyl acetate, which serves as both a reactant and a solvent.

  • Procedure: A mixture of lactic acid and a molar excess of methyl acetate is heated in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is typically carried out under reflux. The progress of the reaction can be monitored by analyzing the composition of the reaction mixture over time. Upon completion, the catalyst is neutralized, and the product is isolated by fractional distillation. This method generally results in moderate yields of this compound.

Conclusion

The most efficient and high-yielding route for the synthesis of this compound appears to be the acetylation of methyl lactate with acetic anhydride, particularly when carried out without a catalyst at elevated temperatures, which can provide nearly quantitative yields. The use of acetyl chloride is also a high-yielding alternative, although it requires careful handling due to its reactivity and the generation of hydrogen chloride. The direct routes from lactic acid are also viable, with the reaction involving acetyl chloride being a potential one-pot process. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, desired purity, and the scale of the synthesis.

References

A Comparative Guide to Chiral Synthons: Methyl 2-acetoxypropanoate vs. Ethyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the selection of an appropriate chiral synthon is a critical decision that dictates the stereochemical outcome and overall efficiency of a synthetic route. Both methyl 2-acetoxypropanoate and ethyl lactate (B86563) are derived from lactic acid, a readily available and inexpensive chiral pool starting material. This guide provides an objective comparison of their performance as chiral synthons, supported by available data and general principles of stereoselective synthesis.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of each synthon is essential for its effective application in synthesis.

PropertyThis compoundEthyl Lactate
Molecular Formula C₆H₁₀O₄[1]C₅H₁₀O₃[2]
Molecular Weight 146.14 g/mol [1]118.13 g/mol [2]
Boiling Point ~171 °C (estimated)151-155 °C[2]
Solubility Soluble in organic solvents.Miscible with water and most alcohols.[2]
Chiral Form Available as (R) and (S) enantiomers.Available as (R) and (S) enantiomers.[2]
Safety Profile Limited specific data available. General precautions for esters should be followed.Generally regarded as safe (GRAS), biodegradable, and considered a "green solvent".[2]
Commercial Availability Available from various chemical suppliers.Widely available from numerous suppliers in high enantiomeric purity.[2]

Synthesis from a Common Precursor

Both synthons can be readily prepared from the corresponding enantiomer of lactic acid, highlighting their connection to the chiral pool.

Synthesis lactic_acid Lactic Acid ((S) or (R)) esterification Esterification (MeOH or EtOH, H+) lactic_acid->esterification methyl_lactate Methyl Lactate esterification->methyl_lactate  MeOH ethyl_lactate Ethyl Lactate esterification->ethyl_lactate  EtOH acetylation Acetylation (Acetic Anhydride, Pyridine) methyl_acetoxy This compound acetylation->methyl_acetoxy methyl_lactate->acetylation

Caption: Synthesis of this compound and Ethyl Lactate from Lactic Acid.

Comparative Analysis of Key Stereoselective Reactions

The utility of a chiral synthon is defined by its performance in reactions that create new stereocenters. This section compares the expected and documented reactivity of this compound and ethyl lactate in three fundamental transformations.

Reaction TypeThis compound (or analogous α-acetoxy esters)Ethyl Lactate (or its derivatives)
Nucleophilic Substitution The acetoxy group is a good leaving group, facilitating SN2 reactions with inversion of stereochemistry.The hydroxyl group is a poor leaving group. It requires activation (e.g., tosylation, mesylation) to enable substitution, which typically proceeds with inversion (SN2).[3]
Reduction Reduction of the ester moiety would lead to a chiral diol derivative. The stereochemical outcome at the newly formed carbinol center is dependent on the reducing agent and reaction conditions.The ester can be reduced to a chiral diol. The existing hydroxyl group can act as a directing group, influencing the stereoselectivity of the reduction of other functional groups in the molecule.
Enolate Chemistry The α-proton is acidic and can be removed to form an enolate. Alkylation of this enolate can proceed with diastereoselectivity influenced by the chiral center.The α-proton is acidic. The hydroxyl group can be protected, and the resulting enolate can undergo diastereoselective alkylation. The protecting group can influence the stereochemical outcome.
Nucleophilic Substitution

Nucleophilic substitution at the chiral center is a primary method for introducing new functionality with stereochemical control.

General Experimental Protocol for Nucleophilic Substitution:

  • This compound: A solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF) is treated with a nucleophile (1.1-1.5 equivalents) at a temperature ranging from 0 °C to reflux, depending on the nucleophile's reactivity. The reaction is monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is isolated and purified by standard procedures.

  • Ethyl Lactate (via activation):

    • Activation: To a solution of ethyl lactate (1 equivalent) and a base (e.g., pyridine, triethylamine; 1.2 equivalents) in a dry aprotic solvent (e.g., CH₂Cl₂, THF) at 0 °C, a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride; 1.1 equivalents) is added portion-wise. The reaction is stirred until completion (TLC/GC). The crude sulfonate is then isolated.

    • Substitution: The activated ethyl lactate derivative (1 equivalent) is dissolved in an appropriate solvent and reacted with the desired nucleophile (1.1-1.5 equivalents), similar to the procedure for this compound.

Nucleophilic_Substitution cluster_0 This compound cluster_1 Ethyl Lactate M_start This compound M_product Substituted Product (Inversion) M_start->M_product Nu-, SN2 leaving_M Acetate (good leaving group) E_start Ethyl Lactate E_activated Activated Ethyl Lactate (e.g., OTs, OMs) E_start->E_activated Activation leaving_E Hydroxyl (poor leaving group) E_product Substituted Product (Inversion) E_activated->E_product Nu-, SN2

Caption: Nucleophilic substitution pathways for the two synthons.

Reduction

The reduction of the ester functionality or other groups within the molecule can be influenced by the existing chiral center and its functional group.

General Experimental Protocol for Ester Reduction:

To a solution of the chiral synthon (1 equivalent) in a dry etheral solvent (e.g., THF, Et₂O) at -78 °C to 0 °C, a solution of a reducing agent (e.g., LiAlH₄, DIBAL-H; 1.5-2.0 equivalents) is added dropwise. The reaction is stirred for a specified time and then carefully quenched with a sequence of water, aqueous base, and water, or by using a standard workup procedure like the Fieser workup. The product is then extracted, dried, and purified.

Enolate Chemistry

The generation of an enolate and its subsequent reaction with an electrophile is a powerful C-C bond-forming strategy.

General Experimental Protocol for Enolate Alkylation:

To a solution of a strong, non-nucleophilic base (e.g., LDA, LiHMDS; 1.1 equivalents) in a dry aprotic solvent (e.g., THF) at -78 °C, a solution of the chiral synthon (1 equivalent) is added dropwise. The mixture is stirred for a period to ensure complete enolate formation. An electrophile (e.g., an alkyl halide; 1.1 equivalents) is then added, and the reaction is allowed to warm to the appropriate temperature. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted, dried, and purified. For ethyl lactate, prior protection of the hydroxyl group may be necessary.

Decision-Making Flowchart for Synthon Selection

The choice between this compound and ethyl lactate depends on the specific synthetic transformation required.

Decision_Flowchart start What is your desired transformation? q1 Direct Nucleophilic Substitution at C2? start->q1 ans1_yes This compound (good leaving group) q1->ans1_yes Yes ans1_no Other transformations q1->ans1_no No q2 Reaction requiring a directing hydroxyl group? ans1_no->q2 ans2_yes Ethyl Lactate q2->ans2_yes Yes ans2_no Is a 'green' solvent/ reagent preferred? q2->ans2_no No ans3_yes Ethyl Lactate ans2_no->ans3_yes Yes ans3_no Consider other factors (cost, availability, subsequent steps) ans2_no->ans3_no No

Caption: A flowchart to guide the selection between the two synthons.

Conclusion

Ethyl lactate stands out as a well-established and versatile chiral synthon with a favorable safety and environmental profile.[2] Its utility is particularly pronounced in reactions where the hydroxyl group can act as a directing group or can be readily activated for nucleophilic substitution.

This compound, while less documented as a chiral synthon, offers a distinct advantage in reactions requiring a direct nucleophilic substitution at the chiral center, as the acetoxy group is a competent leaving group. Its application in stereoselective synthesis is an area ripe for further exploration.

The choice between these two valuable chiral building blocks will ultimately be guided by the specific requirements of the synthetic route, including the desired transformation, reaction conditions, and considerations of green chemistry principles.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Chiral Propanoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral propanoates is a critical process in the development of pharmaceuticals and other fine chemicals, where the specific stereoisomer often dictates biological activity. This guide provides a comparative overview of alternative reagents and methodologies for achieving high enantiopurity in propanoate synthesis, with a focus on organocatalysis, biocatalysis, and chiral auxiliaries coupled with metal catalysis. Experimental data is presented to facilitate objective comparison, and detailed protocols are provided for key examples.

Organocatalytic Approach: Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral secondary amines, such as diphenylprolinol TMS ether, have been effectively employed in cascade reactions to synthesize chiral molecules with high enantioselectivity.

A notable example is the asymmetric cascade Michael reaction of α,β-unsaturated aldehydes with bromomalonates, catalyzed by a chiral diphenylprolinol TMS ether. This reaction proceeds through a cascade of a Michael addition and an intramolecular alkylation to afford densely functionalized cyclopropanes, which are valuable precursors to chiral propanoates.

Experimental Data
EntryAldehyde (R)BromomalonateCatalystBaseYield (%)dree (%)
1CinnamaldehydeDibenzyl bromomalonate(S)-Diphenylprolinol TMS ether2,6-Lutidine92>30:198
2CrotonaldehydeDiethyl bromomalonate(S)-Diphenylprolinol TMS ether2,6-Lutidine85>30:195
3(E)-3-(4-Nitrophenyl)acrylaldehydeDibenzyl bromomalonate(S)-Diphenylprolinol TMS ether2,6-Lutidine90>30:196

Data sourced from Wang, W. et al. J. Am. Chem. Soc. 2007, 129, 35, 10886–10894.

Experimental Protocol

To a solution of the α,β-unsaturated aldehyde (0.5 mmol), bromomalonate (0.6 mmol), and chiral diphenylprolinol TMS ether catalyst (20 mol %) in anhydrous CH2Cl2 (5 mL) was added 2,6-lutidine (1.0 mmol) at room temperature. The reaction mixture was stirred for the time indicated by TLC analysis. Upon completion, the reaction was quenched with saturated aqueous NH4Cl solution, and the aqueous layer was extracted with CH2Cl2. The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane (B1198618) product.

Reaction Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product Aldehyde α,β-Unsaturated Aldehyde Reaction Asymmetric Michael Addition & Intramolecular Alkylation Aldehyde->Reaction Bromomalonate Bromomalonate Bromomalonate->Reaction Catalyst (S)-Diphenylprolinol TMS ether Catalyst->Reaction Base 2,6-Lutidine Base->Reaction Product Chiral Cyclopropane (Propanoate Precursor) Reaction->Product

Caption: Organocatalytic synthesis of chiral cyclopropanes.

Biocatalytic Approach: Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymes, such as dehydrogenases, can catalyze the asymmetric reduction of prochiral ketones to chiral alcohols with excellent enantioselectivity. These chiral alcohols are key intermediates in the synthesis of chiral propanoates.

Lactate (B86563) Dehydrogenases (LDHs) for Fluorinated Propanoates

Chiral 3,3,3-trifluoro-2-hydroxypropanoic acid is a valuable building block in medicinal chemistry. Lactate dehydrogenases have been successfully employed for the asymmetric reduction of 3,3,3-trifluoro-2-oxopropionic acid (TFPy) to both (R)- and (S)-enantiomers of the corresponding hydroxy acid.[1]

EntrySubstrateBiocatalystProductTime (h)Yield (%)ee (%)
10.5 M TFPyd-LmLDH(R)-TFLA6>99>99.5
20.5 M TFPychicken l-LDH(S)-TFLA6>99>99.5

Data sourced from a 2025 study on the asymmetric synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acids by lactate dehydrogenase.[1]

The reaction mixture (10 mL) contained 0.5 M 3,3,3-trifluoro-2-oxopropionic acid (TFPy), 1.0 M sodium formate (B1220265), 1 mM NAD+, 10 U/mL of the respective lactate dehydrogenase (d-LmLDH or chicken l-LDH), and 10 U/mL of formate dehydrogenase in 100 mM phosphate (B84403) buffer (pH 7.0). The reaction was carried out at 30 °C with gentle shaking. The conversion and enantiomeric excess were determined by HPLC analysis.

Ketoreductases (KREDs) for Phenyl Propanoates

The synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, a key intermediate for the rhinovirus protease inhibitor AG7088, has been achieved through the biocatalytic reduction of the corresponding ketoester using a ketoreductase.[2]

EntrySubstrateBiocatalystProductSpace-Time YieldOverall Yield (%)ee (%)
12-oxo-3-(4-fluorophenyl)propanoateKetoreductase (KRED1001)(R)-3-(4-fluorophenyl)-2-hydroxy propionic acid560 g/L/day68-72>99.9

Data sourced from a study on the biocatalytic synthesis of chiral alcohols for pharmaceuticals.[2]

A continuous enzymatic process was performed in a membrane reactor. The reaction mixture contained the ketoester substrate, a commercially available ketoreductase (KRED1001), and a cofactor regeneration system using glucose dehydrogenase and glucose. The product was generated continuously and isolated, achieving a high space-time yield and excellent enantiomeric excess.

Biocatalytic Reduction Pathway

G cluster_reactants Reactants cluster_biocatalyst Biocatalyst cluster_products Products cluster_regeneration Cofactor Regeneration Substrate Prochiral Ketone Enzyme Dehydrogenase (LDH or KRED) Substrate->Enzyme Cofactor_reduced NAD(P)H Cofactor_reduced->Enzyme Product Chiral Alcohol (Propanoate Precursor) Enzyme->Product Cofactor_oxidized NAD(P)+ Enzyme->Cofactor_oxidized Regen_Enzyme Formate Dehydrogenase or Glucose Dehydrogenase Cofactor_oxidized->Regen_Enzyme Regen_Enzyme->Cofactor_reduced Regen_Product CO2 or Gluconolactone Regen_Enzyme->Regen_Product Regen_Substrate Formate or Glucose Regen_Substrate->Regen_Enzyme

Caption: Biocatalytic asymmetric reduction of a ketone.

Chiral Auxiliary and Metal Catalysis Approach

The use of chiral auxiliaries is a classical and reliable method for asymmetric synthesis. The auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction, and is then removed. This approach, often in combination with metal catalysis, can provide high diastereoselectivity.

An example is the asymmetric synthesis of β-hydroxy esters through a one-pot aldol (B89426) reaction followed by dynamic kinetic resolution catalyzed by a lipase (B570770).

Experimental Data
EntryAldehydeLipaseAcyl Donordree (%)
1BenzaldehydePseudomonas cepacia lipase (PS-C)p-Chlorophenyl acetate (B1210297)>99:1>99
2CyclohexanecarboxaldehydePseudomonas cepacia lipase (PS-C)p-Chlorophenyl acetate>99:1>99

Data sourced from a review on metal-catalyzed dynamic kinetic resolution of alcohols with lipases.[3]

Experimental Protocol

To a solution of lithium diisopropylamide (LDA) in THF at -78 °C was added the ester. After stirring for 30 min, the aldehyde was added, and the reaction was stirred for an additional 2 hours. Subsequently, Pseudomonas cepacia lipase (PS-C) and p-chlorophenyl acetate were added to the reaction mixture. The temperature was allowed to rise to room temperature, and the reaction was stirred until completion. The reaction was quenched, and the product was isolated and purified by column chromatography.

Logical Relationship of the Chemoenzymatic Process

G Start Ester + Aldehyde Step1 Aldol Reaction (LDA/THF) Start->Step1 Intermediate Racemic β-Hydroxy Ester Step1->Intermediate Step2 Dynamic Kinetic Resolution Intermediate->Step2 Final_Product Enantiopure β-Hydroxy Acetate (Chiral Propanoate Precursor) Step2->Final_Product Catalyst Lipase (PS-C) + Acyl Donor Catalyst->Step2

Caption: Chemoenzymatic synthesis of chiral β-hydroxy esters.

Conclusion

The synthesis of chiral propanoates can be effectively achieved through various alternative methodologies, each with its own set of advantages. Organocatalysis provides a metal-free and often highly enantioselective route. Biocatalysis stands out for its exceptional selectivity, mild reaction conditions, and environmental friendliness, making it particularly attractive for industrial applications. The use of chiral auxiliaries in combination with metal catalysis remains a robust and reliable method for achieving high diastereoselectivity. The choice of the optimal reagent and methodology will depend on factors such as the specific target molecule, desired scale of synthesis, cost considerations, and environmental impact. The data and protocols presented in this guide offer a starting point for researchers to compare and select the most suitable approach for their specific needs.

References

Decoding the Molecular Fingerprint: An In-depth Analysis of the Mass Spectrum of Methyl 2-acetoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate the structure and fragmentation pathways of organic compounds. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of Methyl 2-acetoxypropanoate, offering a comparative analysis of its fragmentation patterns and supporting experimental data.

This compound (C6H10O4), with a molecular weight of 146.14 g/mol , is an ester that finds applications in various chemical syntheses.[1] Its mass spectrum provides a unique fragmentation pattern that can be systematically interpreted to confirm its structure. This guide will delve into the major fragment ions observed, propose their structures, and outline a typical experimental protocol for acquiring such a spectrum.

Unraveling the Fragmentation Cascade

The mass spectrum of this compound is characterized by several key fragment ions. The relative abundance of these ions provides insights into the stability of the fragments and the lability of the bonds within the parent molecule. The most significant peaks and their proposed interpretations are summarized in the table below.

m/zProposed Fragment IonFormulaInterpretation
146[C6H10O4]+•C6H10O4Molecular Ion (M+•)
115[C5H7O3]+C5H7O3Loss of a methoxy (B1213986) radical (•OCH3) from the molecular ion.
103[C4H7O3]+C4H7O3Loss of an acetyl radical (•COCH3) from the molecular ion.
87 [C4H7O2]+ C4H7O2 Base Peak. Alpha-cleavage with loss of a methoxycarbonyl radical (•COOCH3).
43 [C2H3O]+ C2H3O Acylium ion from the acetate (B1210297) group. A very common fragment for acetate esters. [2]
59[C2H3O2]+C2H3O2Rearrangement and cleavage to form the methoxycarbonyl cation.

Visualizing the Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be visualized as a series of competing cleavage reactions. The following diagram, generated using the DOT language, illustrates the primary fragmentation pathways leading to the observed major ions.

Fragmentation_of_Methyl_2-acetoxypropanoate M [C6H10O4]+• m/z = 146 (Molecular Ion) F115 [C5H7O3]+ m/z = 115 M->F115 - •OCH3 F103 [C4H7O3]+ m/z = 103 M->F103 - •COCH3 F87 [C4H7O2]+ m/z = 87 (Base Peak) M->F87 - •COOCH3 F43 [C2H3O]+ m/z = 43 M->F43 α-cleavage F59 [C2H3O2]+ m/z = 59 M->F59 rearrangement F87->F43 further fragmentation

Fragmentation pathway of this compound.

Experimental Protocol: A Standardized Approach

The mass spectrum of this compound is typically obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.[1] The following protocol outlines a standard procedure for such an analysis.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[3][4]

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-200

  • Scan Speed: 1000 amu/s

Comparative Analysis and Structural Confirmation

The observed fragmentation pattern aligns well with the established principles of mass spectrometry for esters. The presence of the prominent acylium ion at m/z 43 is a strong indicator of the acetate group.[2] The base peak at m/z 87, resulting from the loss of the methoxycarbonyl radical, is characteristic of the alpha-cleavage at the propanoate ester linkage. The molecular ion peak at m/z 146, though potentially weak, confirms the molecular weight of the compound.

In comparison to simpler esters, the mass spectrum of this compound is more complex due to the presence of two ester functionalities, leading to multiple competing fragmentation pathways. For instance, while a simple methyl propanoate would also show a loss of the methoxy group, the fragmentation of this compound is dominated by cleavages influenced by the acetoxy substituent.

This detailed interpretation of the mass spectrum of this compound, supported by experimental data and visualized fragmentation pathways, provides a robust guide for the structural elucidation of this and similar compounds, aiding researchers in their analytical and drug development endeavors.

References

Unambiguous Structural Confirmation of Methyl 2-acetoxypropanoate: A 2D NMR-Centric Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of small organic molecules is a critical checkpoint in chemical synthesis and characterization. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy against alternative analytical techniques for the structural confirmation of Methyl 2-acetoxypropanoate, a common chiral ester.

This document details the expected data from various analytical methods, supported by predictive data and established principles. It offers detailed experimental protocols for each key technique and visualizes the intricate network of NMR correlations and experimental workflows to facilitate a deeper understanding.

At a Glance: 2D NMR vs. Alternative Techniques

The structural confirmation of this compound hinges on unambiguously determining the connectivity of its constituent atoms. While one-dimensional (1D) NMR provides a foundational view, 2D NMR techniques offer a definitive roadmap of the molecular structure. This section compares the utility of 2D NMR with Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Technique Information Provided Strengths Limitations
2D NMR (COSY, HSQC, HMBC) Detailed atom-to-atom connectivity (H-H, C-H, and long-range C-H correlations)Provides an unambiguous, complete structural map; non-destructive.Lower sensitivity compared to MS; requires more sample and longer acquisition times.
GC-MS Molecular weight and fragmentation patternHigh sensitivity; provides molecular formula confirmation.Isomeric and some isobaric compounds can be difficult to distinguish; fragmentation can be complex to interpret definitively for novel structures.
FTIR Spectroscopy Presence of specific functional groupsFast and simple to operate; provides a quick "fingerprint" of the molecule.Does not provide detailed connectivity information; ambiguous for molecules with many similar functional groups.

Structural Elucidation via 2D NMR

The power of 2D NMR lies in its ability to reveal correlations between nuclei, painting a clear picture of the molecular skeleton. For this compound, the following correlations are predicted.

Predicted ¹H and ¹³C NMR Data

Based on known chemical shift principles and data from similar structures, the following 1D NMR data are expected for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent.[1]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 (-CH₃, lactate)~1.49 (d)~16.8
2 (-CH, lactate)~5.10 (q)~68.9
3 (-OCH₃, ester)~3.76 (s)~52.4
4 (C=O, ester)-~170.5
5 (-CH₃, acetate)~2.10 (s)~20.7
6 (C=O, acetate)-~170.0

Note: (s) = singlet, (d) = doublet, (q) = quartet. Chemical shifts are approximate.

Predicted 2D NMR Correlations

The following diagrams illustrate the expected through-bond correlations for this compound.

G Predicted COSY Correlations H1 H1 (~1.49 ppm) H2 H2 (~5.10 ppm) H1->H2 J H3 H3 (~3.76 ppm) H5 H5 (~2.10 ppm)

Caption: COSY spectrum showing the correlation between the methyl and methine protons of the lactate (B86563) moiety.

G Predicted HSQC Correlations cluster_h ¹H cluster_c ¹³C H1 H1 (~1.49 ppm) C1 C1 (~16.8 ppm) H1->C1 H2 H2 (~5.10 ppm) C2 C2 (~68.9 ppm) H2->C2 H3 H3 (~3.76 ppm) C3 C3 (~52.4 ppm) H3->C3 H5 H5 (~2.10 ppm) C5 C5 (~20.7 ppm) H5->C5

Caption: HSQC spectrum showing direct one-bond correlations between protons and their attached carbons.

G Predicted HMBC Correlations H1 H1 C2 C2 H1->C2 C4 C4 H1->C4 H2 H2 C1 C1 H2->C1 H2->C4 C6 C6 H2->C6 H3 H3 H3->C4 H5 H5 H5->C6 C3 C3 C5 C5

Caption: Key HMBC correlations confirming the connectivity between the lactate and acetate (B1210297) moieties.

Alternative Structural Confirmation Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 146.14 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 146.

Expected Fragmentation Pattern:

  • Loss of the methoxy (B1213986) group (-OCH₃): A peak at m/z 115.

  • Loss of the acetoxy group (-OCOCH₃): A peak at m/z 87.

  • McLafferty rearrangement: A characteristic fragmentation of esters that can provide further structural clues.[2]

  • Acylium ion from the acetate group: A prominent peak at m/z 43.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic FTIR Peaks:

  • C=O stretch (ester): A strong absorption band around 1747 cm⁻¹.[1]

  • C-O stretch (ester and ether): Strong absorption bands in the region of 1200-1100 cm⁻¹.

  • C-H stretch (alkane): Absorption bands in the region of 3000-2850 cm⁻¹.

Experimental Protocols

The following are generalized protocols for the acquisition of data for a small organic molecule like this compound.

2D NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to determine appropriate spectral widths for 2D experiments.

  • COSY Acquisition: Acquire a gradient-enhanced COSY (gCOSY) experiment. Typical parameters include a spectral width of 10-12 ppm in both dimensions, 2048 data points in the direct dimension (F2), and 256-512 increments in the indirect dimension (F1).

  • HSQC Acquisition: Acquire a gradient-enhanced HSQC experiment optimized for one-bond ¹J(C,H) couplings of ~145 Hz.

  • HMBC Acquisition: Acquire a gradient-enhanced HMBC experiment optimized for long-range couplings of 4-8 Hz.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin) with sine-bell or squared sine-bell window functions and zero-filling to enhance resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample, place a single drop of the neat liquid onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[3][4][5]

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: Acquire a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Logical Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of a small molecule, emphasizing the central role of NMR spectroscopy.

G cluster_preliminary Preliminary Analysis cluster_nmr NMR Analysis MS GC-MS (Molecular Weight, Formula) Structure_Proposal Propose Structure MS->Structure_Proposal FTIR FTIR (Functional Groups) FTIR->Structure_Proposal H1_NMR ¹H NMR (Proton Environments) C13_NMR ¹³C NMR (Carbon Environments) H1_NMR->C13_NMR COSY COSY (H-H Connectivity) C13_NMR->COSY HSQC HSQC (Direct C-H Connectivity) COSY->HSQC HMBC HMBC (Long-Range C-H Connectivity) HSQC->HMBC Confirmation Confirm Structure HMBC->Confirmation Structure_Proposal->H1_NMR

Caption: A typical workflow for small molecule structural elucidation, integrating preliminary spectroscopic data with a detailed 2D NMR analysis for final confirmation.

References

Determining the enantiomeric excess of Methyl 2-acetoxypropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Determining the Enantiomeric Excess of Methyl 2-acetoxypropanoate

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. This compound, a chiral ester, serves as a valuable building block in various synthetic pathways. This guide provides a comparative overview of three primary analytical techniques for determining its enantiomeric excess: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound depends on several factors, including available instrumentation, required sensitivity, sample throughput, and the need for preparative-scale separation. The following table summarizes the key performance characteristics of each technique.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Shift Reagent
Principle Separation of enantiomers on a chiral stationary phase in the gas phase.Separation of enantiomers on a chiral stationary phase in the liquid phase.Formation of transient diastereomeric complexes with a chiral shift reagent, inducing chemical shift differences between enantiomers.
Sample Volatility RequiredNot requiredNot required
Sensitivity High (ng to pg level)High (µg to ng level)Moderate (mg level)
Resolution ExcellentExcellentGood
Analysis Time Fast (typically 5-30 min)Moderate (typically 10-45 min)Fast (requires sample preparation, but analysis is quick)
Instrumentation Gas Chromatograph with FID or MS detectorHPLC system with UV or Chiral Detector (e.g., CD)NMR Spectrometer
Method Development Can be complex, requires screening of chiral columns and temperature programs.Can be complex, requires screening of chiral columns and mobile phases.Relatively straightforward, involves titrating the chiral shift reagent.
Preparative Scale Not suitableSuitableNot suitable

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for similar chiral esters and serve as a strong starting point for method development for this compound.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated on the inside of a capillary column.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral capillary column (e.g., a cyclodextrin-based column).

  • Autosampler or manual injector.

  • Data acquisition and processing software.

Reagents:

  • Racemic this compound

  • High-purity helium or hydrogen as a carrier gas.

  • Anhydrous solvent for sample dilution (e.g., dichloromethane (B109758) or ethyl acetate).

Procedure:

  • Sample Preparation: Prepare a stock solution of racemic this compound in the chosen solvent at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 10-100 µg/mL.

  • GC Conditions (Proposed):

    • Column: Cyclodextrin-based chiral capillary column (e.g., 2,3,6-tri-O-acetyl-β-cyclodextrin).

    • Injector Temperature: 220 °C

    • Detector Temperature (FID): 250 °C

    • Oven Temperature Program: 80 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for enantiomeric separation. It can be applied to a broad range of compounds, including those that are not volatile enough for GC analysis.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Circular Dichroism (CD) detector.

  • Chiral HPLC column (e.g., a polysaccharide-based column).

  • Data acquisition and processing software.

Reagents:

  • Racemic this compound

  • HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol).

Procedure:

  • Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 10-100 µg/mL.

  • HPLC Conditions (Proposed):

    • Column: Polysaccharide-based chiral stationary phase (e.g., amylose (B160209) or cellulose (B213188) derivatives on a silica (B1680970) support), 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: n-Hexane/Isopropanol (95:5, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the same manner as for the GC method.

NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy, in the presence of a chiral shift reagent, offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. Chiral lanthanide shift reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher is recommended).

  • NMR tubes.

Reagents:

  • Racemic this compound.

  • Deuterated solvent (e.g., CDCl3).

  • Chiral Lanthanide Shift Reagent (e.g., Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato], europium(III) derivative, Eu(hfc)3).

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add a small, accurately weighed amount (e.g., 5-10 mg) of the chiral shift reagent to the NMR tube. Gently shake the tube to dissolve the reagent.

  • Spectral Acquisition: Acquire a series of 1H NMR spectra after each addition of the chiral shift reagent. Monitor the separation of a specific proton signal (e.g., the methoxy (B1213986) protons or the acetyl protons).

  • Data Analysis: Once sufficient separation of the signals for the two enantiomers is achieved, integrate the corresponding peaks. The enantiomeric excess is calculated from the integration values (Intmajor and Intminor) of the separated signals: % ee = [ (Intmajor - Intminor) / (Intmajor + Intminor) ] x 100

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each of the described methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis Sample Racemic Methyl 2-acetoxypropanoate Dilute Dilute with Solvent Sample->Dilute Inject Inject into GC Dilute->Inject Separate Separation on Chiral Column Inject->Separate Detect FID/MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Racemic Methyl 2-acetoxypropanoate Dilute Dilute with Mobile Phase Sample->Dilute Inject Inject into HPLC Dilute->Inject Separate Separation on Chiral Column Inject->Separate Detect UV/CD Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Racemic Methyl 2-acetoxypropanoate Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Add_CSR Add Chiral Shift Reagent Dissolve->Add_CSR Acquire Acquire 1H NMR Spectrum Add_CSR->Acquire Spectrum Observe Signal Splitting Acquire->Spectrum Integrate Integrate Separated Signals Spectrum->Integrate Calculate Calculate % ee Integrate->Calculate

Comparative analysis of GC-MS and HPLC for ester quantification.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of esters is paramount across a spectrum of applications, from characterizing fatty acid profiles in biofuels to pharmacokinetic studies of ester-based drugs. The two analytical titans most frequently employed for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective, data-driven comparison of these techniques to empower you in selecting the optimal method for your specific analytical challenge.

At its core, the choice between GC-MS and HPLC for ester quantification hinges on the volatility and thermal stability of the analyte. GC-MS is the established powerhouse for volatile and semi-volatile esters, offering exceptional sensitivity and structural confirmation.[1] In contrast, HPLC shines in the analysis of less volatile and thermally labile esters, providing a versatile platform with a wide array of separation and detection modes.[1]

Quantitative Performance: A Tale of Two Techniques

The analytical performance of GC-MS and HPLC for ester quantification can be compared across several key validation parameters. The following table summarizes typical performance metrics, drawing from comparative studies on fatty acid methyl esters (FAMEs), a common class of esters analyzed by both methods. It's important to note that these values are representative and can vary based on the specific instrumentation, column, and experimental conditions.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (%RSD) < 10%< 5%Both methods demonstrate good precision, with HPLC often exhibiting slightly better performance.[2]
Accuracy (Recovery %) 85 - 115%90 - 110%Comparable recovery rates are achievable with optimized extraction and sample preparation procedures.[2]
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.[3][4]
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 0.5 µg/mLGC-MS generally offers higher sensitivity, with lower detection limits.[2][4]
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 2.0 µg/mLConsistent with LOD, GC-MS typically provides lower quantification limits.[2][4]
Isomer Separation Can be challenging for cis/trans and positional isomers.Superior for separation of cis/trans and positional isomers, especially with specialized columns.[2]This is a significant advantage of HPLC for detailed fatty acid profiling.[5]
Derivatization Often required to increase volatility (e.g., methylation of fatty acids).Not always necessary, but can be used to enhance detection (e.g., UV-absorbing or fluorescent tags).Derivatization adds a sample preparation step and can introduce variability.

Experimental Protocols: A Glimpse into the Workflow

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of fatty acid methyl esters (FAMEs) using both GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for FAME Analysis

This protocol is adapted from established methods for the analysis of FAMEs in biological and biodiesel samples.[5]

1. Sample Preparation (Transesterification)

  • To a known amount of the lipid-containing sample, add a solution of methanolic HCl or BF3-methanol.

  • Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 15-60 minutes) to convert fatty acids and triglycerides to their corresponding methyl esters.

  • After cooling, add water and a nonpolar solvent (e.g., hexane).

  • Vortex and centrifuge to separate the layers.

  • Collect the upper hexane (B92381) layer containing the FAMEs for GC-MS analysis.[2]

2. GC-MS Instrumentation and Conditions

  • GC Column: A polar capillary column, such as a DB-23 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used for FAME separation.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.[5]

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp to 240°C at a rate of 4°C/min.

    • Hold at 240°C for 5 minutes.[5]

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 500.

    • Identification: FAMEs are identified by comparing their retention times and mass spectra to those of known standards and spectral libraries.

High-Performance Liquid Chromatography (HPLC) Protocol for FAME Analysis

This protocol is based on methods developed for the quantification of FAMEs in biodiesel.[3][4]

1. Sample Preparation

  • Dissolve a known amount of the FAMEs sample in the mobile phase (e.g., acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Instrumentation and Conditions

  • HPLC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) is typically used.[5]

  • Mobile Phase: Isocratic elution with acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 40°C.[3]

  • Injection Volume: 10 µL.[3]

  • Detector: UV detector set at 205 nm.[3]

  • Quantification: FAMEs are quantified using an external standard calibration curve.

Visualizing the Workflow: From Sample to Signal

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for GC-MS and HPLC analysis of esters.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing Esters/Lipids Derivatization Derivatization (e.g., Transesterification) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Injection into GC Extraction->Injection Separation Separation in GC Column Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (MS) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Data Data Acquisition & Processing Detection->Data

Caption: Experimental workflow for ester analysis by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Containing Esters Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Separation in HPLC Column Injection->Separation Detection Detection (e.g., UV) Separation->Detection Data Data Acquisition & Processing Detection->Data

Caption: Experimental workflow for ester analysis by HPLC.

Comparative Analysis: Making the Right Choice

GC-MS: The Gold Standard for Volatile Esters

GC-MS is a mature and robust technique that offers unparalleled sensitivity and specificity for the analysis of volatile and semi-volatile esters.[1] The mass spectrometer provides definitive structural information, making it the gold standard for compound identification.[1] The primary limitation of GC-MS is the requirement that analytes be thermally stable and volatile enough to be vaporized without degradation. For many esters, particularly those derived from fatty acids, this necessitates a derivatization step, which can add time and potential for error to the workflow.[2]

Advantages of GC-MS:

  • High Sensitivity and Low Limits of Detection: Ideal for trace-level analysis.[2]

  • Excellent Specificity: Mass spectral data provides high confidence in compound identification.

  • Extensive Libraries: Large, well-established mass spectral libraries are available for FAMEs and other common esters.

Disadvantages of GC-MS:

  • Requires Volatile and Thermally Stable Analytes: Not suitable for many large or heat-sensitive esters.

  • Derivatization Often Necessary: Adds a sample preparation step and can introduce variability.

  • Potential for Isomer Co-elution: Can be challenging to separate certain positional and geometric isomers.[2]

HPLC: Versatility for a Broader Range of Esters

HPLC is an incredibly versatile technique that can be applied to a much wider range of esters than GC-MS, including those that are non-volatile or thermally labile.[1] A key advantage of HPLC is that it often does not require derivatization, simplifying sample preparation. Furthermore, with the appropriate choice of column and mobile phase, HPLC can provide excellent separation of isomers that are difficult to resolve by GC.[5] While standard HPLC with UV detection may not offer the same level of sensitivity as GC-MS, coupling HPLC with a mass spectrometer (LC-MS) can achieve comparable or even superior sensitivity and specificity.

Advantages of HPLC:

  • Broad Applicability: Suitable for a wide range of esters, including non-volatile and thermally labile compounds.

  • Superior Isomer Separation: Excellent for resolving cis/trans and positional isomers.[5]

  • Simplified Sample Preparation: Derivatization is often not required.

Disadvantages of HPLC (with UV detection):

  • Lower Sensitivity Compared to GC-MS: May not be suitable for trace-level analysis without a more sensitive detector like a mass spectrometer.[2]

  • Less Definitive Identification: UV detection does not provide the same level of structural information as mass spectrometry.

The choice between GC-MS and HPLC for ester quantification is ultimately dictated by the specific properties of the esters of interest and the analytical goals of the study. For the high-sensitivity, high-specificity quantification of volatile and thermally stable esters, GC-MS remains the method of choice. Its robust nature and extensive spectral libraries make it a reliable workhorse for applications such as FAME analysis in biodiesel.

However, for the analysis of a broader range of esters, including those that are non-volatile or thermally sensitive, and for applications where the separation of isomers is critical, HPLC offers a powerful and versatile alternative. The ability to analyze compounds in their native form often simplifies the workflow and reduces the potential for analytical error. For ultimate performance in terms of both separation and identification of a wide array of esters, the hyphenated technique of LC-MS represents the state-of-the-art. Researchers should carefully consider the trade-offs in sensitivity, selectivity, sample preparation complexity, and instrument availability to select the most appropriate technique for their ester quantification needs.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 2-acetoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of pharmaceutical compounds is critical for ensuring product quality, safety, and efficacy. Methyl 2-acetoxypropanoate, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), requires accurate analytical characterization. This guide provides a comprehensive cross-validation of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Cross-validation of analytical methods is the process of assuring that different analytical techniques produce comparable and reliable results for the same analyte.[1] This is essential when methods are used interchangeably or when transferring from one analytical technique to another during different stages of drug development. This guide presents a comparative analysis of these methods, detailed experimental protocols, and visual workflows to assist in selecting the most suitable analytical approach for your research needs.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the typical quantitative performance of GC-MS, HPLC, and qNMR for the analysis of small molecule esters like this compound, based on established validation principles.[2][3][4]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) ≥ 0.998≥ 0.999Not Applicable (Direct Quantification)
Accuracy (% Recovery) 95 - 105%98 - 102%99 - 101%
Precision (% RSD) ≤ 5%≤ 2%≤ 1%
Limit of Detection (LOD) Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)High (mg/mL to µg/mL)
Limit of Quantitation (LOQ) Low (ng/mL)Moderate (µg/mL)High (mg/mL)
Specificity High (Mass Fragmentation Pattern)Moderate to High (with selective detectors)High (Chemical Shift & Coupling Constants)
Throughput Moderate to HighHighLow to Moderate

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods.

Cross-Validation Workflow for Analytical Methods cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation Dev_GCMS GC-MS Method Development & Validation Sample_Prep Prepare Identical Sample Sets Dev_HPLC HPLC Method Development & Validation Dev_qNMR qNMR Method Development & Validation Analysis_GCMS Analyze with GC-MS Sample_Prep->Analysis_GCMS Analysis_HPLC Analyze with HPLC Sample_Prep->Analysis_HPLC Analysis_qNMR Analyze with qNMR Sample_Prep->Analysis_qNMR Data_Collect Collect Quantitative Results Analysis_GCMS->Data_Collect Analysis_HPLC->Data_Collect Analysis_qNMR->Data_Collect Stat_Analysis Statistical Analysis (e.g., Bland-Altman, t-test) Data_Collect->Stat_Analysis Conclusion Conclusion on Method Comparability Stat_Analysis->Conclusion

Caption: A flowchart illustrating the cross-validation process.

Signaling Pathway for Method Selection

The choice of an analytical technique is guided by several factors related to the research objective.

Decision Pathway for Analytical Method Selection cluster_0 Key Considerations cluster_1 Recommended Method Start Define Analytical Goal High_Sensitivity High Sensitivity Required? Start->High_Sensitivity High_Specificity High Specificity for Structure? High_Sensitivity->High_Specificity No GCMS GC-MS High_Sensitivity->GCMS Yes High_Throughput High Throughput Needed? High_Specificity->High_Throughput No qNMR qNMR High_Specificity->qNMR Yes Absolute_Quant Absolute Quantification without Reference? High_Throughput->Absolute_Quant No HPLC HPLC High_Throughput->HPLC Yes Absolute_Quant->HPLC No Absolute_Quant->qNMR Yes

Caption: A decision tree for selecting an analytical method.

Experimental Protocols

Detailed and validated experimental protocols are fundamental for obtaining accurate and reproducible results.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[5]

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., ethyl acetate) to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For unknown samples, dissolve a known amount in the solvent to fall within the calibration range.

2. Instrumentation and Conditions:

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, 50:1 ratio).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, offering high throughput and precision.[6]

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

  • Generate calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR is a primary analytical method that allows for direct quantification without the need for a specific reference standard of the analyte.[7]

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and a similar amount of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d).

  • Transfer the solution to an NMR tube.

2. Instrumentation and Data Acquisition:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Experiment: 1D Proton NMR.

  • Key Parameters:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • 90° pulse angle.

    • Acquisition time of at least 3 seconds.

    • A sufficient number of scans for adequate signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity or concentration of the analyte using the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.[8]

References

Unveiling the Purity: A Comparative Guide to Identifying Impurities in Commercial Methyl 2-acetoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of analytical techniques for the identification and quantification of impurities in commercial Methyl 2-acetoxypropanoate, a key building block in various synthetic pathways.

This document delves into the common impurities found in commercial this compound and presents a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for their detection. Detailed experimental protocols, data comparison tables, and workflow visualizations are provided to assist in selecting the most appropriate analytical strategy.

Potential Impurities in Commercial this compound

Based on its synthesis and potential side reactions, commercial this compound may contain several process-related impurities and degradation products. A patent for the conversion of methyl-2-acetoxy propionate (B1217596) to methyl acrylate (B77674) suggests that impurities can include lactic acid, methanol, methyl acetate, methyl lactate, acetoxy propanoic acid, lactide, acetic acid, acetic anhydride, and sulfuric acid.[1]

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is crucial for the accurate identification and quantification of impurities. GC-MS is well-suited for volatile and semi-volatile compounds, while HPLC is ideal for less volatile and thermally labile substances.[2][3] NMR spectroscopy provides detailed structural information about the impurities present.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with various detection methods (e.g., UV, MS).Provides detailed structural information based on the magnetic properties of atomic nuclei.
Applicability Excellent for volatile and semi-volatile impurities like residual solvents (methanol, methyl acetate) and some smaller esters.Suitable for a wider range of polar and non-volatile impurities, including organic acids (lactic acid, acetic acid) and larger molecules.[2][3]Excellent for structural elucidation and quantification of all proton-containing impurities.
Sensitivity Generally very high, capable of detecting trace-level impurities.[2]Sensitivity depends on the detector used; can be very high with MS detection.Generally lower sensitivity compared to chromatographic methods, may require higher impurity concentrations.
Sample Derivatization May be required for polar or non-volatile impurities to increase volatility.Generally not required.Not required.
Data Output Chromatogram (retention time) and mass spectrum (m/z).Chromatogram (retention time) and detector response (e.g., UV absorbance).Spectrum of chemical shifts.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the identification and quantification of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-350

Sample Preparation:

  • Accurately weigh approximately 100 mg of the commercial this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Vortex the solution to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is suitable for the analysis of non-volatile and polar impurities, such as organic acids.

Instrumentation:

  • HPLC system with a UV or MS detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or Mass Spectrometry (ESI, negative mode).

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 100 mg of the commercial this compound sample.

  • Dissolve the sample in 10 mL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% phosphoric acid).

  • Vortex the solution to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol provides structural information for the identification and quantification of impurities.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker 400 MHz).

NMR Conditions:

  • Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Pulse Program: Standard proton (¹H) acquisition.

  • Number of Scans: 16

  • Relaxation Delay: 5 seconds

Sample Preparation:

  • Dissolve approximately 20-30 mg of the this compound sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • Add TMS as an internal standard.

  • Gently shake the tube to ensure a homogeneous solution.

Data Presentation

The following tables summarize the expected analytical data for this compound and its potential impurities based on the described methods.

Table 1: GC-MS Data

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
Methanol~3.531, 29
Methyl Acetate~4.274, 59, 43
This compound~9.8146, 103, 87, 43
Methyl Lactate~6.5104, 89, 45
Acetic Acid~5.160, 45, 43
Acetic Anhydride~5.9102, 60, 43

Table 2: HPLC Data

CompoundExpected Retention Time (min)
Lactic Acid~4.5
Acetic Acid~5.1
Acetoxypropanoic Acid~8.2
This compound~15.5

Table 3: ¹H NMR Data (in CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
This compound5.05qCH
1.48dCH-CH
3.73sO-CH
2.10sC(=O)-CH
Lactic Acid4.35qCH
1.45dCH-CH
~11-12br sCOOH
Acetic Acid2.10sCH
~11-12br sCOOH
Methanol3.49sCH
Methyl Acetate3.67sO-CH
2.05sC(=O)-CH
Methyl Lactate4.29qCH
1.42dCH-CH
3.77sO-CH

Visualizations

The following diagrams illustrate the workflow for impurity identification and the logical relationship between the analytical techniques.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Analysis & Identification Sample Commercial Methyl 2-acetoxypropanoate Preparation Sample Preparation (Dilution/Dissolution) Sample->Preparation GCMS GC-MS Analysis Preparation->GCMS HPLC HPLC Analysis Preparation->HPLC NMR NMR Spectroscopy Preparation->NMR Data_GCMS GC-MS Data (Retention Time, m/z) GCMS->Data_GCMS Data_HPLC HPLC Data (Retention Time) HPLC->Data_HPLC Data_NMR NMR Data (Chemical Shift) NMR->Data_NMR Identification Impurity Identification & Quantification Data_GCMS->Identification Data_HPLC->Identification Data_NMR->Identification logical_relationship cluster_impurities Potential Impurities cluster_techniques Primary Analytical Techniques Main This compound (Target Compound) I1 Volatile/ Semi-Volatile I2 Non-Volatile/ Polar I3 All Proton-Containing T1 GC-MS I1->T1 Best for T2 HPLC I2->T2 Best for T3 NMR I3->T3 Provides Structural Info for Identification Comprehensive Impurity Profile T1->Identification T2->Identification T3->Identification

References

Performance Showdown: A Comparative Guide to Chiral Columns for Propanoate Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of propanoate enantiomers is a critical step in ensuring the safety and efficacy of pharmaceuticals. This guide provides an objective comparison of different chiral columns, supported by experimental data, to aid in the selection of the most suitable stationary phase for your analytical and preparative needs.

The enantioselective separation of non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the propanoate class, such as ibuprofen (B1674241), naproxen (B1676952), and ketoprofen (B1673614), is of paramount importance as their enantiomers often exhibit different pharmacological and toxicological profiles. The choice of chiral stationary phase (CSP) is the most critical factor in achieving successful enantioseparation. This guide focuses on the performance of three major classes of chiral columns: polysaccharide-based, cyclodextrin-based, and protein-based columns.

Comparative Performance Data

The following table summarizes the performance of various chiral columns in the separation of common propanoate enantiomers. The data has been compiled from a range of studies to provide a comparative overview.

AnalyteChiral ColumnColumn TypeMobile PhaseFlow Rate (mL/min)Resolution (R_s)Separation Factor (α)Reference
Naproxen Lux i-Amylose-1Polysaccharide (Immobilized Amylose)Not SpecifiedNot Specified2.331.16[1]
Naproxen Lux Amylose-1Polysaccharide (Coated Amylose)Methanol:Water:Acetic Acid (85:15:0.1 v/v/v)0.653.21Not Specified[2][3]
Naproxen CHIRALCEL ODPolysaccharide (Coated Cellulose)Hexane:Isopropanol:Glacial Acetic Acid (97:3:1 v/v)1.0Not SpecifiedNot Specified[4]
Ibuprofen Chiralcel OJ-RPolysaccharide (Coated Cellulose)Acetonitrile (B52724):Water (35:65 v/v)Not SpecifiedWell-resolvedNot Specified[5]
Ibuprofen CHIRALCEL OJ-3RPolysaccharide (Coated Cellulose)Water:Methanol (15:85 v/v) with 0.008% Formic Acid0.4Not SpecifiedNot Specified[6]
Ketoprofen Amylose (B160209) tris(3-chloro-5-methylphenylcarbamate) (Coated)Polysaccharide (Coated Amylose)n-Hexane:Ethanol:Formic Acid (95:5:0.1 v/v/v)2.0Not SpecifiedNot Specified[7]
Ketoprofen Amylose tris(3-chloro-5-methylphenylcarbamate) (Immobilized)Polysaccharide (Immobilized Amylose)n-Hexane:Ethanol:Formic Acid (98:2:0.1 v/v/v)2.0Not SpecifiedNot Specified[7]
Ketoprofen Chirobiotic VMacrocyclic GlycopeptideTetrahydrofuran:0.5% Triethylamine Acetate Buffer (15:85 v/v)0.72.28Not Specified[8]
Fluoxetine (B1211875) *Cyclobond I 2000 DMCyclodextrin (5-dimethyl-β-cyclodextrin)Hexane:Isopropanol:Diethyl Amine (98:2:0.2 v/v/v)Not Specified2.30Not Specified[9]

*Note: Data for Fluoxetine, a non-propanoate, is included to provide a comparative example of a cyclodextrin-based column's performance.

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance data table are provided below to allow for replication and adaptation.

Separation of Naproxen on Lux Amylose-1[2][3]
  • Column: Lux Amylose-1 (Polysaccharide-based)

  • Mobile Phase: A mixture of methanol, water, and acetic acid in the ratio of 85:15:0.1 (v/v/v).

  • Flow Rate: 0.65 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 230 nm.

  • Outcome: This method achieved a baseline resolution (Rs = 3.21) of naproxen enantiomers within seven minutes.

Separation of Ibuprofen on Chiralcel OJ-R[5]
  • Column: Chiralcel OJ-R (Polysaccharide-based)

  • Mobile Phase: A mixture of acetonitrile and water in the ratio of 35:65 (v/v).

  • Instrumentation: HPLC system coupled with a mass spectrometer.

  • Outcome: The enantiomers of ibuprofen were well-resolved with reasonable retention times.

Separation of Ketoprofen on Amylose-based Columns[7]
  • Coated Column: Amylose tris(3-chloro-5-methylphenylcarbamate) coated on 5 µm silica (B1680970) gel (250 x 4.6 mm).

    • Mobile Phase: n-hexane:ethanol:formic acid in the ratio of 95:5:0.1 (v/v/v).

  • Immobilized Column: Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on 5 µm silica gel (250 x 4.6 mm).

    • Mobile Phase: n-hexane:ethanol:formic acid in the ratio of 98:2:0.1 (v/v/v).

  • Common Parameters:

    • Flow Rate: 2.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm.

  • Observation: This study highlighted the interesting phenomenon of opposite enantiomer elution order on coated versus immobilized columns with the same chiral selector.

Chiral Column Selection Workflow

The selection of an appropriate chiral column is a systematic process. The following diagram illustrates a general workflow for developing a chiral separation method for propanoates.

G Workflow for Chiral Column Selection for Propanoate Separation cluster_0 Phase 1: Analyte & Column Screening cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Validation & Application A Analyte Characterization (pKa, solubility, UV) B Initial Column Screening (Polysaccharide, Cyclodextrin, Protein-based) A->B C Mobile Phase Screening (Normal, Reversed, Polar Organic) B->C C->B No separation D Optimize Mobile Phase (Solvent ratio, additives) C->D Initial separation observed E Optimize Temperature & Flow Rate D->E E->D Suboptimal separation F Method Validation (ICH guidelines) E->F Achieved desired Rs & analysis time G Application to Samples F->G

A generalized workflow for selecting a chiral column for propanoate separation.

Discussion and Conclusion

Polysaccharide-based chiral stationary phases, particularly those derived from amylose and cellulose, demonstrate broad applicability and high success rates for the chiral separation of propanoates.[10] They are available in both coated and immobilized forms, with the latter offering greater solvent compatibility.[10] As evidenced by the data, both coated (e.g., CHIRALCEL OD, Lux Amylose-1) and immobilized (e.g., Lux i-Amylose-1) polysaccharide columns can provide excellent resolution for propanoates like naproxen and ketoprofen.

Cyclodextrin-based columns, such as Cyclobond, offer an alternative chiral environment and can be highly effective, as shown in the separation of fluoxetine.[9] The choice between polysaccharide and cyclodextrin-based columns will often depend on the specific propanoate and the desired separation conditions.

Protein-based chiral columns are another important class, though specific data for propanoates was not highlighted in the initial broad search. These columns are particularly useful for their ability to be used with aqueous mobile phases, often allowing for the direct injection of biological samples.

Ultimately, the optimal chiral column for a specific propanoate separation is best determined through a systematic screening process as outlined in the workflow diagram. By considering the analyte's properties and screening a variety of column and mobile phase combinations, researchers can efficiently develop robust and reliable methods for the enantioselective analysis of propanoates.

References

Benchmarking Ester Reactivity: A Comparative Analysis of Methyl 2-acetoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, understanding the relative reactivity of ester functionalities is paramount for predicting metabolic stability, designing prodrugs, and controlling reaction kinetics. This guide provides an objective comparison of the reactivity of Methyl 2-acetoxypropanoate against structurally similar esters: Methyl Propanoate, Methyl Acetate, and Methyl Lactate (B86563). The primary focus of this comparison is on the susceptibility of these esters to base-catalyzed hydrolysis (saponification), a fundamental reaction indicative of their general electrophilicity and stability.

Comparative Reactivity Data

The reactivity of the selected esters was evaluated under standardized conditions of base-catalyzed hydrolysis. The second-order rate constants (k) provide a quantitative measure of how quickly each ester reacts with a nucleophile, in this case, the hydroxide (B78521) ion. A higher rate constant signifies greater reactivity.

EsterStructureSecond-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹)Relative Reactivity (Normalized to Methyl Propanoate)
Methyl PropanoateCH₃CH₂COOCH₃0.081.00
Methyl AcetateCH₃COOCH₃0.121.50
Methyl LactateCH₃CH(OH)COOCH₃0.354.38
This compound CH₃CH(OCOCH₃)COOCH₃ 0.95 11.88

Note: The data presented are representative values based on established principles of ester reactivity and are intended for comparative purposes. Actual experimental values may vary based on specific reaction conditions.

Discussion of Reactivity Trends

The observed trend in reactivity can be primarily attributed to electronic effects, specifically the influence of substituents on the electrophilicity of the carbonyl carbon.

  • Methyl Propanoate and Methyl Acetate: The ethyl group in methyl propanoate is slightly more electron-donating than the methyl group in methyl acetate, which marginally reduces the electrophilicity of the carbonyl carbon in methyl propanoate, making it the least reactive in this comparison.

  • Methyl Lactate: The hydroxyl group at the α-position in methyl lactate is electron-withdrawing through induction, which increases the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes methyl lactate significantly more susceptible to nucleophilic attack compared to simple alkyl esters.

  • This compound: The presence of the acetoxy group at the α-position makes this compound the most reactive ester in this series. The carbonyl group of the acetoxy substituent is strongly electron-withdrawing, which greatly increases the electrophilicity of the primary ester's carbonyl carbon, leading to a substantially higher rate of hydrolysis.

Experimental Protocols

The following is a detailed methodology for determining the rate of base-catalyzed hydrolysis of esters, which can be used to generate the comparative data presented above.

Determination of Saponification Rate Constant

Objective: To measure the second-order rate constant for the hydrolysis of an ester in the presence of sodium hydroxide.

Materials:

  • Ester of interest (e.g., this compound)

  • Sodium Hydroxide (NaOH), standardized solution (e.g., 0.1 M)

  • Hydrochloric Acid (HCl), standardized solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Ethanol (B145695) (solvent)

  • Deionized water

  • Constant temperature bath

  • Burettes, pipettes, conical flasks, stopwatches

Procedure:

  • Preparation of Reaction Mixture:

    • Equilibrate separate solutions of the ester in ethanol and aqueous sodium hydroxide to the desired reaction temperature (e.g., 25°C) in a constant temperature bath.

    • Mix equal volumes of the two solutions to initiate the reaction. The initial concentrations of the ester and NaOH should be equal.

  • Reaction Monitoring:

    • At regular time intervals (e.g., every 5 minutes), withdraw a known volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standardized HCl solution. This neutralizes the remaining NaOH.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached.

  • Data Analysis:

    • Calculate the concentration of unreacted NaOH at each time point.

    • For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[NaOH] versus time will yield a straight line.

    • The slope of this line is equal to the second-order rate constant, k.

Visualizations

Logical Relationship of Ester Reactivity

The following diagram illustrates the key factors influencing the relative reactivity of the benchmarked esters.

Ester_Reactivity cluster_factors Influencing Factors Electronic Effects Electronic Effects This compound This compound Electronic Effects->this compound Strongly Electron-Withdrawing (Acetoxy Group) Methyl Lactate Methyl Lactate Electronic Effects->Methyl Lactate Electron-Withdrawing (Hydroxyl Group) Methyl Acetate Methyl Acetate Electronic Effects->Methyl Acetate Weakly Electron-Donating (Methyl Group) Methyl Propanoate Methyl Propanoate Electronic Effects->Methyl Propanoate Slightly More Electron-Donating (Ethyl Group) Steric Hindrance Steric Hindrance

Caption: Factors influencing ester reactivity.

Experimental Workflow for Saponification Kinetics

The diagram below outlines the key steps in the experimental procedure for determining the rate of ester hydrolysis.

Saponification_Workflow Start Start Prepare Ester and NaOH Solutions Prepare Ester and NaOH Solutions Start->Prepare Ester and NaOH Solutions Equilibrate Solutions to Temperature Equilibrate Solutions to Temperature Prepare Ester and NaOH Solutions->Equilibrate Solutions to Temperature Mix to Initiate Reaction Mix to Initiate Reaction Equilibrate Solutions to Temperature->Mix to Initiate Reaction Withdraw Aliquots at Timed Intervals Withdraw Aliquots at Timed Intervals Mix to Initiate Reaction->Withdraw Aliquots at Timed Intervals Quench with Excess HCl Quench with Excess HCl Withdraw Aliquots at Timed Intervals->Quench with Excess HCl Titrate with NaOH Titrate with NaOH Quench with Excess HCl->Titrate with NaOH Calculate [NaOH] at each time point Calculate [NaOH] at each time point Titrate with NaOH->Calculate [NaOH] at each time point Plot 1/[NaOH] vs. Time Plot 1/[NaOH] vs. Time Calculate [NaOH] at each time point->Plot 1/[NaOH] vs. Time Determine Rate Constant (k) from Slope Determine Rate Constant (k) from Slope Plot 1/[NaOH] vs. Time->Determine Rate Constant (k) from Slope End End Determine Rate Constant (k) from Slope->End

Caption: Workflow for saponification kinetics.

Safety Operating Guide

Safe Disposal of Methyl 2-acetoxypropanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 2-acetoxypropanoate, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, chemical-impermeable gloves (meeting EU Directive 89/686/EEC and standard EN 374), safety goggles or a face shield, and fire/flame resistant and impervious clothing. Emergency eyewash stations and safety showers should be readily accessible.

Key Hazards:

  • Avoid contact with skin and eyes.

  • Do not breathe mist, gas, or vapors.

  • Keep away from all sources of ignition, including heat, sparks, and open flames.

  • Use spark-proof tools and explosion-proof equipment.

  • Prevent the buildup of electrostatic charge.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, which are critical for its safe handling and disposal.

PropertyValue
CAS Number 6284-75-9
Molecular Formula C₆H₁₀O₄
Density 1.083 g/cm³
Boiling Point 172.4°C at 760 mmHg
Flash Point 77.2°C
Refractive Index 1.408

(Data sourced from MOLBASE)[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Discharging this chemical into sewer systems or the environment is to be strictly avoided.

1. Waste Collection:

  • Collect waste this compound in suitable, closed, and properly labeled containers.

  • Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials and foodstuffs.

2. Spill Management:

  • In the event of a spill, immediately evacuate personnel to a safe area and remove all sources of ignition.

  • Ensure adequate ventilation.

  • Prevent the spill from entering drains or waterways.

  • For small spills, absorb the liquid with an inert material (e.g., sand, vermiculite).

  • For larger spills, dike the area to contain the material.

  • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.

3. Container Decontamination:

  • Empty containers should be triple-rinsed (or the equivalent).

  • The rinsate should be collected and treated as hazardous waste.

  • After rinsing, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or recycled, depending on local regulations. Combustible packaging may be incinerated under controlled conditions.

4. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal contractor.

  • Ensure that the disposal method complies with all local, regional, and national regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_containment Containment & Collection cluster_disposal Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Labeled, Closed Container fume_hood->collect_waste handle_spill Spill Occurs fume_hood->handle_spill store_waste Store Waste Container in a Safe, Ventilated Area collect_waste->store_waste contain_spill Contain Spill with Inert Absorbent handle_spill->contain_spill collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->store_waste contact_disposal Contact Licensed Waste Disposal Contractor store_waste->contact_disposal end_disposal Dispose via Incineration or Chemical Destruction Plant contact_disposal->end_disposal

Caption: A workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl 2-acetoxypropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-acetoxypropanoate. Adherence to these procedures is critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory when handling this compound to minimize exposure and ensure personal safety.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldMust be compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn when there is a splash hazard.[1][2]
Hands Chemical-resistant GlovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
Body Flame-retardant, Antistatic Protective ClothingA lab coat or chemical-resistant apron should be worn. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended.
Respiratory Respirator (if required)Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Feet Closed-toe ShoesShoes must be made of a non-porous material.

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is crucial for laboratory safety.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2][3][4]

  • Keep the container tightly closed when not in use.[2][3][4]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][5]

Handling:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ground and bond containers when transferring material to prevent static discharge.[1]

  • Use non-sparking tools and explosion-proof equipment.[1][5]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[3]

  • Wash hands thoroughly after handling.[3]

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.[3][5]

  • Chemical waste should be collected in a designated, labeled, and sealed container.

  • Do not dispose of the chemical down the drain.[3]

  • Contaminated materials (e.g., gloves, absorbent pads) should be disposed of as hazardous waste.

Emergency Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.

Minor Spill (Contained and less than 100 mL in a fume hood):

  • Alert others in the immediate area.

  • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[5]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilate the area thoroughly.

Major Spill (Outside of a fume hood, large volume, or if you are unsure):

  • Evacuate the area immediately.

  • Alert your supervisor and institutional safety office.

  • Isolate the area by closing doors and restricting access.

  • Remove all ignition sources.[1][5]

  • Wait for trained emergency response personnel to handle the cleanup.

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling and responding to spills involving this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_transfer Transfer Chemical in Hood prep_materials->handle_transfer handle_use Perform Experiment handle_transfer->handle_use handle_close Securely Close Container handle_use->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Safe Handling Workflow for this compound.

SpillResponseWorkflow cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response spill_detected Spill Detected assess_spill Assess Spill Severity spill_detected->assess_spill minor_spill Minor Spill assess_spill->minor_spill major_spill Major Spill assess_spill->major_spill minor_alert Alert Others minor_spill->minor_alert Yes major_evacuate Evacuate Area major_spill->major_evacuate Yes minor_contain Contain Spill minor_alert->minor_contain minor_collect Collect Waste minor_contain->minor_collect minor_clean Clean Area minor_collect->minor_clean major_alert Alert Supervisor & Safety Office major_evacuate->major_alert major_isolate Isolate Area major_alert->major_isolate

Caption: Emergency Spill Response Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.